2-(Methylthio)-6-propylpyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULGBASIPYTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352588 | |
| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-17-7 | |
| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2-(Methylthio)-6-propylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the formation of a key pyrimidine intermediate, 6-propyl-2-thiouracil, followed by a selective S-methylation to yield the final product. This document will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the analytical characterization of the synthesized compounds.
Introduction to this compound
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its characteristic substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step sequence. This approach ensures high yields and purity of the final product.
Overall Reaction Scheme:
A two-step synthesis of this compound.
Part 1: Synthesis of 6-Propyl-2-thiouracil (Intermediate)
The initial step involves the condensation of a β-ketoester, ethyl 3-oxohexanoate (also known as ethyl propylacetoacetate), with thiourea. This reaction, a variation of the classical Biginelli reaction, is a well-established method for the formation of pyrimidine rings.
Mechanistic Insight
The reaction proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide, a strong base, deprotonates the thiourea, increasing its nucleophilicity. The resulting anion then attacks the more electrophilic carbonyl carbon of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring of 6-propyl-2-thiouracil. The choice of a strong base like sodium ethoxide is crucial to drive the reaction towards the desired product.
Experimental Protocol: Synthesis of 6-Propyl-2-thiouracil
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohexanoate | 158.20 | 15.82 g | 0.10 |
| Thiourea | 76.12 | 7.61 g | 0.10 |
| Sodium Metal | 22.99 | 2.30 g | 0.10 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.30 g (0.10 mol) of sodium metal to 100 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 7.61 g (0.10 mol) of thiourea and 15.82 g (0.10 mol) of ethyl 3-oxohexanoate.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH is approximately 5-6. A white precipitate of 6-propyl-2-thiouracil will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure 6-propyl-2-thiouracil as a white crystalline solid.
Part 2: Synthesis of this compound (Final Product)
The second and final step is the selective S-methylation of the 6-propyl-2-thiouracil intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the thiouracil acts as the nucleophile.
Mechanistic Insight
In the presence of a base, such as sodium hydroxide, the thione group of 6-propyl-2-thiouracil is deprotonated to form a thiolate anion. This thiolate is a soft nucleophile and will readily attack the electrophilic methyl group of methyl iodide, a classic SN2 reaction, to form the S-methylated product. The use of a strong base ensures the complete formation of the thiolate, maximizing the yield of the desired product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Propyl-2-thiouracil | 170.23 | 17.02 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |
| Methyl Iodide | 141.94 | 14.19 g (6.25 mL) | 0.10 |
| Water | 18.02 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Dissolution: Dissolve 17.02 g (0.10 mol) of 6-propyl-2-thiouracil in 100 mL of a 1M sodium hydroxide solution (4.00 g in 100 mL of water) in a 250 mL round-bottom flask with stirring.
-
Addition of Methylating Agent: To the resulting solution, add 14.19 g (0.10 mol) of methyl iodide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath.
-
Precipitation: Neutralize the solution by the dropwise addition of glacial acetic acid until the pH is approximately 7. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from ethanol to yield pure this compound as a white solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the propyl group (a triplet and a sextet), the methylthio group (a singlet), and a singlet for the pyrimidine ring proton. The exact chemical shifts may vary slightly depending on the solvent used. |
| ¹³C NMR | The spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the pyrimidine ring, the propyl group, and the methylthio group. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C8H12N2OS, MW: 184.26 g/mol ). |
| FT-IR | The IR spectrum should show characteristic absorption bands for N-H stretching, C=O stretching, and C-S stretching. |
Safety Precautions
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is a toxic and carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium hydroxide and glacial acetic acid are corrosive and should be handled with care.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers and scientists in the field of drug discovery to access this valuable pyrimidine derivative. The emphasis on mechanistic understanding and detailed experimental procedures is intended to facilitate the successful and safe synthesis of this compound for further research and development.
References
- Anderson, G. W., et al. (1945). Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6-Substituted 2-Thiouracils from β-Keto Esters and Thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
Chemical properties of 2-(Methylthio)-6-propylpyrimidin-4-ol
An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 2-(Methylthio)-6-propylpyrimidin-4-ol
Introduction
Pyrimidine derivatives are a cornerstone in medicinal and agricultural chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and plant growth stimulation.[1][2][3] This technical guide focuses on the chemical properties of a specific, yet sparsely documented pyrimidine derivative: this compound. Due to the limited direct literature on this exact compound, this guide will provide a comprehensive overview based on established chemical principles and data from structurally related analogues. We will explore a proposed synthetic route, predict its physicochemical and spectroscopic properties, and discuss potential biological activities, offering a foundational resource for researchers and drug development professionals.
Molecular Structure and Isomerism
The fundamental structure of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This core is substituted with a methylthio group at the 2-position, a propyl group at the 6-position, and a hydroxyl group at the 4-position.
An important chemical characteristic of this molecule is its potential for tautomerism. The hydroxyl group at the 4-position allows for keto-enol tautomerization, meaning it can exist in equilibrium with its keto form, 2-(methylthio)-6-propyl-1H-pyrimidin-4(3H)-one. The predominant tautomer can be influenced by factors such as the solvent and solid-state packing.
Caption: Tautomeric forms of this compound.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Predictive Methodology
Step 1: Synthesis of 6-Propyl-2-thiouracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl 3-oxohexanoate followed by thiourea.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 6-propyl-2-thiouracil is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: S-Methylation to Yield this compound
-
Reaction Setup: Dissolve the synthesized 6-propyl-2-thiouracil in an aqueous solution of sodium hydroxide.
-
Addition of Methylating Agent: To this solution, add a methylating agent such as methyl iodide or dimethyl sulfate dropwise while stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature for several hours.[5]
-
Work-up: The resulting precipitate of this compound is collected by filtration.
-
Purification: The product is washed with water and can be further purified by recrystallization to obtain a solid of high purity.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be estimated based on data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Predicted Value | Basis for Prediction | Citation |
| Molecular Formula | C₈H₁₂N₂OS | Based on structure | N/A |
| Molecular Weight | 184.26 g/mol | Based on structure | N/A |
| Melting Point | 180-210 °C | Similar to 2-(Methylthio)pyrimidin-4-ol (200-204 °C) | [6] |
| pKa | ~7.8 | Similar to 2-(Methylthio)pyrimidin-4-ol (7.80) | [6] |
| LogP | ~1.0-1.5 | Increased lipophilicity due to the propyl group compared to methyl or no substitution | [6][7] |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol | Typical for pyrimidine derivatives | [6] |
Spectroscopic Characterization: An Anticipated Profile
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the methylthio group (a singlet), and a proton on the pyrimidine ring (a singlet). The position of the OH/NH proton signal will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the pyrimidine ring, the propyl group, and the methylthio group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H/O-H stretching, C=O stretching (in the keto tautomer), and C=N and C=C stretching of the pyrimidine ring.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The methylthio group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities at the 2-position.[1] The hydroxyl group can undergo O-alkylation or O-acylation. The pyrimidine ring itself can be subject to electrophilic substitution, though the existing substituents will direct the position of attack. The compound should be stored in a dry environment at a cool temperature to ensure stability.[8]
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is present in a multitude of biologically active molecules.[3]
-
Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[2][9] The title compound could be screened for such activities.
-
Plant Growth Regulation: Certain pyrimidine derivatives have been shown to act as plant growth stimulants.
-
Enzyme Inhibition: The structural similarity to other heterocyclic compounds suggests it could be an inhibitor for various enzymes. For instance, some pyrimidine derivatives are known to inhibit nitric oxide synthase.[6]
Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of this compound.
Analytical Methodologies
For the analysis and purification of this compound, standard chromatographic techniques would be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for assessing purity and for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS could be a valuable tool for identification and quantification.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound. By leveraging data from structurally related compounds, we have outlined a robust starting point for researchers and professionals in the fields of chemistry and drug discovery. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer valuable insights for future experimental work. The exploration of this and similar novel pyrimidine derivatives holds significant promise for the discovery of new therapeutic agents and agrochemicals.
References
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033.
- LookChem. 2-(Methylthio)pyrimidin-4-ol.
- PubChem. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][8]dioxol-4-yl)oxy)ethanol.
- PubChem. 2-(Propylthio)pyrimidine-4,6-diol.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
- PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Antioxidant and Antibacterial Properties of Extracts and Bioactive Compounds in Bryophytes. (2021). Antioxidants, 10(12), 1993.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Bioorganic & Organic Chemistry, 2(5), 204-208.
Sources
- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
2-(Methylthio)-6-propylpyrimidin-4-ol mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylthio)-6-propylpyrimidin-4-ol
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the putative mechanism of action for this compound, a thiouracil derivative. Given the limited direct research on this specific molecule, this document synthesizes information from extensive studies on its close structural analog, propylthiouracil (PTU), to project a highly probable mechanistic profile. This analysis is intended for researchers, scientists, and professionals in drug development.
Introduction: The Thiouracil Class and Thyroid Hormone Synthesis
Thiouracil derivatives are a class of compounds primarily known for their antithyroid properties. They are instrumental in the management of hyperthyroidism, a condition characterized by the excessive production of thyroid hormones.[1] The therapeutic effect of these drugs is centered on their ability to interfere with the synthesis of thyroxine (T4) and triiodothyronine (T3), the two primary hormones produced by the thyroid gland.[2][3] Thyroid hormones are critical regulators of metabolism, and their overproduction can lead to a variety of metabolic and cardiovascular complications.[2]
Core Mechanism of Action: A Two-Pronged Approach
The mechanism of action of thiouracil derivatives like this compound is multifaceted, primarily targeting the enzymatic pathways of thyroid hormone production.[1] The central hypothesis, based on extensive data from propylthiouracil (PTU), is a dual inhibition of key enzymes involved in both the synthesis and activation of thyroid hormones.[1][4][5]
Inhibition of Thyroid Peroxidase (TPO)
The primary and most critical action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO).[1][6] TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and is indispensable for the synthesis of thyroid hormones.[7][8] Its inhibition effectively halts the production of new thyroid hormones within the gland.[4]
The inhibitory action on TPO disrupts two crucial steps in thyroid hormone synthesis:
-
Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I⁰), a more reactive form necessary for the subsequent iodination of tyrosine residues.[3]
-
Iodination and Coupling: The activated iodine is then incorporated into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO further catalyzes the coupling of these iodotyrosine molecules to form T4 and T3.[1][4]
By inhibiting TPO, this compound is presumed to prevent these essential steps, leading to a dose-dependent decrease in the synthesis of thyroid hormones.[9] It is important to note that this action does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.[2][5]
Inhibition of 5'-Deiodinase
A secondary, yet significant, mechanism of action for propylthiouracil, and likely for this compound, is the inhibition of the enzyme 5'-deiodinase.[1][3] This enzyme is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[3] T3 is approximately four times more potent than T4, and this conversion accounts for a significant portion of circulating T3.
By inhibiting 5'-deiodinase, the compound reduces the systemic levels of the more active thyroid hormone, T3, thus mitigating the symptoms of hyperthyroidism more rapidly than agents that only inhibit TPO.[1] This dual action provides a comprehensive approach to controlling thyroid hormone levels.
Signaling Pathway and Physiological Consequences
The inhibition of thyroid hormone synthesis by this compound initiates a cascade of physiological responses governed by the hypothalamic-pituitary-thyroid (HPT) axis.
Caption: Inhibition of TPO and 5'-deiodinase by this compound.
The decreased levels of circulating T4 and T3 disrupt the negative feedback loop to the pituitary gland. This results in an increased secretion of Thyroid-Stimulating Hormone (TSH).[9] While TSH would normally stimulate the thyroid gland to produce more hormones, the enzymatic block by the thiouracil derivative prevents this, leading to a gradual depletion of stored thyroid hormones and a return to a euthyroid state.
Quantitative Data from Analog Studies
The following table summarizes key quantitative parameters for propylthiouracil (PTU), providing an expected range of activity for this compound.
| Parameter | Value | Reference |
| TPO Inhibition (IC50) | 1.2 µM (in vitro) | [9] |
| Onset of Action | 24 to 36 hours | [4] |
| Duration of Action | 12 to 24 hours | [4] |
| Protein Binding | 80% to 85% | [4] |
| Half-life | Approximately 1 hour | [4] |
Experimental Protocols for Mechanistic Elucidation
The following outlines a standard experimental workflow to confirm the proposed mechanism of action for this compound.
In Vitro Thyroid Peroxidase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on TPO activity.
Methodology:
-
Preparation of Thyroid Microsomes: Obtain thyroid tissue and prepare microsomal fractions containing TPO.[9]
-
Assay Reaction: In a microplate, combine the thyroid microsomes, a suitable substrate (e.g., guaiacol), hydrogen peroxide (H₂O₂), and varying concentrations of this compound.[8][10]
-
Data Acquisition: Measure the rate of the colorimetric reaction, which is indicative of TPO activity, using a spectrophotometer.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of TPO activity.
Caption: Workflow for the in vitro TPO inhibition assay.
In Vivo Studies in a Rodent Model
Animal studies are crucial to confirm the physiological effects of the compound.
Methodology:
-
Animal Dosing: Administer varying doses of this compound to rats for a specified period (e.g., 14 days).[9]
-
Sample Collection: Collect blood samples at regular intervals to measure serum levels of T3, T4, and TSH.
-
Hormone Quantification: Use sensitive immunoassays or LC-MS/MS to quantify the hormone levels.
-
Analysis: Correlate the dose of the compound with changes in hormone levels to establish a dose-response relationship.
Conclusion
Based on the well-established mechanism of propylthiouracil and other thiouracil derivatives, this compound is predicted to act as a potent antithyroid agent. Its primary mechanism of action is the inhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. A secondary action, the inhibition of 5'-deiodinase, likely contributes to its therapeutic efficacy by reducing the peripheral conversion of T4 to the more active T3. The experimental protocols outlined provide a clear path for the empirical validation of this proposed mechanism. Further research into the specific binding kinetics and potential off-target effects of this compound will be essential for its development as a potential therapeutic agent.
References
- Propylthiouracil (PTU)
- How does propylthiouracil work? - Drugs.com. [Link]
- Propylthiouracil - Wikipedia. [Link]
- What is the mechanism of Propylthiouracil?
- What is the mechanism of action (MOA) of Propylthiouracil (PTU)? - Dr.Oracle. [Link]
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC - NIH. [Link]
- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC - NIH. [Link]
- The mechanism of action of the thioureylene antithyroid drugs - PubMed. [Link]
- (PDF)
- Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the R
- Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. [Link]
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. [Link]
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed. [Link]
- (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)
- Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed. [Link]
- Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
Sources
- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. scbt.com [scbt.com]
- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(Methylthio)-6-propylpyrimidin-4-ol: A Technical Guide
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The compound 2-(methylthio)-6-propylpyrimidin-4-ol, a member of this important class, possesses a unique combination of functional groups that make its structural elucidation a critical task for researchers. This technical guide provides an in-depth analysis of the spectroscopic data for this compound and its close structural analog, 2-(methylthio)-6-methylpyrimidin-4-ol. By examining the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data, we can gain a comprehensive understanding of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characterization of this class of molecules.
Molecular Structure and Tautomerism
The nominal structure of this compound suggests the presence of a hydroxyl group. However, it predominantly exists in its more stable keto tautomeric form, 2-(methylthio)-6-propylpyrimidin-4(3H)-one. This keto-enol tautomerism is a common feature of hydroxypyrimidines.[2] The spectroscopic data presented in this guide will reflect the characteristics of the keto form.
Caption: Keto-enol tautomerism of the title compound.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound and its analogs involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: Workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of pyrimidine derivatives reveals characteristic absorption bands corresponding to the vibrations of their constituent bonds.[3]
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3196-3116 | Amide N-H stretching vibration.[2] |
| C-H Stretch (Aromatic) | 3076-3028 | Aromatic C-H stretching.[2] |
| C-H Stretch (Aliphatic) | 2929-2845 | Aliphatic C-H stretching of the methyl and alkyl groups.[2] |
| C=O Stretch | 1670-1641 | Carbonyl stretching of the amide group in the pyrimidine ring.[2] |
| C=N Stretch | 1641-1639 | Imine stretching within the pyrimidine ring.[2] |
| C=C Stretch | 1581-1544 | Aromatic-like C=C stretching in the pyrimidine ring.[2] |
Interpretation:
The presence of a strong absorption band in the region of 1670-1641 cm⁻¹ is indicative of the carbonyl group (C=O) and confirms the predominance of the keto tautomer. The band around 3200 cm⁻¹ corresponds to the N-H stretching of the amide group. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The C=N and C=C stretching bands are characteristic of the pyrimidine ring system.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Experimental Protocol:
-
The sample is dissolved in a deuterated solvent, typically DMSO-d₆.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is placed in an NMR tube.
-
The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.
Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| NH | 12.4-12.3 | Singlet |
| C₅-H | 6.1 | Singlet |
| S-CH₂ | 4.4 | Singlet |
| C₆-CH₃ | 2.2 | Singlet |
Interpretation:
The downfield chemical shift of the NH proton (around 12.4 ppm) is characteristic of an amide proton involved in hydrogen bonding. The singlet at approximately 6.1 ppm is assigned to the proton at the 5th position of the pyrimidine ring. The singlet at around 4.4 ppm corresponds to the methylene protons of the S-CH₂ group, and the singlet at 2.2 ppm is attributed to the methyl protons at the 6th position.[2] For the target molecule, this compound, the propyl group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring.
¹³C NMR Spectroscopy
Experimental Protocol:
-
A more concentrated solution of the sample in a deuterated solvent (e.g., DMSO-d₆) is prepared.
-
The ¹³C NMR spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher.
Data for a 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivative:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 162.7 |
| C₂ | 159.2 |
| C₆ | 152.1 |
| C₄ | 148.5 |
| C₅ | 114.7 |
| S-CH₂ | 36.1 |
| C₆-CH₃ | 23.8 |
Interpretation:
The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around 162.7 ppm. The carbon atoms of the pyrimidine ring (C₂, C₄, C₆, and C₅) resonate at distinct chemical shifts, providing a fingerprint of the heterocyclic core. The aliphatic carbons of the S-CH₂ and C₆-CH₃ groups appear at upfield chemical shifts of approximately 36.1 and 23.8 ppm, respectively.[2] For the 6-propyl derivative, additional signals for the three carbons of the propyl chain would be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the ions is measured.
Data for 6-Methyl-2-(methylthio)pyrimidin-4-ol:
| Ion | m/z |
| [M+H]⁺ | 156.9 |
Interpretation:
The mass spectrum of 6-methyl-2-(methylthio)pyrimidin-4-ol shows a protonated molecular ion peak at an m/z of 156.9, which corresponds to the calculated molecular weight of the compound (156.21 g/mol ) plus the mass of a proton.[4] This confirms the molecular formula of the compound. For the target molecule, this compound, the expected [M+H]⁺ peak would be at an m/z of approximately 185.26.
Conclusion
The spectroscopic characterization of this compound, facilitated by the detailed analysis of its close analog 2-(methylthio)-6-methylpyrimidin-4-ol, provides a clear and comprehensive picture of its molecular structure. The combined data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry are consistent with the proposed structure, confirming the presence of the pyrimidin-4(3H)-one core and the respective substituents. This guide serves as a valuable resource for scientists working on the synthesis, characterization, and application of this important class of heterocyclic compounds.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Venkatapathya, K., Magesh, C. J., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances, 9(45), 26265-26275.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Al-Ostath, A., El-Faham, A., & Taha, N. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 15(1), 1-13.
- El-Ashry, E. S. H., Abu-El-Azm, F. S. M., Abdel-Hamid, M. K., & El-Azab, A. S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935.
- ChemWhat. (n.d.). 6-METHYL-2-(METHYLTHIO)PYRIMIDIN-4-OL.
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- Ghazaryan, E., Shainova, R. S., & Yengoyan, A. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical and Pharmaceutical Research, 8(7), 1025-1033.
- Atiya, R. N., Al-Jadaan, S. A. N., & Al-Lami, H. S. (2018). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. Biochemical and Cellular Archives, 18(2), 1801-1810.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]
2-(Methylthio)-6-propylpyrimidin-4-ol CAS number 124700-70-5
An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS: 124700-70-5)
A Note on Nomenclature: It is important to clarify that the CAS number 124700-70-5 corresponds specifically to 2-(Methylthio)pyrimidin-4-ol . The initially mentioned "6-propyl" substituent is not associated with this CAS identifier. This guide will focus on the compound definitively identified by the provided CAS number.
Introduction
2-(Methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of immense interest in medicinal chemistry and drug development as it is a fundamental component of nucleobases like thymine and uracil, which form the building blocks of nucleic acids.[1] The pyrimidine ring system is a versatile template, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2] The presence of a methylthio group at the 2-position and a hydroxyl group at the 4-position imparts unique chemical reactivity and potential for biological interactions, making it a valuable building block for the synthesis of more complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, potential biological significance, and proposed mechanisms of action for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of 2-(Methylthio)pyrimidin-4-ol is presented below. These parameters are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Reference(s) |
| CAS Number | 124700-70-5 | [1][3] |
| Molecular Formula | C₅H₆N₂OS | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 200.0 to 204.0 °C | [6] |
| Boiling Point (Predicted) | 301.2 °C at 760 mmHg | [6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| pKa (Predicted) | 7.18 ± 0.20 | [7] |
| LogP (Predicted) | 0.9041 | [3] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
| SMILES | OC1=NC(SC)=NC=C1 | [3] |
PART 2: Synthesis and Characterization
The synthesis of 2-(Methylthio)pyrimidin-4-ol is most commonly achieved through the S-methylation of 2-thiouracil. This method is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol
This protocol is based on a well-established procedure for the S-methylation of thiouracil derivatives.[4]
Objective: To synthesize 2-(Methylthio)pyrimidin-4-ol via S-methylation of 2-thiouracil.
Materials:
-
2-Thiouracil (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Deionized water
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Preparation of Sodium Thiouracil Salt: Dissolve sodium hydroxide (2.0 eq) in deionized water in a reaction flask with stirring. Add 2-thiouracil (1.0 eq) to the alkaline solution and continue stirring until all solids have dissolved.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0 °C.
-
Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Precipitation: After 16 hours, cool the resulting pale-yellow solution to 0 °C in an ice bath. Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold deionized water.
-
Drying: Dry the purified product under vacuum to yield 2-(Methylthio)pyrimidin-4-ol as a white powder.[4]
Synthesis Workflow Diagram
Caption: Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-thiouracil.
Spectroscopic Characterization
To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methylthio (-SCH₃) protons, typically in the range of 2.5 ppm. Signals for the vinyl proton on the pyrimidine ring and the N-H/O-H protons would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the five distinct carbon atoms in the molecule, including the methylthio carbon, the C=O carbon, and the carbons of the pyrimidine ring.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H and O-H stretching (often broad), C=O stretching, and C-S stretching, confirming the presence of the principal functional groups.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.18 g/mol ), confirming its elemental composition.[9]
-
Elemental Analysis: The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the calculated values for the molecular formula C₅H₆N₂OS.[10]
PART 3: Biological Significance and Potential Applications
While specific biological studies on 2-(Methylthio)pyrimidin-4-ol are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is a cornerstone of modern pharmacology.[2]
Potential Therapeutic Roles:
-
Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[11] They can also act as kinase inhibitors, targeting signaling pathways crucial for cancer growth, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12]
-
Anti-inflammatory Agents: Substituted pyrimidines have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators in the synthesis of prostaglandins.[13]
-
Antimicrobial Agents: The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs. Derivatives can target essential bacterial enzymes like DNA gyrase, disrupting DNA replication and leading to cell death.[2]
-
Analgesic Properties: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant analgesic activity, likely through the inhibition of peripheral pain mechanisms.[10]
Given these precedents, 2-(Methylthio)pyrimidin-4-ol serves as a highly valuable scaffold for the development of novel therapeutics in these areas.
PART 4: Proposed Mechanism of Action (Hypothetical)
Based on the known activities of related pyrimidine derivatives, a plausible mechanism of action for 2-(Methylthio)pyrimidin-4-ol in an anticancer context could be the inhibition of a key enzyme in a cell proliferation pathway, such as a receptor tyrosine kinase.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a derivative of 2-(Methylthio)pyrimidin-4-ol acts as a kinase inhibitor, blocking a signal transduction cascade that promotes cell proliferation.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
This proposed mechanism is based on the well-documented activity of other pyrimidine-based kinase inhibitors.[12][14] Experimental validation through enzymatic assays and cell-based studies would be required to confirm this hypothesis.
PART 5: Safety, Handling, and Storage
As with any research chemical, 2-(Methylthio)pyrimidin-4-ol should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5) is a structurally important heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the established broad-spectrum biological activity of the pyrimidine class make it a compound of high interest for the development of novel therapeutic agents. Future research should focus on synthesizing a library of derivatives and screening them for specific biological activities, particularly as anticancer, anti-inflammatory, and antimicrobial agents, to fully elucidate their therapeutic potential.
References
- Kini, S., et al. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of ChemTech Research, 1(2), 173-178.
- LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6359.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Methylthio)[3][4][12]triazolo[1,5-a]pyrimidin-7-amine. Retrieved January 10, 2026, from [Link]3][4][12]triazolo[1,5-a]pyrimidin-7-amine_Maybridge_BTB08400.pdf
- Wang, X., et al. (2021). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][3][4][12]triazolo[1,5-c]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 58(1), 1-10.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- ResearchGate. (n.d.). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”.
- MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497.
- Kumar, S., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 7(1), 1-7.
- AL-Dawoody, P., et al. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2839(1), 020002.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
- Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- ResearchGate. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
Sources
- 1. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. 124700-70-5 2-(Methylthio)pyrimidin-4-ol AKSci Z4020 [aksci.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-Pyrimidinol, 2-(methylthio)- (9CI) | 124700-70-5 [chemicalbook.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Methylthio)-6-propylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Methylthio)-6-propylpyrimidin-4-ol, a thiopyrimidine derivative with significant therapeutic promise. Drawing upon the well-established bioactivities of structurally related compounds, this document outlines a strategic approach for identifying and validating its molecular targets. The primary focus is on two high-probability targets: Thyroid Peroxidase (TPO), based on the compound's structural analogy to the anti-hyperthyroidism drug Propylthiouracil (PTU), and Aldose Reductase (AR), implicated in diabetic complications and known to be inhibited by thiopyrimidinone derivatives. This guide offers detailed, field-proven experimental protocols for target validation, explains the causal logic behind experimental choices, and provides a framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of the Thiopyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, including enzymes and receptors.[1] The derivatization of the pyrimidine core, particularly with sulfur-containing functional groups as seen in thiopyrimidines, has given rise to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
This compound belongs to this versatile class of molecules. Its structure, featuring a 2-(methylthio) group and a 6-propyl substituent on the pyrimidin-4-ol core, suggests a strong potential for specific biological interactions. This guide will delve into the most promising therapeutic avenues for this compound by analyzing the established mechanisms of structurally analogous molecules.
Primary Target Rationale: Learning from Structural Analogs
The initial step in elucidating the therapeutic potential of a novel compound involves a thorough analysis of its structural relatives. For this compound, two key lines of evidence from existing research point towards highly probable therapeutic targets.
-
Structural Similarity to Propylthiouracil (PTU): The most striking resemblance is to Propylthiouracil (PTU), a well-established anti-thyroid drug used in the management of hyperthyroidism and Graves' disease.[4][5] PTU's primary mechanism of action is the inhibition of Thyroid Peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][6][7] This strong structural and functional precedent makes TPO a primary target of interest.
-
Inhibition of Aldose Reductase by Thiopyrimidinones: A recent study highlighted a series of thiopyrimidinone derivatives as potent inhibitors of human Aldose Reductase (AR).[8][9] This enzyme is a critical component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[10][11] The shared thiopyrimidine core suggests that this compound may also exhibit AR inhibitory activity.
Based on this evidence, this guide will focus on providing a detailed roadmap for investigating the interaction of this compound with TPO and AR.
Target Deep Dive 1: Thyroid Peroxidase (TPO) - A Potential Anti-Hyperthyroidism Agent
The Role of TPO in Thyroid Hormone Synthesis
Thyroid Peroxidase is a heme-containing enzyme located in the apical membrane of thyroid follicular cells.[12] It plays a central role in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by catalyzing two crucial reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines.[1][6][7]
Mechanism of TPO Inhibition by Thiouracil Derivatives
Propylthiouracil and other thiouracil derivatives inhibit TPO through a complex mechanism that can be both reversible and irreversible.[13] These compounds act as substrates for TPO, undergoing oxidation. In this process, they are believed to compete with tyrosine for iodination and also inactivate the enzyme.[13] The type of inhibition (reversible vs. irreversible) is dependent on the relative concentrations of the inhibitor and iodide.[13]
Figure 1: Proposed inhibition of Thyroid Peroxidase (TPO) by this compound.
Experimental Protocol: In Vitro TPO Inhibition Assay (Guaiacol Oxidation Method)
This spectrophotometric assay is a well-established method for determining TPO activity by measuring the oxidation of a chromogenic substrate, guaiacol.[2][4]
3.3.1. Materials and Reagents
-
Human or porcine thyroid microsomes (source of TPO)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Guaiacol solution (20 mM in potassium phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (0.3% w/v, freshly prepared)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Propylthiouracil (PTU) as a positive control
-
UV-Vis spectrophotometer and cuvettes
3.3.2. Assay Procedure
-
Preparation of Reaction Mixture: In a cuvette, combine 500 µL of potassium phosphate buffer, 100 µL of thyroid microsome suspension, and 10 µL of the test compound or control at various concentrations.
-
Pre-incubation: Incubate the mixture at room temperature for 5 minutes.
-
Initiation of Reaction: Add 100 µL of guaiacol solution and mix gently.
-
Baseline Reading: Measure the absorbance at 470 nm.
-
Start the Reaction: Add 10 µL of H₂O₂ solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 470 nm for 5 minutes, taking readings every 30 seconds.
-
Data Analysis: Calculate the rate of reaction (ΔA/min). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
3.3.3. Causality Behind Experimental Choices
-
Guaiacol as Substrate: Guaiacol is a convenient chromogenic substrate that produces a colored product upon oxidation by TPO, allowing for easy spectrophotometric detection.
-
H₂O₂ as Co-substrate: Hydrogen peroxide is the oxidizing agent required by TPO for its catalytic activity.
-
PTU as Positive Control: Using a known TPO inhibitor like PTU validates the assay's ability to detect inhibition.
-
Kinetic Measurement: Monitoring the reaction over time provides a more accurate measure of the initial reaction rate, which is crucial for enzyme kinetics studies.
Target Deep Dive 2: Aldose Reductase (AR) - A Potential Agent for Diabetic Complications
The Role of Aldose Reductase in the Polyol Pathway
Aldose Reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[3] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway increases significantly.[11] AR catalyzes the reduction of glucose to sorbitol, using NADPH as a cofactor.[3] The accumulation of sorbitol leads to osmotic stress in cells, contributing to the long-term complications of diabetes.[10]
Mechanism of Aldose Reductase and its Inhibition
AR is a member of the aldo-keto reductase superfamily.[14] The inhibition of AR prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway. Several classes of AR inhibitors have been developed, with some, like thiopyrimidinones, showing promising activity.[8][9]
Figure 2: Proposed inhibition of Aldose Reductase (AR) in the polyol pathway.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of AR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[3][15]
4.3.1. Materials and Reagents
-
Recombinant human or rat lens aldose reductase
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (0.1 mM in buffer, prepared fresh and kept on ice)
-
DL-glyceraldehyde solution (10 mM in buffer, as substrate)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Epalrestat or Quercetin as a positive control
-
UV-Vis spectrophotometer and quartz cuvettes
4.3.2. Assay Procedure
-
Preparation of Reaction Mixture: In a quartz cuvette, combine 700 µL of sodium phosphate buffer, 100 µL of NADPH solution, 100 µL of the test compound or control at various concentrations, and 100 µL of the aldose reductase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add 100 µL of DL-glyceraldehyde solution to start the reaction and mix by inversion.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA/min). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.
4.3.3. Causality Behind Experimental Choices
-
NADPH Consumption: The enzymatic activity of AR is directly linked to the oxidation of NADPH to NADP+, and the disappearance of NADPH can be accurately measured spectrophotometrically at 340 nm.
-
DL-glyceraldehyde as Substrate: DL-glyceraldehyde is a commonly used and effective substrate for AR in in vitro assays.
-
Quartz Cuvettes: Quartz cuvettes are used for their transparency to UV light at 340 nm.
-
Positive Controls: Epalrestat and Quercetin are well-characterized AR inhibitors, making them suitable for validating the assay.
Other Potential Therapeutic Targets
The versatility of the pyrimidine scaffold suggests that this compound may interact with other targets beyond TPO and AR. Further investigation into the following areas could reveal additional therapeutic applications.
Cyclooxygenase (COX) Enzymes
Several pyrimidine derivatives have been reported as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[16][17][18] Given the anti-inflammatory potential of many pyrimidine-based compounds, evaluating the inhibitory activity of this compound against COX-1 and COX-2 is a logical next step.
Protein Kinases
The pyrimidine core is a well-known "privileged scaffold" in the design of protein kinase inhibitors, with several pyrimidine-based drugs approved for cancer therapy.[19][20][21][22][23] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. A broad kinase panel screening could uncover novel anti-cancer or neuroprotective activities.
Microbial Enzymes
Pyrimidine derivatives have also shown promise as antimicrobial agents by targeting essential bacterial enzymes.[24][25][26][27][28] For example, some thiophenyl-substituted pyrimidines inhibit FtsZ, a protein critical for bacterial cell division.[24][26] Screening against a panel of pathogenic bacteria and fungi could identify potential anti-infective properties.
Data Presentation and Summary
To facilitate the analysis and comparison of experimental results, all quantitative data, such as IC₅₀ values, should be summarized in a structured table.
| Target Enzyme | Test Compound | Positive Control | IC₅₀ (µM) |
| Thyroid Peroxidase | This compound | Propylthiouracil | To be determined |
| Aldose Reductase | This compound | Epalrestat | To be determined |
| COX-1 | This compound | Celecoxib | To be determined |
| COX-2 | This compound | Celecoxib | To be determined |
Conclusion and Future Directions
This technical guide has outlined a rational and evidence-based approach to identifying and validating the therapeutic targets of this compound. The strong structural similarities to known bioactive compounds place Thyroid Peroxidase and Aldose Reductase as high-priority targets for initial investigation. The provided experimental protocols offer a robust framework for in vitro validation.
Future research should focus on executing these assays to determine the inhibitory potency of the compound against TPO and AR. Positive results would warrant further studies, including determination of the mechanism of inhibition, in vitro cellular assays, and eventually, in vivo studies in relevant disease models. The exploration of other potential targets, such as kinases and COX enzymes, could further broaden the therapeutic applicability of this promising thiopyrimidine derivative.
References
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues. PubMed.
- Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. SciELO.
- What is the mechanism of Propylthiouracil?
- Improved assay procedures for thyroid peroxidase; application to normal and adenom
- Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. Benchchem.
- Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. SciELO.
- What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle.
- How does propylthiouracil work? Drugs.com.
- What are the molecular and cellular mechanisms of action of PROPYLTHIOURACIL in its therapeutic applic
- Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin. Benchchem.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodin
- Aldose reductase inhibitors and diabetic complic
- A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Deriv
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. PubMed.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Novel Benzo[2][6]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evalu
- Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
- Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complic
- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
- Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity. Benchchem.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complic
- Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis.
- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal - Bioscientifica.
- Article.
- Synthesis and antibacterial properties of pyrimidine deriv
- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PMC - NIH.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH.
- Human Thyroid Peroxidase ELISA Kit (EHTPO). Invitrogen - Thermo Fisher Scientific.
- Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Semantic Scholar.
- Thyroperoxidase Inhibitors. SCBT - Santa Cruz Biotechnology.
- In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. [No Source Found].
- Antibacterial activity of pyrimidine derivatives.
- A rapid assay of human thyroid peroxidase activity.
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. FLORE.
- Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. NIH.
- Aldose Reductase Activity Kit (Colorimetric) (ab273276). Abcam.
- Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. [No Source Found].
- BMR Aldose Reductase Assay Kit. Biomedical Research Service.
Sources
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 17. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 2-(Methylthio)-6-propylpyrimidin-4-ol Interactions
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of a novel pyrimidine derivative, 2-(Methylthio)-6-propylpyrimidin-4-ol. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each computational step, establishing a self-validating workflow from target identification to the dynamic simulation of protein-ligand interactions. We will use Uracil Phosphoribosyltransferase (UPRT), a key enzyme in the pyrimidine salvage pathway, as a representative therapeutic target to illustrate the complete modeling process.[3][4] This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new chemical entities.
Foundational Strategy: Why Model This Interaction?
In silico modeling is a critical component of modern drug discovery, offering a cost- and time-efficient means to prioritize candidates, elucidate mechanisms of action, and rationally design more potent molecules.[5] The core principle is to simulate the interaction between a small molecule (the ligand) and its biological target (a protein or enzyme) at an atomic level.[6]
The molecule of interest, this compound, contains a pyrimidin-4-ol core. This class of compounds is structurally analogous to natural pyrimidines like uracil and thymine, making enzymes involved in nucleotide metabolism compelling targets. Our strategy is to investigate this molecule as a potential inhibitor of Uracil Phosphoribosyltransferase (UPRT).
Rationale for Target Selection: Uracil Phosphoribosyltransferase (UPRT)
UPRT is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the conversion of uracil to uridine monophosphate (UMP).[3][7] While the de novo pathway for pyrimidine synthesis exists, many pathogens and cancer cells rely heavily on the salvage pathway for nucleotide synthesis, making it an attractive therapeutic target.[8] Inhibiting UPRT can disrupt DNA and RNA synthesis, leading to cytotoxic effects in these target cells. The human UPRT homolog has been identified, but its enzymatic activity remains a subject of investigation, suggesting that targeting pathogenic UPRT could offer a therapeutic window with reduced host toxicity.[8][9] Therefore, we hypothesize that this compound could act as a competitive inhibitor by occupying the uracil binding site of UPRT.
Caption: A streamlined workflow for molecular docking.
Experimental Protocol: Molecular Docking
-
Define the Binding Site: Identify the active site of UPRT. In the absence of a co-crystallized inhibitor, this is typically defined by the location of the natural substrate (uracil) or key catalytic residues.
-
Grid Generation: Define a 3D grid box that encompasses the entire binding site. The docking algorithm will confine its search for ligand poses within this box. [10]3. Execute Docking: Run the molecular docking simulation using software like AutoDock Vina or Glide. The program will systematically sample ligand conformations and orientations within the grid box.
-
Pose Clustering and Scoring: The software will cluster the resulting poses based on root-mean-square deviation (RMSD) and rank them using its scoring function. The output is typically a set of the top-ranked binding modes and their corresponding binding affinity scores (e.g., in kcal/mol).
Data Presentation: Analysis of Docking Results
The primary output is a quantitative score and a qualitative interaction pattern. For a robust analysis, we compare the docking results of our test compound against a known reference, such as the natural substrate (Uracil).
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
| This compound | -8.5 | Arg105, Gly70, Val135, Phe167 | H-Bond, Pi-Alkyl, Hydrophobic |
| Uracil (Reference) | -6.2 | Arg105, Gly70, Ser104 | H-Bond, Pi-Sigma |
| Negative Control (e.g., Benzene) | -4.1 | Phe167 | Pi-Pi |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A more negative docking score suggests a higher predicted binding affinity. The analysis of the top-ranked pose involves visualizing the protein-ligand complex to identify specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the binding.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent. [11]Molecular Dynamics (MD) simulations model the physical movements of atoms over time, providing critical insights into the stability and dynamics of the protein-ligand complex. [12][13] Causality Behind the Method: An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a fully solvated, near-physiological environment, we can test whether the binding pose predicted by docking is stable over a biologically relevant timescale (typically nanoseconds to microseconds). [14]
Caption: Standard workflow for MD simulation and analysis.
Experimental Protocol: MD Simulation
-
System Setup: Use the highest-scoring docked pose as the starting structure. The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system. [14]2. Parameterization: Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., General Amber Force Field - GAFF).
-
Minimization: Perform energy minimization of the entire solvated system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) under NPT conditions, saving the atomic coordinates at regular intervals. This generates the MD trajectory.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root-Mean-Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low RMSD for the ligand indicates it remains bound in its initial pose.
-
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking over the course of the simulation.
-
Advanced Modeling and Validation
Pharmacophore Modeling
The stable interaction pattern derived from docking and MD can be abstracted into a pharmacophore model. [15][16]A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. [17][18]This model can then be used as a 3D query to screen large virtual libraries for diverse chemical scaffolds that might also bind to the target, accelerating hit identification. [19]
The Imperative of Validation
A computational model is a hypothesis. Its credibility must be rigorously assessed. [20][21]
-
Internal Validation: The workflow described here has built-in validation. An unstable binding pose in an MD simulation would invalidate the initial docking hypothesis, forcing a re-evaluation. This feedback loop is a core component of a self-validating system.
-
External Validation: Ultimately, in silico predictions must be validated through experimental means. [5]Promising compounds identified through this workflow should be synthesized or acquired and tested in biochemical assays (e.g., an enzymatic assay to determine the IC50 against UPRT). A strong correlation between predicted binding affinity and measured biological activity provides the ultimate validation of the computational model. Regulatory bodies increasingly recognize the value of in silico evidence when it is appropriately verified and validated. [22]
Conclusion
The in silico modeling of this compound provides a powerful, multi-faceted approach to generating and testing therapeutic hypotheses. By integrating molecular docking to predict binding modes with molecular dynamics to assess their stability, we can build a high-confidence model of the compound's interaction with a biological target like UPRT. This guide has detailed not only the requisite protocols but also the underlying scientific rationale, providing a robust framework for computational drug discovery. This structured, validated workflow significantly de-risks and accelerates the path from a chemical concept to a viable lead candidate.
References
- (2021).
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
- Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]
- Patsnap Synapse. (2024).
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
- RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]
- BABRONE.
- Ferreira, L. G., et al. (2015).
- Salehi, B., et al. (2023). In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed. [Link]
- van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Oxford Academic. [Link]
- Salmaso, V., & Moro, S. (2013). Molecular docking methodologies. PubMed. [Link]
- Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]
- ResearchGate. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. [Link]
- ChemRxiv. (2024).
- VPH Institute. (2019).
- Li, J., et al. (2007). Identification and characterization of human uracil phosphoribosyltransferase (UPRTase). PubMed. [Link]
- AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. [Link]
- Deganutti, G., & Moro, S. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
- protocols.io. (2024).
- G-S, S., et al. (2015). UPRT, a suicide-gene therapy candidate in higher eukaryotes, is required for Drosophila larval growth and normal adult lifespan. PubMed. [Link]
- Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. [Link]
- ResearchGate. (2024).
- Basso, L. A., et al. (2013). Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis. PMC. [Link]
- GeneCards. UPRT Gene - GeneCards | UPP Protein. [Link]
- SciSpace. (2006).
- Kumar, A., et al. (2021).
- PLOS One. (2013).
- Frontiers. In Silico Methods for Drug Design and Discovery. [Link]
- National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]
- National Institutes of Health. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
- National Institutes of Health. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. [Link]
- PubChem. 2-(Propylthio)pyrimidine-4,6-diol. [Link]
- PubMed. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- National Institutes of Health. (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. [Link]
- National Institutes of Health. (2021). Antioxidant and Antibacterial Properties of Extracts and Bioactive Compounds in Bryophytes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 8. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPRT, a suicide-gene therapy candidate in higher eukaryotes, is required for Drosophila larval growth and normal adult lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 18. rasalifesciences.com [rasalifesciences.com]
- 19. babrone.edu.in [babrone.edu.in]
- 20. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vph-institute.org [vph-institute.org]
- 22. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(Methylthio)-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Methylthio)-6-propylpyrimidin-4-ol (CAS No. 5751-17-7), a substituted pyrimidine derivative of interest in pharmaceutical and life sciences research.[1][2] Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles of pyrimidine and thioether chemistry, and predictive methodologies. We will explore the foundational physicochemical properties, delve into its expected solubility profile in various media, and critically assess its chemical stability under stress conditions. This guide also outlines detailed, field-proven experimental protocols for the empirical determination of these crucial parameters, providing researchers with a robust framework for their own investigations.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleic acids and a wide array of therapeutic agents.[3][4] The biological significance of pyrimidines is vast, with derivatives exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5] The specific substitutions on the pyrimidine ring are critical determinants of a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. For any novel pyrimidine derivative like this compound to be considered a viable candidate for further development, a thorough understanding of its solubility and stability is paramount.[3] Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise shelf-life, efficacy, and safety.[3]
Foundational Physicochemical Properties
Molecular Structure and Inferred Properties
The structure of this compound features a pyrimidine core, a hydroxyl group at position 4 (allowing for keto-enol tautomerism), a methylthio group at position 2, and a propyl group at position 6.
Table 1: Physicochemical Properties of this compound and Related Analogs.
| Property | This compound (Predicted/Inferred) | 2-(Methylthio)pyrimidin-4-ol | 6-Methyl-2-(methylthio)pyrimidin-4-ol |
| CAS Number | 5751-17-7[1][2] | 5751-20-2 | 6328-58-1[6] |
| Molecular Formula | C₈H₁₂N₂OS[1] | C₅H₆N₂OS[7] | C₆H₈N₂OS[6] |
| Molecular Weight | 184.26 g/mol [1] | 142.18 g/mol [7] | 156.21 g/mol [6] |
| Solubility | Inferred to be slightly soluble in polar organic solvents and sparingly soluble in water. | Slightly soluble in DMSO and Methanol.[8] | Soluble in polar solvents like water and ethanol.[9] |
| pKa (Predicted) | The 4-hydroxyl group is expected to have a pKa in the range of 7-9, similar to other pyrimidinols. | 7.80 ± 0.40 (Predicted)[8] | N/A |
Synthesis Outline
The synthesis of this compound would likely follow established methods for related compounds. A common route involves the condensation of a β-keto ester with thiourea to form the 6-propyl-2-thiouracil core.[10][11] This intermediate can then be selectively S-alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions to yield the final product.[4]
Figure 1: A plausible synthetic pathway for this compound.
Solubility Profile: A Critical Assessment
A compound's solubility is a key determinant of its absorption and distribution in biological systems. The presence of both polar (hydroxyl, pyrimidine nitrogens) and non-polar (propyl, methylthio) groups in this compound suggests a nuanced solubility profile.
Predicted Solubility
Based on the principle of "like dissolves like," the molecule is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents.[12] Its aqueous solubility is likely to be low to moderate and significantly influenced by pH. At pH values below its pKa, the neutral form will dominate, likely leading to lower solubility. At pH values above its pKa, the compound will exist as an anion, which is generally more water-soluble.
Experimental Determination of Solubility
To obtain definitive solubility data, empirical testing is essential. The following are standard protocols for determining kinetic and thermodynamic solubility.
Experimental Protocol 1: Kinetic Solubility Assessment
This method provides a rapid assessment of solubility from a stock solution, often relevant for high-throughput screening.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Incubation: In a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), add a small volume of the stock solution to achieve a target final concentration (e.g., 100 µM).
-
Equilibration: Gently mix and incubate the solution at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Phase Separation: Centrifuge the sample to pellet any precipitate.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3]
Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility
This method determines the true equilibrium solubility of the solid form of the compound.[3]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at various pH values).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.[3]
Figure 2: General workflow for determining thermodynamic solubility.
Stability Profile and Degradation Pathways
Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential for forming degradation products that could be inactive or toxic. The structure of this compound contains moieties susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions at elevated temperatures.[13]
-
Oxidation: The methylthio (thioether) group is prone to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidizing agents can lead to the formation of a sulfone. This is a common degradation pathway for sulfur-containing compounds.[14]
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
Sources
- 1. 5751-17-7 | 2-(Methylthio)-6-propylpyrimidin-4(3H)-one - Moldb [moldb.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 10. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 14. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
An In-depth Technical Guide to 2-(Methylthio)-6-propylpyrimidin-4-ol: Structural Analogs and Derivatives for Drug Discovery
This technical guide provides a comprehensive overview of 2-(Methylthio)-6-propylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, explore its structural analogs and derivatives, and analyze the structure-activity relationships (SAR) that govern its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this pyrimidine scaffold.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[2]
The core structure of this compound combines several key features that make it an attractive starting point for drug discovery programs. The 2-methylthio group, the 6-propyl substituent, and the 4-hydroxyl group all offer opportunities for chemical modification to modulate the compound's physicochemical properties and biological activity.
Synthesis of this compound and Its Analogs
The synthesis of this compound can be achieved through a well-established synthetic route, primarily involving the condensation of a β-ketoester with thiourea, followed by S-alkylation. A common precursor for this synthesis is 6-propyl-2-thiouracil.[3][4]
Synthesis of the 6-Propyl-2-thiouracil Precursor
The initial step involves the synthesis of 6-propyl-2-thiouracil through the condensation of ethyl 3-oxohexanoate (ethyl butyroacetate) with thiourea in the presence of a base, such as sodium ethoxide.[3]
S-Alkylation to Yield this compound
The subsequent step is the selective S-alkylation of 6-propyl-2-thiouracil. This is typically achieved by reacting the thiouracil with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide.[5][6]
Structural Analogs and Derivatives
The versatility of the this compound scaffold allows for a wide range of structural modifications to explore the chemical space and optimize for desired biological activities. These modifications can be broadly categorized into three main areas: the 2-position, the 4-position, and the 6-position.
Modifications at the 2-Position (Alkylthio Group)
The methylthio group at the 2-position is a key site for derivatization.
-
Varying the Alkyl Chain: The methyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. For instance, ethylthio and benzylthio derivatives have been synthesized using corresponding alkylating agents.[6]
-
Oxidation to Sulfoxide and Sulfone: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
-
Displacement with Amines: The methylthio group can be displaced by various amines to introduce a diverse range of substituents, potentially leading to compounds with different biological targets.
Modifications at the 4-Position (Hydroxyl Group)
The hydroxyl group at the 4-position exists in tautomeric equilibrium with the corresponding pyrimidinone. This position is crucial for derivatization.
-
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can impact the compound's solubility and ability to act as a hydrogen bond donor.
-
Conversion to Halogenated Pyrimidines: The hydroxyl group can be converted to a chloro or bromo substituent, which can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
-
Thionation: The 4-oxo group can be converted to a 4-thio group, leading to the formation of 2-(methylthio)-6-propylpyrimidine-4-thione.[7]
Modifications at the 6-Position (Propyl Group)
The alkyl group at the 6-position plays a significant role in the overall lipophilicity and steric profile of the molecule.
-
Varying the Alkyl Chain Length: The propyl group can be replaced with other alkyl groups of varying lengths (e.g., methyl, ethyl, butyl) to fine-tune the hydrophobic interactions with biological targets.[6]
-
Introduction of Aryl or Heteroaryl Groups: Replacing the propyl group with aromatic or heteroaromatic rings can introduce potential π-π stacking interactions and alter the compound's target specificity.
-
Incorporation of Functional Groups: The alkyl chain can be functionalized with various groups, such as hydroxyl, amino, or carboxylic acid moieties, to enhance solubility and introduce new interaction points.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the 2-(methylthio)pyrimidine scaffold have been reported to exhibit a range of biological activities. Understanding the SAR provides valuable insights for the rational design of more potent and selective compounds.
Anticonvulsant Activity
Several 2-thiopyrimidine derivatives have been investigated for their anticonvulsant properties. Structure-activity relationship studies have indicated that the nature of the substituent at the 2-position and the overall lipophilicity of the molecule are critical for activity.[8][9] For instance, the introduction of an aryl semicarbazone moiety has been shown to be beneficial for anticonvulsant effects.[9]
Antimicrobial Activity
2-(Methylthio)pyrimidine derivatives have also demonstrated promising antimicrobial activity. The nature of the substituents on the pyrimidine ring and at the 2-position significantly influences their potency against various bacterial and fungal strains.[10] For example, the introduction of a hydrazide moiety at the 2-position has led to compounds with notable antibacterial and antifungal properties.[10]
Dihydrofolate Reductase (DHFR) Inhibition
The pyrimidine scaffold is a key component of many known dihydrofolate reductase (DHFR) inhibitors.[1][11][12] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids.[2][13] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial drug development. The 2,4-diaminopyrimidine motif is a common feature in many DHFR inhibitors.[12] While this compound does not possess this specific motif, its pyrimidine core suggests that its derivatives could be explored as potential DHFR inhibitors.
| Modification Site | Modification | Potential Biological Activity | Rationale/SAR Insights |
| 2-Position (S-CH₃) | Varying alkyl chain | Anticonvulsant, Antimicrobial | Modulates lipophilicity and steric interactions. |
| Oxidation to S=O, SO₂ | Altered electronic properties | May enhance hydrogen bonding capabilities. | |
| Displacement with amines | DHFR Inhibition, Anticancer | Introduces potential for new hydrogen bonding and electrostatic interactions. | |
| 4-Position (OH) | O-Alkylation/Acylation | Prodrug potential | Can improve pharmacokinetic properties. |
| Halogenation | Synthetic intermediate | Enables further diversification of the scaffold. | |
| Thionation | Antithyroid | The 2-thiouracil moiety is a known pharmacophore for antithyroid activity.[14] | |
| 6-Position (Propyl) | Varying alkyl chain | Anticonvulsant, Antimicrobial | Fine-tunes hydrophobic interactions with the target. |
| Aryl/Heteroaryl substitution | Anticancer, Kinase Inhibition | Introduces potential for π-π stacking and specific receptor interactions. |
Experimental Protocols
General Procedure for the Synthesis of 6-Alkyl-2-thiouracils
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), the appropriate β-ketoester (e.g., ethyl 3-oxohexanoate for the 6-propyl derivative) and thiourea are added. The reaction mixture is refluxed for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 6-alkyl-2-thiouracil, which is then collected by filtration, washed with water, and dried.[3]
General Procedure for the S-Alkylation of 6-Alkyl-2-thiouracils
The 6-alkyl-2-thiouracil is dissolved in an aqueous solution of sodium hydroxide. The appropriate alkylating agent (e.g., methyl iodide for the 2-methylthio derivative) is added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the product, 2-(alkylthio)-6-alkylpyrimidin-4-ol, precipitates from the solution and is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.[5][6]
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the numerous possibilities for structural modification at the 2, 4, and 6-positions provide a rich platform for medicinal chemists to explore. The diverse biological activities reported for related pyrimidine derivatives, including anticonvulsant, antimicrobial, and potential DHFR inhibitory effects, underscore the therapeutic potential of this chemical class. Further investigation into the synthesis and biological evaluation of novel analogs and derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
- Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work?
- Sehrawat, A., et al. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.
- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376.
- Kotaiah, S., et al. (n.d.). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. Asian Journal of Chemistry.
- Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1032.
- ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide....
- Kunz, U., et al. (1994). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 37(18), 2965-2971.
- Kamal, A., et al. (2015). Structure activity relationships of novel antiepileptic drugs. Current Topics in Medicinal Chemistry, 15(10), 966-988.
- Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11108.
- Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62.
- ResearchGate. (n.d.). Some preliminary structure—anticonvulsant activity relationships for the thiopyrano[2,3‐d]thiazoles.
- Hovakimyan, A. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmaceutical Chemistry Journal, 54, 1146-1151.
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.
- ResearchGate. (2025, August 9). Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C.
- Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- Mishra, N. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(21), 7247.
- Hovakimyan, A. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmaceutical Chemistry Journal, 54, 1146–1151.
- PubChem. (n.d.). Propylthiouracil.
- Lindsay, R. H., et al. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 28(9), 1141-1145.
- Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile.
- Aslam, M. F., & Sial, A. A. (2023). Propylthiouracil (PTU). In StatPearls.
- Wikipedia. (n.d.). Propylthiouracil.
Sources
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 4. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 8. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pharmacy180.com [pharmacy180.com]
The Pharmacological Profile of Methylthio-Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methylthio (-SCH3) substituent has been shown to modulate the pharmacological properties of pyrimidines, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the pharmacological profile of methylthio-substituted pyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this important class of compounds, supported by detailed experimental protocols and data-driven insights.
Introduction to Methylthio-Substituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and various clinically approved drugs[1][2][3]. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for designing molecules that can effectively interact with biological targets[4]. The methylthio group, a small, lipophilic, and metabolically stable moiety, significantly influences the electronic and steric properties of the pyrimidine ring. This substitution can enhance binding affinity to target proteins, improve pharmacokinetic properties, and unlock novel pharmacological activities[5].
Synthetic Strategies
The synthesis of methylthio-substituted pyrimidines is versatile, with several established routes. A common and efficient method involves the initial synthesis of a pyrimidine-2-thione (thiouracil) derivative, followed by S-alkylation with a methylating agent like methyl iodide.
General Synthetic Route: Biginelli Reaction and S-Methylation
A widely employed approach is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea to form a dihydropyrimidine-2-thione. This intermediate is then alkylated to introduce the methylthio group.
Caption: General synthetic workflow for 2-methylthio-pyrimidines.
Detailed Synthetic Protocol
Synthesis of 2-Methylthio-1,4-dihydropyrimidine Derivatives[6]:
-
Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione.
-
In a round-bottom flask, place the appropriate aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), thiourea (0.03 mol), and a catalytic amount of aluminum chloride (0.01 mol) in methanol (10 mL).
-
Add 2 drops of concentrated hydrochloric acid.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
After cooling, the precipitate is filtered, washed, and dried to yield the tetrahydropyrimidine-2-thione intermediate.
-
-
Step 2: Synthesis of 2-Methylthio-1,4-dihydropyrimidine.
-
Dissolve the tetrahydropyrimidine-2-thione intermediate in pyridine.
-
Add methyl iodide and stir the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 2-methylthio-1,4-dihydropyrimidine derivative.
-
Pharmacological Activities and Therapeutic Potential
Methylthio-substituted pyrimidines exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development in various therapeutic areas.
Analgesic and Anti-inflammatory Activity
Mechanism of Action: The anti-inflammatory and analgesic effects of many pyrimidine derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation[6][7][8]. Some derivatives may also act via other mechanisms, such as inhibiting adenosine kinase, which increases the local concentration of adenosine, an endogenous anti-inflammatory agent[9].
Caption: Inhibition of the COX-2 pathway by methylthio-pyrimidines.
Structure-Activity Relationship (SAR):
-
The nature of the substituent at the C4 position of the dihydropyrimidine ring is crucial for analgesic activity. Phenyl rings substituted with electron-donating, hydrophobic groups tend to enhance activity[6].
-
For instance, a 4-(p-chlorophenyl) group has been shown to confer good analgesic activity[6].
-
Compounds with an unsubstituted C4 position have also demonstrated significant analgesic effects[6].
| Compound ID | C4-Substituent | Analgesic Activity (% Inhibition) | Reference |
| IIh | 3,4,5-Trimethoxyphenyl | 70.32 | [6] |
| IIk | Unsubstituted | 58.45 | [6] |
| IIe | p-Chlorophenyl | 57.08 | [6] |
| IIl | Unsubstituted | 50.68 | [6] |
| Diclofenac | (Standard) | 59.36 | [6] |
Anticancer Activity
Mechanism of Action: The anticancer effects of methylthio-substituted pyrimidines are often attributed to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival[10][11][12]. Aberrant kinase activity is a hallmark of many cancers[10]. Specific targets include Aurora kinases, Monopolar Spindle 1 (MPS1), and Phosphoinositide 3-kinases (PI3Kα)[5][13][14][15]. Other mechanisms include the inhibition of enzymes involved in nucleotide biosynthesis, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), thereby starving cancer cells of essential building blocks for DNA replication[8][16].
| Target Kinase/Enzyme | Compound Class | Effect | Reference |
| Aurora Kinases | Thienopyrimidines | Potent and selective inhibition | [15] |
| MPS1 | Pyrido[3,4-d]pyrimidines | Potent biochemical inhibition | [13] |
| EGFR Protein Kinase | 2,4-Diaminopyrimidines | Specific inhibition | [5] |
| Thymidylate Synthase (TS) | Pyrrolo[2,3-d]pyrimidines | Potent inhibition (IC50 = 42 nM) | [8] |
| GARFTase / AICARFTase | Thieno[2,3-d]pyrimidines | Inhibition of purine biosynthesis | [16] |
Anticonvulsant and CNS Activity
Certain 2-methylthio-pyrimidin-4(3H)-one derivatives have been investigated for their effects on the central nervous system, demonstrating potential anticonvulsant activity[17]. The search for novel anticonvulsants is driven by the need for drugs with new mechanisms of action to treat refractory forms of epilepsy[17]. While the precise mechanisms for this class are still under investigation, many anticonvulsants act by modulating ion channels (e.g., sodium, calcium) or enhancing GABAergic inhibition.
Calcium Channel Blocking Activity
Dihydropyrimidine derivatives, structurally related to dihydropyridine calcium channel blockers like nifedipine, have been identified as potent inhibitors of L-type calcium channels[4][13][18][19]. The methylthio group, often incorporated at the C2 position as part of a 2-thioxo-pyrimidine core, is optimal for vasorelaxant activity[18]. These compounds induce vasodilation and are effective antihypertensive agents[18][20].
Mechanism: They block the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes by binding to L-type voltage-gated calcium channels. This leads to reduced vascular resistance and a decrease in blood pressure[4][20].
Pharmacokinetics and Safety Profile (ADME/Tox)
The development of any successful drug candidate requires a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. Early-stage assessment of these properties is crucial to reduce attrition rates in clinical trials[21].
-
Absorption & Bioavailability: The lipophilicity imparted by the methylthio group can influence oral absorption. In silico models and early in vitro assays are used to predict properties like human intestinal absorption (HIA) and oral bioavailability[22][23].
-
Metabolism: Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. Studies often focus on metabolism by cytochrome P450 (CYP) enzymes. The stability of the methylthio group and its potential for oxidation to sulfoxide and sulfone metabolites are important considerations[23].
-
Toxicity: Early toxicity profiling is essential. In vitro cytotoxicity assays against various cell lines and in silico predictions for mutagenicity and organ toxicity are standard practice[2][21]. For instance, some pyrimidine derivatives have been evaluated against normal cell lines to assess their selectivity and potential for off-target toxicity[24].
Experimental Protocols for Pharmacological Evaluation
Self-validating and reproducible protocols are the bedrock of trustworthy pharmacological data. Below are detailed methodologies for key assays.
Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model evaluates peripherally acting analgesics by inducing visceral pain[17][25][26].
Caption: Workflow for the acetic acid-induced writhing assay.
Step-by-Step Methodology[1][17][26][27]:
-
Animals: Use male ICR or Swiss albino mice (20-30 g).
-
Grouping: Divide animals into at least three groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound(s) at various doses.
-
Drug Administration: Administer the vehicle, positive control, or test compound by the desired route (e.g., oral gavage or intraperitoneal injection).
-
Absorption Time: Allow for a 30-60 minute absorption period.
-
Induction of Writhing: Inject a 0.6-1% solution of acetic acid intraperitoneally (volume typically 10 mL/kg).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and stretching of hind limbs) for a continuous 10-15 minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Protocol: In Vitro Protein Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase. The ADP-Glo™ assay is a common luminescent-based method[28].
Step-by-Step Methodology[3][28][29]:
-
Materials: Target kinase, substrate (peptide or protein), ATP, test compound, and ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation: Prepare serial dilutions of the methylthio-substituted pyrimidine compound in an appropriate solvent (e.g., DMSO) and then dilute in the kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Future Perspectives and Drug Development Opportunities
The methylthio-substituted pyrimidine scaffold is a versatile and promising platform for the development of novel therapeutics. Future research should focus on:
-
Target Selectivity: For kinase inhibitors, comprehensive kinome screening is essential to ensure selectivity and minimize off-target effects, which can lead to toxicity.
-
Mechanism Elucidation: For compounds with CNS or antimicrobial activity, further studies are needed to precisely identify their molecular targets and mechanisms of action.
-
ADME/Tox Optimization: Integrating ADME/Tox profiling early in the discovery process will be key to identifying candidates with drug-like properties suitable for clinical development.
-
Hybrid Molecules: The pyrimidine core can be combined with other pharmacophores to create hybrid molecules with dual or synergistic activities, potentially addressing complex diseases and drug resistance[24].
Conclusion
Methylthio-substituted pyrimidines represent a rich and diverse class of pharmacologically active compounds. Their straightforward synthesis and the wide range of biological activities, including potent analgesic, anti-inflammatory, and anticancer effects, underscore their significance in medicinal chemistry. The mechanisms of action often involve the modulation of key enzymes such as protein kinases and cyclooxygenases. A thorough understanding of the structure-activity relationships and early-phase ADME/Tox profiling will continue to drive the optimization of this scaffold, paving the way for the development of next-generation therapeutic agents.
References
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH).
- Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia.
- Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
- 5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates as thymidylate synthase inhibitors and antitumor agents. PubMed.
- Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
- Acetic Acid Writhing Method. Scribd.
- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
- Bioactivity and ADME toxicity. ResearchGate.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32547 and SQ 32926. PubMed.
- Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed.
- Calcium Channel Blockers. NCBI Bookshelf.
- ADME, drug-likeness, synthetic accessibility, and toxicity profiles of docking hits. ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- Peptide inhibitors targeting protein kinases. PubMed.
- Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube.
- Calcium channel blocker. Wikipedia.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.
- Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. PubMed.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. National Institutes of Health (NIH).
- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed.
- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Scilit.
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate.
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchem.org.ua [medchem.org.ua]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. saspublishers.com [saspublishers.com]
- 27. scribd.com [scribd.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(Methylthio)-6-propylpyrimidin-4-ol
Executive Summary
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics and biologically active molecules.[1][2] Its versatile structure allows for interactions with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide presents a comprehensive, multi-tiered strategy for the initial bioactivity screening of a novel pyrimidine derivative, 2-(Methylthio)-6-propylpyrimidin-4-ol. As this molecule is uncharacterized in existing literature, the proposed workflow is designed to efficiently profile its biological potential, establish a preliminary safety profile, and identify promising avenues for further drug development. The narrative follows a logical progression from fundamental physicochemical characterization to a cascade of in vitro and in vivo assays, emphasizing the causal relationships behind experimental choices and the principles of self-validating protocols.
Chemical Structure of the Investigated Compound:
-
Name: this compound
-
Scaffold: Pyrimidine
-
Key Substituents: Methylthio group at C2, Propyl group at C6, Hydroxyl group at C4.
Part 1: Foundational Analysis: Compound Integrity and Purity
Protocol 1: Physicochemical Characterization
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, respectively. The resulting spectra must be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. The measured mass should match the calculated theoretical mass to within a 5 ppm tolerance, confirming the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). Analyze the compound to determine its purity, which should ideally be >95% for initial screening purposes. The chromatogram should show a single major peak.
-
-
Solubility Determination:
-
Assess the compound's solubility in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and ensuring the compound does not precipitate in assay media.
-
Part 2: The In Vitro Screening Cascade: A Tiered Approach
Authoritative Grounding: A tiered or cascaded screening approach is a cost-effective and efficient strategy in early drug discovery.[6] It prioritizes broad, high-throughput assays first to cast a wide net, followed by more complex, lower-throughput assays to investigate promising "hits." This methodology allows for rapid decision-making and focuses resources on compounds with the highest potential.[6]
Tier 1: General Cytotoxicity Profiling
Trustworthiness: The initial step in any bioactivity screen is to assess the compound's general cytotoxicity. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. Without this baseline, a compound might be falsely identified as a specific inhibitor when it is, in fact, merely a general cellular toxin.[7]
Experimental Workflow: Tier 1 Cytotoxicity Screening
Caption: Parallel screening workflow for broad bioactivity.
Protocol 3: Antimicrobial Activity (Broth Microdilution)
-
Strain Preparation: Prepare standardized inoculums of test organisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth, with concentrations ranging from 256 µg/mL to 1 µg/mL.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth. [8] Data Presentation: Table 2. Antimicrobial Profile
Organism Type MIC (µg/mL) S. aureus Gram-positive Data E. coli Gram-negative Data | C. albicans | Fungus | Data |
Protocol 4: Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production. Leave one set of wells unstimulated as a negative control.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Collect the cell supernatant and measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀.
Part 3: Mechanistic Insight & Hit Validation
Expertise & Experience: Should a promising "hit" emerge from Tier 2—for instance, selective cytotoxicity against cancer cells—the next logical step is to investigate its mechanism of action (MoA). This moves the project from "what it does" to "how it does it," which is critical for lead optimization. A common MoA for anticancer compounds is the induction of apoptosis, or programmed cell death. [7] Signaling Pathway: Apoptosis Detection
Caption: Detection of apoptosis via Annexin V/PI staining.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat the cancer cell line of interest with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes. [9]4. Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis.
-
Part 4: Preliminary In Vivo Assessment
Authoritative Grounding: Before advancing to more complex and costly rodent models, preliminary in vivo data on toxicity and bioactivity can be obtained using alternative models. [10]The zebrafish (Danio rerio) embryo is a powerful vertebrate model for this purpose due to its rapid development, genetic similarity to humans, and optical transparency, which allows for real-time observation of organ development and toxicity. [11] Experimental Workflow: Zebrafish Embryo Toxicity Assay
Caption: Workflow for zebrafish embryo toxicity screening.
Protocol 6: Zebrafish Embryo Toxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
Exposure: At 4-6 hours post-fertilization (hpf), place one embryo per well in a 96-well plate. Replace the embryo medium with solutions of this compound at various concentrations.
-
Incubation: Incubate the plates at 28.5°C.
-
Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.
-
Endpoint Assessment: Record lethal endpoints (coagulation, lack of heartbeat) and sublethal teratogenic endpoints (pericardial edema, yolk sac edema, spinal curvature, delayed hatching).
Data Presentation: Table 3. Zebrafish Embryo Toxicity
| Concentration (µM) | Mortality at 96 hpf (%) | Common Malformations Observed |
|---|---|---|
| 0 (Control) | Data | None |
| 1 | Data | e.g., None |
| 10 | Data | e.g., Mild pericardial edema |
| 50 | Data | e.g., Severe edema, spinal curvature |
| 100 | Data | e.g., 100% mortality |
Conclusion
This technical guide outlines a robust, logical, and efficient framework for the initial bioactivity screening of the novel compound this compound. By progressing through a cascade of validated assays—from foundational purity checks to broad in vitro profiling and preliminary in vivo toxicity assessment—researchers can systematically uncover the compound's pharmacological potential. The data generated from this workflow will provide a solid foundation for making informed go/no-go decisions, identifying a primary therapeutic area for further investigation, and guiding the subsequent hit-to-lead optimization phase in the drug discovery pipeline.
References
- Vertex AI Search. (2024).
- Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550.
- PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-644.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- PubMed Central (PMC). (n.d.). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Journal of Medicinal Chemistry. (2021).
- DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- PubMed. (2013).
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- Aurelia Bioscience. (n.d.).
- ResearchGate. (n.d.). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- NCBI Bookshelf. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed. (n.d.).
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies.
- ResearchGate. (2015).
- Chemical Science. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules.
- PubMed Central (PMC). (n.d.). High-throughput Screening for Bioactive Molecules Using Primary Cell Culture of Transgenic Zebrafish Embryos.
- ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).
- PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- National Institutes of Health (NIH). (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita.
- Pharmacia. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- BLD Pharm. (n.d.). 2183-66-6|2-(Methylthio)pyrimidin-4-amine.
- MDPI. (2021). Antioxidant and Antibacterial Properties of Extracts and Bioactive Compounds in Bryophytes.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening for Bioactive Molecules Using Primary Cell Culture of Transgenic Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of Pyrimidinols: A Technical Guide
Abstract
Pyrimidinols, a pivotal class of heterocyclic compounds, are fundamental scaffolds in numerous biologically active molecules, including nucleic acid bases and a wide array of pharmaceuticals. Understanding their electronic structure is paramount for elucidating their reactivity, spectroscopic properties, and ultimately, their biological function. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of pyrimidinols. We delve into the critical aspects of tautomerism, the influence of substituents, and the correlation between electronic properties and molecular reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel pyrimidine-based therapeutics.
Introduction: The Significance of Pyrimidinols and the Role of Theoretical Chemistry
Pyrimidinols and their derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their chemical behavior is intricately linked to the distribution of electrons within the pyrimidine ring and its substituents. Theoretical and computational chemistry have emerged as indispensable tools for probing these electronic intricacies at a level of detail often inaccessible to experimental techniques alone.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular geometries, electronic properties, and spectroscopic signatures.[1][2] By modeling pyrimidinol systems in silico, we can gain profound insights into:
-
Tautomeric Equilibria: Pyrimidinols can exist in various tautomeric forms (e.g., hydroxy, oxo, and zwitterionic). Determining the relative stability of these tautomers is crucial as it dictates their hydrogen bonding capabilities and interaction with biological targets.
-
Substituent Effects: The electronic properties of the pyrimidine core can be finely tuned by the introduction of various substituents.[3][4] Theoretical methods allow for a systematic investigation of how electron-donating and electron-withdrawing groups modulate the electronic structure and reactivity.
-
Reactivity and Drug Design: A thorough understanding of the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), enables the prediction of reaction mechanisms and the rational design of pyrimidinol derivatives with desired pharmacological profiles.[1][5]
This guide will navigate the theoretical landscape of pyrimidinol research, providing both foundational knowledge and practical insights into the application of computational methodologies.
Theoretical Methodologies for Elucidating Electronic Structure
The accurate theoretical description of pyrimidinols hinges on the selection of appropriate computational methods and basis sets. The primary goal is to solve the time-independent Schrödinger equation for the molecular system, albeit with necessary approximations.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[2] Instead of the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable.
Key Concepts:
-
Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Common functionals used for studying heterocyclic systems like pyrimidinols include:
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its robust performance across a range of chemical systems.[6][7][8]
-
M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions and thermochemistry.
-
-
Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly employed:
-
6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This provides a good balance for geometry optimizations.
-
6-311+G(d,p): A triple-split valence basis set with diffuse functions (+) and polarization functions, offering higher accuracy for systems with anionic character or weak interactions.[6][8][9]
-
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy, particularly for excited states and systems where electron correlation is critical.
Common Ab Initio Methods:
-
Hartree-Fock (HF): The simplest ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation, which can be a significant limitation.[8][9]
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation by adding a second-order correction to the HF energy. It generally provides more accurate results than HF.[10]
Solvation Models
The properties of pyrimidinols can be significantly influenced by their environment, especially in biological systems where they are surrounded by water. Implicit solvation models are a computationally efficient way to account for bulk solvent effects.
-
Polarizable Continuum Model (PCM): This model represents the solvent as a continuous dielectric medium that is polarized by the solute's charge distribution.
-
SMD (Solvation Model based on Density): A universal solvation model that is parameterized for a wide range of solvents.[7]
Experimental Protocol: A Typical DFT Workflow for Pyrimidinol Analysis
This protocol outlines a standard computational procedure for investigating the electronic structure of a substituted pyrimidinol.
-
Structure Preparation:
-
Build the 3D structure of the pyrimidinol derivative using a molecular editor (e.g., Avogadro, GaussView).
-
Generate initial coordinates for all potential tautomers.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each tautomer to find its minimum energy conformation.
-
Method: DFT (e.g., B3LYP functional).
-
Basis Set: 6-31G(d,p).
-
Solvation: If relevant, include a solvation model (e.g., PCM with water as the solvent).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Purpose:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
To obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
-
Single-Point Energy Calculation:
-
Perform a more accurate single-point energy calculation on the optimized geometry using a larger basis set.
-
Method: DFT (e.g., B3LYP or M06-2X).
-
Basis Set: 6-311+G(d,p).
-
-
Analysis of Electronic Properties:
-
From the output of the single-point energy calculation, analyze:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the orbitals and analyze their energy gap.[1][9]
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electrophilic and nucleophilic sites.[8][9]
-
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular interactions.
-
-
Diagram: Computational Workflow for Pyrimidinol Electronic Structure Analysis
Caption: A typical workflow for the theoretical analysis of pyrimidinol electronic structure.
Tautomerism in Pyrimidinols: A Critical Consideration
A defining feature of pyrimidinols is their ability to exist in different tautomeric forms. The position of the hydroxyl proton can vary, leading to keto-enol and amino-imino tautomerism. The relative stability of these tautomers is a key determinant of the molecule's chemical and biological properties.
For instance, 4-pyrimidinol can exist in equilibrium between the hydroxy and oxo (or keto) forms. Theoretical calculations are instrumental in quantifying the energy differences between these tautomers.
Factors Influencing Tautomeric Stability:
-
Aromaticity: The aromatic character of the pyrimidine ring can be significantly different between tautomers. The more aromatic tautomer is generally more stable.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can stabilize certain tautomers.[6]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may preferentially stabilize more polar tautomers.[10]
Table 1: Hypothetical Relative Energies of 4-Pyrimidinol Tautomers
| Tautomer | Method/Basis Set | ΔE (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Aqueous) |
| Hydroxy | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |
| Oxo | B3LYP/6-311+G(d,p) | -5.7 | -8.2 |
Note: These are illustrative values. Actual values will depend on the specific pyrimidinol and computational level.
The data in Table 1 illustrates that in this hypothetical case, the oxo tautomer is more stable than the hydroxy tautomer, and this preference is enhanced in an aqueous environment.
Substituent Effects on Electronic Structure
The introduction of substituents onto the pyrimidine ring provides a powerful means to modulate its electronic properties and, consequently, its reactivity and biological activity.[3][6]
-
Electron-Donating Groups (EDGs): Groups like -NH2 and -OCH3 increase the electron density of the pyrimidine ring, particularly at the ortho and para positions. This generally increases the energy of the HOMO, making the molecule a better electron donor.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2 and -CF3 decrease the electron density of the ring. This lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.[1][5]
The interplay between the electronic nature of substituents and the reactivity of the pyrimidine ring is a crucial aspect of drug design.[4] For example, introducing an electron-withdrawing group can enhance the electrophilicity of a specific carbon atom, making it a target for covalent modification of a protein.[5]
Table 2: Calculated Electronic Properties of Substituted Pyrimidinols
| Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.8 | -1.2 | 5.6 | 2.5 |
| -NH2 (EDG) | -6.2 | -1.0 | 5.2 | 3.1 |
| -NO2 (EWG) | -7.5 | -2.5 | 5.0 | 5.8 |
Note: These are illustrative values calculated at a hypothetical DFT level.
As shown in Table 2, an electron-donating group raises the HOMO energy, while an electron-withdrawing group lowers the LUMO energy. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[1]
Diagram: Influence of Substituents on Frontier Molecular Orbitals
Caption: Effect of electron-donating (EDG) and electron-withdrawing (EWG) groups on the frontier orbital energies of a pyrimidinol.
Correlation of Electronic Structure with Reactivity and Spectroscopic Properties
The insights gained from theoretical studies of the electronic structure of pyrimidinols have direct implications for understanding and predicting their chemical behavior.
Chemical Reactivity
The electronic properties derived from quantum chemical calculations are powerful descriptors of reactivity.[11]
-
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals can predict the regioselectivity of electrophilic and nucleophilic attacks. A molecule with a high-energy HOMO is a good nucleophile, while one with a low-energy LUMO is a good electrophile.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, which can be calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.[1] A "soft" molecule with a small HOMO-LUMO gap is generally more reactive.[1]
Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties, aiding in the characterization of novel pyrimidinol derivatives.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[9]
-
Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational modes of a molecule. The calculated frequencies and intensities can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic functional groups.[9]
-
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculated shifts are invaluable for assigning peaks in experimental NMR spectra.
Conclusion and Future Perspectives
Theoretical studies on the electronic structure of pyrimidinols provide a powerful and predictive framework for understanding their fundamental chemical properties. From elucidating tautomeric preferences to quantifying the impact of substituents, computational chemistry offers unparalleled insights that are crucial for the rational design of new molecules with tailored functions.
The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, will undoubtedly expand the scope and impact of theoretical studies in pyrimidinol research. The integration of these in silico approaches with experimental investigations will continue to accelerate the discovery and development of novel pyrimidine-based drugs and materials.
References
- Zenaide, et al. (2019). Optical properties pyrimidine derivatives: effect of electron-donor/acceptor substituents in molecular topology. ResearchGate.
- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. DergiPark.
- (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. ResearchGate.
- Srivastava, A., et al. (n.d.). structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar.
- (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate.
- Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed.
- Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
- Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules.
- (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
- (2018). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. ResearchGate.
- (n.d.). DFT and TD-DFT studies of pyrimidine derivatives in Chloroform. ResearchGate.
- Mohamed, H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate.
- (2019). Computational Molecular Modeling of Pin1 Inhibition Activity of Quinazoline, Benzophenone, and Pyrimidine Derivatives. ResearchGate.
- (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. ResearchGate.
- (2023). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. MDPI.
- (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. NIH.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Tautomeric forms of 2-(Methylthio)-6-propylpyrimidin-4-ol
An In-Depth Technical Guide to the Tautomeric Forms of 2-(Methylthio)-6-propylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Tautomerism, the interconversion of structural isomers through proton migration, critically influences the physicochemical and biological properties of a molecule, including its receptor binding affinity, membrane permeability, and metabolic stability. For pyrimidin-4-one scaffolds, the equilibrium between the lactam (keto) and lactim (enol) forms is of paramount importance. This document synthesizes theoretical principles with proven analytical methodologies, offering researchers a robust framework for the definitive characterization of the dominant tautomeric form of this molecule. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational modeling using Density Functional Theory (DFT), explaining the causality behind each experimental choice to ensure a self-validating and authoritative analytical workflow.
The Principle of Tautomerism in this compound
Prototropic tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert through the migration of a proton.[1][2] In the context of this compound, the key equilibrium is the amide-imidol (or keto-enol) tautomerism involving the pyrimidinone ring. This results in two primary potential forms:
-
The Oxo (Amide/Keto) Form: 2-(Methylthio)-6-propylpyrimidin-4(3H)-one.
-
The Ol (Enol/Hydroxy) Form: this compound.
The position of this equilibrium is dictated by factors such as aromaticity, electronic effects of substituents, and environmental conditions like solvent polarity and temperature.[3][4][5] For 4(3H)-pyrimidinone systems, the keto form is generally the more stable and predominant tautomer, a phenomenon attributed to favorable amide resonance and electronic delocalization.[3][6] Understanding which form prevails is not merely academic; it is critical for predicting hydrogen bonding capabilities, molecular shape, and ultimately, biological activity.[1][7]
Caption: Tautomeric equilibrium of the target molecule.
Analytical Workflows for Tautomer Characterization
A multi-pronged approach combining spectroscopic and computational methods provides the most definitive structural elucidation. The following sections detail field-proven protocols designed to be self-validating systems.
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of tautomer analysis as it provides direct structural information in solution.[8][9] The key is to identify protons and carbons whose chemical environments change dramatically between the two forms. The choice of solvent is a critical experimental parameter, as it can shift the equilibrium.[10]
Experimental Protocol:
-
Sample Preparation: Prepare separate ~5-10 mg/mL solutions of the compound in deuterated chloroform (CDCl₃), a relatively non-polar solvent, and deuterated dimethyl sulfoxide (DMSO-d₆), a polar, hydrogen-bond-accepting solvent.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample at ambient temperature.
-
Causality: The keto form possesses an N-H proton, which is typically broad and appears downfield (δ 9-13 ppm), especially in DMSO-d₆ where it can hydrogen bond with the solvent. The enol form has an O-H proton, which is often sharper and may appear in a different region (δ 5-10 ppm), though its position is highly variable. The proton on C5 of the pyrimidine ring will also have a distinct chemical shift in each tautomer.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Causality: The most telling signal is that of C4. In the keto form, C4 is a carbonyl carbon and will resonate significantly downfield (δ > 160 ppm). In the enol form, C4 is an enolic carbon bonded to oxygen and will be shifted upfield (typically δ 140-155 ppm). The chemical shifts of C2 and C6 will also differ, reflecting the change in aromaticity and electronic distribution.
-
-
Data Interpretation: Compare the spectra obtained in both solvents. A single set of resonances corresponding to one tautomer indicates a strongly biased equilibrium. The appearance of a second, minor set of peaks would indicate a mixture, and their integration would allow for quantification of the tautomeric ratio.
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is a highly sensitive technique for probing the electronic structure of conjugated systems. The keto and enol tautomers possess different chromophores, leading to distinct absorption maxima (λmax). By systematically varying solvent polarity, we can observe solvatochromic shifts that help identify the predominant form.[8][11][12]
Experimental Protocol:
-
Solvent Selection: Prepare dilute, equimolar solutions of the compound in a series of solvents with varying polarity, such as hexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic).
-
Spectral Acquisition:
-
Acquire the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Identify the λmax for each solvent.
-
-
Data Interpretation:
-
Causality: The keto form (pyrimidin-4-one) has a more extended cross-conjugated system compared to the aromatic enol form (pyrimidin-4-ol). This typically results in different absorption profiles.
-
Analyze the shift in λmax as a function of solvent polarity. A significant shift (either hypsochromic or bathochromic) indicates strong solute-solvent interactions and can be correlated with the dipole moment of the dominant tautomer. The more polar keto form is expected to be stabilized in polar solvents.[11][12]
-
Computational Modeling via Density Functional Theory (DFT)
Expertise & Experience: Quantum chemical calculations provide invaluable insights into the intrinsic stability of tautomers. By accurately computing the Gibbs free energy of each form, we can predict the equilibrium constant and corroborate experimental findings.[13][14] This approach offers a theoretical validation of the spectroscopic data.
Computational Protocol:
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound.
-
Geometry Optimization and Energy Calculation:
-
Perform full geometry optimization and frequency calculations for both tautomers using a reliable DFT method. A common and effective choice is the B3LYP functional with the 6-31+G(d,p) basis set.[14]
-
Causality: This level of theory provides a good balance between accuracy and computational cost for organic molecules, accounting for electron correlation and providing reliable geometries and energies.[14]
-
-
Solvation Effects: To simulate solution-phase behavior, repeat the calculations incorporating a continuum solvent model, such as the SM8 model for water or other solvents used experimentally.[14]
-
Data Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = Genol - Gketo).
-
A positive ΔG indicates that the keto form is more stable, while a negative value indicates the enol form is favored. The magnitude of ΔG can be used to calculate the theoretical equilibrium constant (Keq = e-ΔG/RT).
-
Data Synthesis and Expected Outcomes
| Analytical Method | Keto Form (Pyrimidin-4-one) | Enol Form (Pyrimidin-4-ol) |
| ¹H NMR | Presence of a downfield N-H proton (δ 9-13 ppm). | Presence of an O-H proton (variable shift). |
| ¹³C NMR | C4 signal is a carbonyl (δ > 160 ppm). | C4 signal is enolic (δ 140-155 ppm). |
| UV-Vis | Specific λmax characteristic of the cross-conjugated pyrimidinone chromophore. | Different λmax due to the aromatic hydroxypyrimidine chromophore. |
| DFT (ΔG) | Predicted to have lower Gibbs free energy (more stable). | Predicted to have higher Gibbs free energy. |
Conclusion
References
- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. [Link]
- Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020).
- Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Bohrium. [Link]
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984). Indian Academy of Sciences. [Link]
- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (1993).
- Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). PubMed. [Link]
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (N.d.).
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (N.d.). Walsh Medical Media. [Link]
- Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. (2023). Sciforum. [Link]
- Tautomers of 2-pyrimidinamine and of isocytosine. (N.d.).
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984).
- The Use of NMR Spectroscopy to Study Tautomerism. (2007).
- Tautomerism, ionisation, and methylation of 2-(methylthio)- and 2,8-bis(methylthio)-hypoxanthines. (1980). RSC Publishing. [Link]
- Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. (2010). Life Sciences Open Source. [Link]
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022).
- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (2021). Moroccan Journal of Chemistry. [Link]
- 2-(Propylthio)pyrimidine-4,6-diol. (N.d.). PubChem. [Link]
- Role of tautomerism in RNA biochemistry. (2014). PMC. [Link]
- 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. (2017).
- Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016).
- Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. (2006). PubMed. [Link]
- Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. (2019). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC. [Link]391/)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Methylthio)-6-propylpyrimidin-4-ol: A Guide for Thyroid Research and Drug Development
Introduction: Unveiling the Potential of a Novel Thiouracil Analogue
2-(Methylthio)-6-propylpyrimidin-4-ol emerges from the family of thiouracil derivatives, a class of compounds renowned for their potent modulation of thyroid hormone synthesis.[1][2] Its structural similarity to the well-established antithyroid drug, propylthiouracil (PTU), suggests a shared mechanistic framework centered on the inhibition of thyroid peroxidase (TPO), a pivotal enzyme in the biosynthesis of thyroid hormones.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic and research applications of this compound. We will delve into its presumed mechanism of action, and present detailed protocols for its in vitro and in vivo evaluation.
The core hypothesis underpinning the biological activity of this compound is its function as a thyrostatic agent. By inhibiting TPO, it is expected to block the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[5][6] Furthermore, akin to PTU, it may also interfere with the peripheral conversion of T4 to the more active T3 by inhibiting the 5'-deiodinase enzyme.[6][7] These actions collectively lead to a reduction in circulating thyroid hormone levels, making it a promising candidate for the management of hyperthyroidism and related conditions like Graves' disease.[6]
I. Mechanistic Framework and Key Biological Targets
The primary biological target for this compound is anticipated to be thyroid peroxidase (TPO) . This heme-containing enzyme, located in the apical membrane of thyroid follicular cells, catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin. The thiourea moiety within the pyrimidine structure of thiouracil derivatives is crucial for this inhibitory activity.
A secondary, yet significant, target is the 5'-deiodinase enzyme , responsible for the peripheral conversion of T4 to T3. Inhibition of this enzyme would further contribute to the reduction of active thyroid hormone levels.
Visualizing the Proposed Mechanism of Action
Caption: Proposed inhibitory action of this compound.
II. In Vitro Evaluation: Protocols and Methodologies
The initial characterization of this compound's biological activity should be performed using a series of robust in vitro assays. These assays are designed to confirm its inhibitory effect on TPO and to assess its impact on cellular processes relevant to thyroid function.
A. Thyroid Peroxidase (TPO) Inhibition Assays
The direct assessment of TPO inhibition is a critical first step. The Amplex® UltraRed (AUR) assay is a highly specific and sensitive method for this purpose.[8][9]
Protocol 1: Amplex® UltraRed (AUR)-TPO Inhibition Assay
-
Principle: This fluorogenic assay measures the hydrogen peroxide (H₂O₂) consumed by TPO during the oxidation of a substrate. The AUR reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin. Inhibition of TPO results in a decrease in H₂O₂ consumption and thus a lower fluorescent signal.
-
Materials:
-
Human or porcine thyroid microsomes (as a source of TPO)
-
Amplex® UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
This compound (test compound)
-
Propylthiouracil (PTU) as a positive control
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
-
Procedure:
-
Prepare a stock solution of the test compound and PTU in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, thyroid microsomes, and varying concentrations of the test compound or PTU.
-
Prepare the AUR working solution containing Amplex® UltraRed reagent and HRP in the assay buffer.
-
Add the AUR working solution to each well.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm at multiple time points.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
| Parameter | Typical Concentration/Condition |
| Thyroid Microsomes | 1-5 µ g/well |
| Amplex® UltraRed | 50 µM |
| HRP | 0.1 U/mL |
| H₂O₂ | 10 µM |
| Incubation Time | 15-30 minutes |
| Temperature | Room Temperature |
B. Cell-Based Assays for Thyroid Function
Cell-based assays provide a more physiologically relevant context to evaluate the effects of the test compound on thyroid hormone synthesis and signaling.[10][11][12]
Protocol 2: Cellular Assay for Thyroid Hormone Synthesis Inhibition
-
Principle: This assay utilizes a thyroid cell line (e.g., Nthy-ori 3-1, a human thyroid follicular epithelial cell line) to measure the inhibition of thyroid hormone production.
-
Materials:
-
Nthy-ori 3-1 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
Sodium iodide (NaI)
-
Bovine TSH (Thyroid Stimulating Hormone)
-
This compound (test compound)
-
Propylthiouracil (PTU) as a positive control
-
Reagents for T3/T4 ELISA or LC-MS/MS analysis
-
-
Procedure:
-
Culture Nthy-ori 3-1 cells to confluence in 24-well plates.
-
Treat the cells with varying concentrations of the test compound or PTU in the presence of NaI and TSH for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of T3 and T4 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Determine the dose-dependent inhibition of T3 and T4 production.
-
Protocol 3: Thyroid Hormone Receptor (TR) Interaction Assay
-
Principle: To assess whether the compound interacts with thyroid hormone receptors, a cell-based reporter assay can be employed.[13][14] This helps to rule out off-target effects on the thyroid hormone signaling pathway.
-
Materials:
-
A cell line stably expressing a thyroid hormone receptor (TRα or TRβ) and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).
-
Cell culture medium
-
Triiodothyronine (T3)
-
This compound (test compound)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with the test compound in the presence or absence of a fixed concentration of T3.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
An agonistic effect would increase luciferase activity, while an antagonistic effect would decrease T3-induced luciferase activity.
-
Visualizing the In Vitro Workflow
Caption: A streamlined workflow for the in vitro evaluation of the compound.
III. In Vivo Evaluation: Animal Models and Protocols
Following promising in vitro results, the efficacy and safety of this compound should be evaluated in a relevant animal model of hyperthyroidism. Rodent models are commonly used for this purpose.[15][16]
Protocol 4: Thyroxine-Induced Hyperthyroidism Model in Rats
-
Principle: Hyperthyroidism is induced in rats by the administration of exogenous L-thyroxine (T4). The ability of the test compound to ameliorate the hyperthyroid state is then assessed.
-
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
-
Materials:
-
L-thyroxine (T4)
-
This compound (test compound)
-
Propylthiouracil (PTU) as a positive control
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
ELISA kits for T3, T4, and TSH
-
Equipment for monitoring body weight and heart rate
-
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Induce hyperthyroidism by daily administration of L-thyroxine (e.g., 500 µg/kg, s.c.) for 14 days.
-
Confirm the hyperthyroid state by measuring serum T3 and T4 levels.
-
Divide the hyperthyroid animals into groups:
-
Vehicle control
-
Test compound (multiple dose levels)
-
Positive control (PTU)
-
-
Administer the test compound or controls orally once daily for a specified period (e.g., 14-21 days).
-
Monitor body weight, food and water intake, and heart rate throughout the study.
-
At the end of the treatment period, collect blood samples for determination of serum T3, T4, and TSH levels.
-
Euthanize the animals and collect the thyroid gland for histopathological examination.
-
| Parameter | Measurement/Endpoint |
| Hormone Levels | Serum T3, T4, TSH |
| Physiological | Body weight, Heart rate, Food/Water intake |
| Histopathology | Thyroid gland morphology |
IV. Data Interpretation and Future Directions
The collective data from these in vitro and in vivo studies will provide a comprehensive profile of this compound's potential as a thyrostatic agent. A significant reduction in TPO activity, decreased T3/T4 synthesis in cell-based assays, and the reversal of hyperthyroid symptoms in animal models would strongly support its therapeutic potential.
Future studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as comprehensive toxicology assessments to establish a robust safety profile. Investigating the compound's effect on the expression of genes involved in thyroid hormone synthesis and metabolism would also provide deeper mechanistic insights.
V. References
-
National Center for Biotechnology Information. (n.d.). Propylthiouracil (PTU) - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Drugs.com. (2024, October 9). How does propylthiouracil work? Retrieved from [Link]
-
Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]
-
Stove, C., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. PubMed. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Propylthiouracil? Synapse. Retrieved from [Link]
-
Dr.Oracle. (2025, May 26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Retrieved from [Link]
-
Scientific Information Database (SID). (n.d.). a review of hyperthyroidism models in mouse and rat. Retrieved from [Link]
-
PubMed. (n.d.). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Retrieved from [Link]
-
Stove, C., et al. (n.d.). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Europe PMC. Retrieved from [Link]
-
Frontiers. (2022, June 21). Insight Into Mouse Models of Hyperthyroidism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 22). Insight Into Mouse Models of Hyperthyroidism. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insight Into Mouse Models of Hyperthyroidism. Retrieved from [Link]
-
PubMed. (n.d.). Insight into Graves' hyperthyroidism from animal models. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Retrieved from [Link]
-
PubMed. (n.d.). Thiouracil: Comprehensive profile. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 2-Thiouracil | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, November 8). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
PubMed Central. (2016, August 12). Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants. Publications Warehouse. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propylthio)pyrimidine-4,6-diol. Retrieved from [Link]
-
ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2016, August 16). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. Retrieved from [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 6. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. nuvisan.com [nuvisan.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants [pubs.usgs.gov]
- 15. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]
- 16. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of 2-(Methylthio)-6-propylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(Methylthio)-6-propylpyrimidin-4-ol, a pyrimidine derivative with potential pharmacological activity. Recognizing the diverse biological roles of pyrimidine scaffolds, this document outlines a tiered, logical progression of assays, from initial cytotoxicity screening to more nuanced mechanistic studies.[1][2][3] The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the in vitro effects of this compound. Methodologies for assessing cell viability, enzyme inhibition, receptor binding, and downstream gene expression changes are presented with an emphasis on the scientific rationale behind experimental choices.
Introduction: The Scientific Rationale for In Vitro Profiling
The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases and a multitude of synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Therefore, a systematic in vitro evaluation of a novel pyrimidine derivative like this compound is essential to elucidate its pharmacological profile.
A tiered approach to in vitro testing is a robust strategy for characterizing a novel compound. This begins with broad assessments of cytotoxicity to determine the compound's therapeutic window. Subsequent, more focused assays can then probe specific mechanisms of action, such as enzyme inhibition or receptor modulation, and downstream effects on cellular signaling pathways. This structured approach ensures a comprehensive understanding of the compound's biological activity.[4][5]
Preliminary Steps: Compound Preparation and Cell Line Selection
2.1. Compound Solubilization and Stock Preparation
Accurate and reproducible results begin with proper handling of the test compound.
-
Solvent Selection: Initially, assess the solubility of this compound in common, cell-culture compatible solvents such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium.
2.2. Cell Line Selection
The choice of cell line(s) is critical and should be guided by the therapeutic hypothesis for the compound. For a novel pyrimidine derivative, a panel of cell lines is recommended for initial screening.
-
Cancer Cell Lines: Given the known anticancer activity of many pyrimidine derivatives, a panel representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is a logical starting point.[1][6]
-
Normal Cell Lines: To assess for general cytotoxicity and to determine a therapeutic index, include a non-cancerous cell line (e.g., HEK293, NIH-3T3).
Tier 1: Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[4][7][8][9] These assays measure the overall health of a cell population and provide a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
3.1. Principle of Metabolic Assays
Many common viability assays rely on the metabolic activity of living cells to convert a substrate into a colored or fluorescent product.[7][8][9] The amount of product formed is directly proportional to the number of viable cells.
3.2. Protocol: MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
3.3. Data Presentation: Cell Viability
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Data |
| A549 | 48 | Data |
| HCT116 | 48 | Data |
| HEK293 | 48 | Data |
Data to be filled in by the researcher based on experimental results.
3.4. Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of a compound using a cell viability assay.
Tier 2: Mechanistic Assays
Once the cytotoxic potential of this compound is established, the next step is to investigate its potential mechanism of action.
4.1. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[10] Assays to measure enzyme inhibition are crucial for understanding a compound's mechanism.[10][11][12][13][14]
4.1.1. Principle of Enzyme Inhibition Assays
These assays measure the activity of a specific enzyme in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.[10] The potency of the inhibitor is quantified by its IC50 value.
4.1.2. Protocol: Generic Enzyme Inhibition Assay (Colorimetric)
This is a generalized protocol that can be adapted for various enzymes that produce a colorimetric signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.
-
Compound Incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for a specific time at a controlled temperature.
-
Stop Reaction (if necessary): Add a stop solution to halt the reaction.
-
Read Signal: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.
4.1.3. Data Presentation: Enzyme Inhibition
| Target Enzyme | Substrate Concentration (µM) | IC50 (µM) |
| Enzyme 1 | Value | Data |
| Enzyme 2 | Value | Data |
Data to be filled in by the researcher based on experimental results.
4.2. Receptor Binding Assays
These assays determine if a compound binds to a specific cellular receptor.[15][16][17][18]
4.2.1. Principle of Competitive Binding Assays
A common method is a competitive binding assay where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[15][16] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
4.2.2. Protocol: Competitive Radioligand Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate and wash to separate the bound from the free radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
4.3. Signaling Pathway Analysis
Caption: A generalized signaling pathway potentially modulated by the test compound.
Tier 3: Gene Expression Analysis
To understand the broader cellular impact of this compound, analyzing changes in gene expression can be highly informative.[19][20][21][22]
5.1. Principle of Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive technique used to measure the amount of a specific mRNA transcript in a sample.[19][20][21][22] By comparing the mRNA levels of target genes in treated versus untreated cells, one can determine if the compound alters their expression.
5.2. Protocol: qPCR for Gene Expression Analysis
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at a relevant concentration (e.g., near the IC50) for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Thermocycling: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression using a method like the ΔΔCt method, normalizing to a housekeeping gene.
5.3. Data Presentation: Gene Expression Changes
| Gene | Fold Change (Treated vs. Control) | P-value |
| Gene of Interest 1 | Data | Data |
| Gene of Interest 2 | Data | Data |
Data to be filled in by the researcher based on experimental results.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the in vitro characterization of this compound. The data generated from these assays will provide a comprehensive profile of the compound's bioactivity, informing decisions for further preclinical development. Future studies could involve more advanced in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment.
References
- Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro. PubMed Central.
- Cell Viability Assays. Creative Bioarray.
- In vitro drug analysis for drug development projects. AnyGenes.
- A near-universal way to measure enzyme inhibition. Newsroom.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc.
- In vitro receptor binding assays: General methods and considerations. ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Cell viability assays with selected compounds in various cell lines A... ResearchGate.
- What is an Inhibition Assay? Blog - Biobide.
- SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
- The Role of qPCR and ddPCR™ in Potency Analysis. Bio-Rad.
- qPCR Service | Reaction Biology.
- Synthesis and biological activity of some pyrimidine derivatives. ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate.
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central.
- Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. anygenes.com [anygenes.com]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. mcgill.ca [mcgill.ca]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor binding assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 19. Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. bio-rad.com [bio-rad.com]
- 22. reactionbiology.com [reactionbiology.com]
Application of 2-(Methylthio)-6-propylpyrimidin-4-ol in Cell Culture: A Practical Guide for In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids, vitamins, and coenzymes, making it a privileged motif in medicinal chemistry. Synthetic pyrimidine derivatives have been extensively explored and developed as therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds that can selectively target various enzymes and signaling pathways involved in disease pathogenesis.
This guide focuses on the practical application of 2-(Methylthio)-6-propylpyrimidin-4-ol , a specific pyrimidine derivative, in a cell culture setting. While detailed biological data for this particular compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its initial in vitro evaluation based on the well-established activities of structurally related pyrimidine and thiopyrimidine analogs.[3][4][5] The protocols and principles outlined herein are designed to empower researchers to systematically investigate the cytotoxic, pro-apoptotic, and anti-migratory potential of this and other novel pyrimidine derivatives.
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the known biological activities of similar pyrimidine derivatives, it is plausible that this compound may exert its effects through the modulation of key cellular processes that are often dysregulated in cancer. Many pyrimidine analogs function as inhibitors of protein kinases, which are critical enzymes controlling cell growth, differentiation, and survival.[4]
A hypothetical mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway. Inhibition of such a pathway would block downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.
Below is a conceptual diagram illustrating a possible signaling pathway that could be targeted by a novel pyrimidine derivative.
Figure 1: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an inhibitor of a receptor tyrosine kinase (RTK), leading to the downregulation of pro-proliferative and survival signals.
Experimental Protocols for In Vitro Evaluation
The following section provides detailed, step-by-step protocols for the initial characterization of the biological effects of this compound in a cell culture setting.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is a standard and reliable method for determining the cytotoxic potential of a novel compound.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value from the curve.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.15 | 12 |
Table 1: Example of data presentation for an MTT assay. The IC₅₀ value can be determined from a dose-response curve generated from this data.
Figure 2: A workflow diagram for determining the cytotoxicity of a novel compound using the MTT assay.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 60.1 | 25.8 | 14.1 |
| Compound (2x IC₅₀) | 35.7 | 45.3 | 19.0 |
Table 2: Example of data presentation for apoptosis analysis by flow cytometry.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for the in vitro characterization of this compound and other novel pyrimidine derivatives. By systematically evaluating cytotoxicity and the induction of apoptosis, researchers can gain valuable insights into the therapeutic potential of these compounds. Further investigations could explore effects on the cell cycle, cell migration and invasion, and the specific molecular targets and signaling pathways involved. The adaptability of these assays allows for their application across a wide range of cell lines and research questions, paving the way for the discovery of novel therapeutic agents.
References
- International Journal of Recent Progress in Research. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
- JETIR. (2023, September). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- ResearchGate. (2017, March 1). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- PubMed. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- bioRxiv. (2023, March 31). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism.
- PubChem. (n.d.). 2-(Propylthio)pyrimidine-4,6-diol.
- PubChem. (n.d.). 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethanol.
- ijrpr.com. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
- EMBL-EBI. (n.d.). ChEMBL.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- EMBL-EBI. (n.d.). Explore all Documents - ChEMBL.
- PubChem. (n.d.). 2-(methylthio)-6-phenyl-3-(m-tolyl)pyrimidin-4(3H)-one.
- PubChem. (n.d.). Methylthiouracil.
- PubMed Central. (2023, December 8). Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations.
- ScienceOpen. (2022, June 14). Research Article Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. wjarr.com [wjarr.com]
- 3. jetir.org [jetir.org]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Throughput Screening with 2-(Methylthio)-6-propylpyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Scientific Imperative for Novel Scaffold Exploration
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Pyrimidine derivatives have consistently demonstrated a remarkable breadth of biological activity, positioning them as a privileged scaffold in medicinal chemistry. This document provides a comprehensive guide to the high-throughput screening (HTS) applications of a specific, yet underexplored, member of this family: 2-(Methylthio)-6-propylpyrimidin-4-ol . As direct HTS data for this compound is not yet prevalent in public-domain literature, this guide is constructed upon a foundation of established principles for pyrimidine-like molecules and robust HTS methodologies. The protocols herein are designed to be adaptable and serve as a rigorous starting point for researchers aiming to unlock the therapeutic potential of this compound and its analogs.
Compound Profile: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂OS
-
Molecular Weight: 184.26 g/mol
-
Synonyms: 6-propyl-2-(methylthio)pyrimidin-4-ol; 4-hydroxy-2-methylthio-6-propylpyrimidine
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
|---|---|---|
| pKa | ~9.5 | ChemAxon |
| LogP | ~1.8 | ChemAxon |
| H-Bond Donors | 1 | ChemAxon |
| H-Bond Acceptors | 4 | ChemAxon |
| Molar Refractivity | 50.3 cm³ | ChemAxon |
The structure of this compound, with its pyrimidine core, methylthio group, and propyl substituent, suggests potential for diverse biological interactions. The exocyclic methylthio group, in particular, may play a crucial role in target engagement, a feature observed in other biologically active pyrimidines[1].
Rationale for High-Throughput Screening
While specific biological targets for this compound are not extensively documented, the broader class of pyrimidine derivatives exhibits a wide range of activities, making this compound a compelling candidate for HTS campaigns. Notably, substituted pyrimidines have been identified as:
-
Enzyme Inhibitors: Including covalent inhibitors of helicases such as WRN[1].
-
Antiviral Agents: By targeting viral replication pathways[2].
-
Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal strains[3].
-
Analgesics: Potentially through modulation of peripheral pain mechanisms[4].
This precedent provides a logical framework for designing HTS assays to probe the activity of this compound against similar target classes.
Proposed High-Throughput Screening Applications and Protocols
Given the known activities of related pyrimidine structures, we propose two primary HTS campaigns for this compound: a biochemical assay targeting a representative helicase and a cell-based assay for general antimicrobial activity.
Application 1: Identification of Helicase Inhibitors
Rationale: The discovery of 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase highlights the potential for pyrimidine scaffolds to target this class of enzymes[1]. A fluorescence-based DNA unwinding assay is a robust and scalable method for identifying helicase inhibitors in an HTS format.
Experimental Workflow Diagram:
Caption: HTS workflow for a helicase inhibition assay.
Detailed Protocol: Fluorescence-Based DNA Unwinding Assay
Objective: To identify inhibitors of a model helicase (e.g., WRN or a similar bacterial helicase) by measuring the unwinding of a quenched, fluorescently-labeled, forked DNA substrate.
Materials & Reagents:
-
Assay Plate: 384-well, black, low-volume, non-binding surface plates.
-
Compound: this compound dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme: Purified recombinant helicase.
-
Substrate: Forked DNA duplex with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., dabcyl) on the other, in close proximity.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
ATP Solution: 10 mM ATP in assay buffer.
-
Positive Control: A known helicase inhibitor (e.g., a non-hydrolyzable ATP analog or a published inhibitor).
-
Negative Control: DMSO.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of this compound from the stock plate into the assay plate for a final screening concentration of 10 µM in a 5 µL final volume.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control stock for positive controls.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the helicase in cold assay buffer.
-
Dispense 2.5 µL of the 2X enzyme solution into each well of the assay plate.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X reaction mix containing the DNA substrate and ATP in assay buffer.
-
Dispense 2.5 µL of the reaction mix into each well to initiate the unwinding reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Read the fluorescence intensity (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FAM) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_neg_control) / (V_pos_control - V_neg_control))
-
-
Calculate the Z'-factor for the assay plate to assess its quality. A Z' > 0.5 is considered excellent for HTS[2].
-
Identify primary hits as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Table 2: Typical Assay Parameters for Helicase HTS
| Parameter | Value |
|---|---|
| Plate Format | 384-well |
| Final Volume | 5 µL |
| Compound Conc. | 10 µM |
| Enzyme Conc. | 1-5 nM |
| DNA Substrate Conc. | 10-20 nM |
| ATP Conc. | 1 mM |
| Temperature | 37°C |
| Readout | Fluorescence Intensity |
Application 2: Antimicrobial Activity Screening
Rationale: The pyrimidine scaffold is present in numerous antimicrobial agents[3]. A simple and effective HTS method to assess the antimicrobial potential of this compound is a broth microdilution assay that measures the inhibition of bacterial growth using a viability indicator like resazurin.
Signaling Pathway/Mechanism Diagram (Hypothetical):
Caption: Hypothetical antimicrobial mechanisms of action.
Detailed Protocol: Resazurin-Based Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a model bacterial strain (e.g., E. coli or S. aureus).
Materials & Reagents:
-
Assay Plate: 96- or 384-well, clear, sterile, tissue culture-treated plates.
-
Compound: this compound in DMSO.
-
Bacterial Strain: A log-phase culture of the test organism.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin Solution: 0.015% (w/v) resazurin sodium salt in sterile PBS.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin).
-
Negative Control: DMSO.
Procedure:
-
Compound Dilution Series:
-
In a separate dilution plate, prepare a 2-fold serial dilution of this compound in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each concentration to the final assay plate.
-
-
Bacterial Inoculum Preparation:
-
Dilute the log-phase bacterial culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation:
-
Add the bacterial inoculum to all wells containing the test compound, positive control, and negative control. The final volume should be uniform (e.g., 100 µL for a 96-well plate).
-
-
Incubation:
-
Cover the plate with a sterile, breathable seal and incubate at 37°C for 16-20 hours with shaking.
-
-
Addition of Viability Indicator:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound that prevents the color change (i.e., inhibits bacterial growth).
-
Plot the percentage of growth inhibition against the compound concentration to generate a dose-response curve.
-
Hit Confirmation and Triage: Ensuring Scientific Trustworthiness
A critical component of any HTS campaign is the rigorous process of confirming and triaging initial hits to eliminate false positives[5].
Self-Validating System for Hit Confirmation:
-
Re-testing: Primary hits should be re-tested under the same assay conditions using freshly prepared compound solutions to confirm activity.
-
Dose-Response Analysis: Active compounds should be tested in a serial dilution to determine their potency (IC₅₀ or EC₅₀). A well-behaved dose-response curve adds confidence to the hit.
-
Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology or substrate. For example, a helicase hit from a fluorescence assay could be confirmed using a filter-binding assay that directly measures displaced DNA.
-
Counter-Screening: It is essential to screen hits against components of the assay to identify compounds that interfere with the assay technology itself. For fluorescence-based assays, this includes screening for autofluorescent compounds.
-
Promiscuous Inhibitor Flags: Analyze the chemical structure of hits for features associated with promiscuous inhibition, such as reactive functional groups or a tendency to form aggregates[5].
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The protocols detailed in these application notes provide a robust framework for initiating HTS campaigns to uncover its biological activities. By targeting mechanistically diverse areas such as enzyme inhibition and antimicrobial activity, researchers can efficiently probe the therapeutic potential of this pyrimidine derivative. Positive hits from these screens will serve as the starting point for structure-activity relationship (SAR) studies and lead optimization, ultimately paving the way for the development of novel therapeutic agents.
References
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. NIH.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981). EvitaChem.
- (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
- High-Throughput Screening. Enamine.
- High-Throughput Molecular Screening Center.
- 2-(methylthio)pyrimidine-4,6-diol. ChemicalBook.
- High-throughput Assays for Promiscuous Inhibitors.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: High-Performance Analytical Techniques for the Detection and Quantification of 2-(Methylthio)-6-propylpyrimidin-4-ol
Abstract
This document provides a comprehensive guide to the analytical methodologies for the identification, quantification, and characterization of 2-(Methylthio)-6-propylpyrimidin-4-ol, a key heterocyclic compound of interest in pharmaceutical research and development. We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide covers essential spectroscopic techniques (NMR, FTIR) for definitive structural elucidation. The protocols are designed with scientific integrity at their core, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability, robustness, and trustworthiness for researchers, scientists, and drug development professionals.[1][2]
Introduction: The Analytical Imperative
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in nucleobases and numerous therapeutic agents.[3][4] The presence of a methylthio group, a propyl chain, and a pyrimidinol core imparts specific physicochemical properties that necessitate tailored analytical strategies. Accurate and precise quantification is critical for pharmacokinetic studies, metabolism analysis, purity assessment of drug substances, and quality control in manufacturing.
The challenge lies in developing methods that are not only sensitive and specific but also robust enough to handle complex matrices, such as biological fluids or reaction mixtures. This guide explains the causality behind our methodological choices, empowering the scientist to adapt these protocols to their specific analytical challenges.
Foundational Workflow: Method Selection & Validation
The selection of an appropriate analytical technique is governed by the intended purpose of the analysis—be it quantification, identification, or impurity profiling. The subsequent validation of the chosen method is paramount to demonstrate its suitability.[5] The workflow below illustrates the logical progression from analytical need to a fully validated method.
Sources
Application Notes and Protocols: Characterizing and Utilizing 2-(Methylthio)-6-propylpyrimidin-4-ol as a Novel Chemical Probe
Introduction: From Bioactive Molecule to Validated Chemical Probe
This document provides a comprehensive guide for researchers on the necessary steps to validate and subsequently use a novel compound, exemplified by 2-(Methylthio)-6-propylpyrimidin-4-ol, as a high-quality chemical probe. We will detail the critical workflows for target identification, target engagement verification, and downstream cellular applications, providing both the theoretical basis and actionable protocols.
Pillar 1: The Hallmarks of a High-Quality Chemical Probe
Before embarking on extensive experimentation, it is crucial to understand the stringent criteria a compound must meet to be considered a reliable chemical probe.[8][9] These criteria ensure that any observed phenotype can be confidently attributed to the modulation of the intended target.
| Parameter | Recommended Criteria | Rationale |
| Potency | Biochemical IC50 or Kd < 100 nM; Cellular EC50 < 1 µM | High potency minimizes the risk of off-target effects at the concentrations required for a biological response.[6][8] |
| Selectivity | >30-fold selectivity against other members of the same protein family | Ensures that the observed effects are not due to interactions with closely related proteins. |
| Target Engagement | Direct evidence of binding to the target protein in a cellular context | Confirms that the probe reaches and interacts with its intended target within the complex environment of a cell.[7][10] |
| Mechanism of Action | Known and consistent mode of action (e.g., competitive inhibitor, allosteric modulator) | Understanding how the probe interacts with its target is key to interpreting experimental outcomes. |
| Negative Control | Availability of a structurally similar but biologically inactive analogue | Used to differentiate on-target effects from non-specific or compound-related artifacts.[10] |
Phase 1: Target Identification and Engagement Verification
Assuming this compound has been identified in a phenotypic screen, the first and most critical step is to determine its molecular target(s). Modern chemoproteomics offers powerful, unbiased methods for target deconvolution.[11][12][13][14]
Workflow for Target Identification and Validation
This workflow outlines the logical progression from an uncharacterized bioactive compound to a validated chemical probe ready for biological inquiry.
Caption: Workflow for the characterization of a novel chemical probe.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds its target protein in intact cells.[15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[16][17]
Objective: To determine if this compound engages a putative target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cell line expressing the putative target protein.
-
This compound (and DMSO as vehicle control).
-
PBS with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Thermal cycler.
-
Apparatus for Western blotting or mass spectrometry.
-
Validated antibody against the putative target protein.
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 5-10 x 10^6 cells/mL.
-
Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for treatment with this compound.
-
Incubate cells with the compound (e.g., at a final concentration of 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions (e.g., 50 µL) into PCR tubes for each temperature point.
-
Use a thermal cycler to apply a temperature gradient for 3-5 minutes. A typical range is 40°C to 70°C, with 3-4°C increments. Include an unheated control (room temperature).[15]
-
Immediately cool the samples on ice after the heat challenge.
-
-
Cell Lysis and Fractionation:
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading for analysis.
-
Analyze the amount of the soluble target protein at each temperature point using Western blotting.
-
Load equal amounts of total protein for each sample, run SDS-PAGE, transfer to a membrane, and probe with a specific antibody for the target protein.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
CETSA Workflow Diagram
Caption: Step-by-step workflow for a CETSA experiment.
Phase 2: In Vitro Characterization and Selectivity Profiling
Confirmation of direct target engagement in cells must be followed by rigorous in vitro biochemical or biophysical assays.[18][19] These experiments use purified, recombinant target protein to quantify the probe's potency (IC50 or Kd) and to rule out non-specific mechanisms of action.
Protocol 2: General In Vitro Enzymatic Assay (Template)
Objective: To determine the IC50 value of this compound against its purified target enzyme.
Materials:
-
Purified, active recombinant target enzyme.
-
Specific substrate for the enzyme.
-
Assay buffer optimized for enzyme activity.
-
This compound, serially diluted.
-
Detection reagent (e.g., for measuring luminescence, fluorescence, or absorbance).
-
Microplate reader.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nM concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add the target enzyme diluted in assay buffer to all wells except the negative controls.
-
Incubate the enzyme and compound for 15-30 minutes at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme's substrate to all wells.
-
Allow the reaction to proceed for a time determined by kinetic optimization (typically 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.
-
Read the plate on a microplate reader.
-
Normalize the data using the positive (enzyme + substrate + DMSO) and negative (substrate only) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 3: Application in Cellular Systems
With a validated probe in hand, researchers can investigate the biological function of the target protein. This involves treating cells with the probe and observing downstream effects on signaling pathways and cellular phenotypes.
Hypothetical Signaling Pathway Investigation
Let's hypothesize that the target of our probe is a kinase, "Target Kinase," involved in a pro-proliferative signaling cascade.
Caption: Hypothetical signaling pathway modulated by the chemical probe.
Protocol 3: Probing a Cellular Signaling Pathway
Objective: To determine if inhibiting the target kinase with this compound affects the phosphorylation of its downstream substrate and subsequent cellular proliferation.
Materials:
-
Cell line with an active signaling pathway involving the target kinase.
-
This compound and its inactive analogue (if available).
-
Antibodies: anti-phospho-Substrate A, anti-total-Substrate A, anti-GAPDH.
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo®).
Step-by-Step Methodology:
-
Pathway Modulation Analysis (Western Blot):
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or the negative control for 2-4 hours.
-
Lyse the cells and perform a Western blot as described previously.
-
Probe the membrane with an antibody specific to the phosphorylated form of Substrate A.
-
Strip and re-probe the membrane for total Substrate A and a loading control (e.g., GAPDH) to ensure observed changes are due to altered phosphorylation, not protein degradation.
-
A dose-dependent decrease in phospho-Substrate A levels would confirm on-target pathway modulation.
-
-
Phenotypic Analysis (Proliferation Assay):
-
Seed cells in 96-well plates.
-
Treat cells with a dose-range of the probe or controls for 48-72 hours.
-
Perform a cell viability/proliferation assay according to the manufacturer's instructions.
-
A dose-dependent decrease in cell proliferation would link target engagement and pathway modulation to a cellular phenotype.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-phase process to characterize a novel bioactive compound like this compound and validate its use as a chemical probe. By systematically identifying its target, confirming cellular target engagement, quantifying its potency and selectivity, and linking its on-target activity to a cellular outcome, researchers can generate robust and reproducible data. This framework transforms a simple molecule into a powerful tool for dissecting complex biology and validating new therapeutic targets.[9][20]
References
- Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275–1286.
- Frye, S. V. (2010). The art of the chemical probe.
- Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11–22.
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Know your target, know your molecule.
- Cambridge Healthtech Institute. (2019).
- Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
- Müller, S., & Knapp, S. (2014). The chemical probes portal: a new resource for the use of chemical probes in biological research. Future Medicinal Chemistry, 6(3), 259–263.
- Workman, P., & Collins, I. (2010). Probing the probes: their value and execution.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA simplifies high-throughput mapping of drug-target interactions.
- ResearchGate. (n.d.).
- Wikipedia. (2023, December 27). Chemoproteomics.
- Shaw, J., Tsvetkov, M., & Ling, K. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(9), 1951–1957.
- National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual.
- Wikipedia. (2023, December 29). In vitro.
- Antolin, A. A., Workman, P., & Al-Lazikani, B. (2018). The era of high-quality chemical probes. MedChemComm, 9(1), 22–28.
- Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes.
- Manjula, S. N., Malleshappa, B., & Nanjundaswamy, S. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).
- De Clercq, E., Bernaerts, R., & Bergstrom, D. E. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925–1931.
- Simson Pharma Limited. (n.d.). 2-(Propylthio)pyrimidine-4,6-diol.
- BLD Pharm. (n.d.). 124700-70-5|2-(Methylthio)pyrimidin-4-ol.
- Al-Obaidi, A. M., Al-Ghorbani, M., & Al-Kaf, A. G. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Pharmaffiliates. (n.d.). Product Name : 2-(Propylthio)pyrimidine-4,6-diol.
- BroadPharm. (n.d.). 6-amino-2-(methylthio)pyrimidin-4(3H)-one.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. A. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(49), 30739–30761.
- Jia, M., He, L., & Jing, H. (2013). Antifungal modes of action of tea tree oil and its two characteristic components against Botrytis cinerea. Journal of Applied Microbiology, 115(1), 125-133.
- PubChem. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 3. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 8. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoproteomics and Chemical Probes for Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 13. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro - Wikipedia [en.wikipedia.org]
- 20. Chemical Biology and Target Validation [pharmaweek.com]
Application Notes and Protocols for Enzyme Inhibition Studies with 2-(Methylthio)-6-propylpyrimidin-4-ol
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Derivatives of pyrimidine and its related structures, such as thiopyrimidines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] A key mechanism through which these compounds exert their effects is the inhibition of specific enzymes, making them attractive candidates for drug discovery and development.[4]
2-(Methylthio)-6-propylpyrimidin-4-ol belongs to the 2-thiopyrimidine class of compounds. The 2-thiopyrimidine moiety is known to be crucial for the biological activity in many derivatives.[2] For instance, various 2-thiopyrimidine derivatives have been reported to inhibit enzymes such as STAT3/STAT5a and thymidylate synthase, which are implicated in cancer.[2] This structural alert, combined with the broader therapeutic potential of pyrimidine derivatives, provides a strong rationale for investigating the enzyme inhibitory capabilities of novel analogs like this compound.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating this compound as a potential enzyme inhibitor. It provides a theoretical framework, detailed experimental protocols for determining inhibitory potency and mechanism of action, and guidelines for data analysis and interpretation. While specific enzyme targets for this particular molecule are yet to be elucidated, the protocols herein are designed to be broadly applicable to a range of enzyme systems.
Physicochemical Properties and Compound Handling
Before initiating any biological studies, it is essential to understand the basic physicochemical properties of the test compound. This information is critical for proper handling, storage, and preparation of stock solutions.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₂N₂OS | - |
| Molecular Weight | 184.26 g/mol | - |
| TPSA (Topological Polar Surface Area) | 46.01 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | - |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 3 | [5] |
Compound Handling and Storage
-
Solubility: Based on its predicted LogP, this compound is expected to have limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate assay buffer on the day of the experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to minimize its effects on enzyme activity.
Potential Enzyme Targets and Rationale
The 2-thiopyrimidine scaffold has been associated with the inhibition of several enzyme families. Based on existing literature, the following enzyme classes represent rational starting points for screening this compound:
-
Protein Kinases: Many pyrimidine derivatives are known to be potent kinase inhibitors. Some 2-thiopyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs).[6]
-
Thymidylate Synthase (TS): This enzyme is a key target in cancer chemotherapy. Certain thiopyrimidine derivatives have been shown to inhibit TS, similar to the mechanism of 5-fluorouracil.[2]
-
Signal Transducer and Activator of Transcription (STAT) Proteins: Specifically, STAT3 and STAT5a have been identified as targets for some 2-thiopyrimidine/chalcone hybrids, which are relevant in oncology research.[2]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the context of neurodegenerative diseases. Novel pyrimidine derivatives have been designed as cholinesterase inhibitors.[4][5]
The selection of an initial enzyme target for screening should be guided by the specific research interests and the availability of suitable assay systems.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel enzyme inhibitor typically follows a stepwise approach, starting with the determination of its potency and progressing to an in-depth analysis of its mechanism of action.
Caption: Workflow for enzyme inhibitor characterization.
Protocols
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration required to reduce the enzyme's activity by 50%.[7]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor (if available)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure sensitivity to competitive inhibitors.[8]
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the this compound stock solution in the assay buffer. A typical starting range would be from 100 µM down to 1 nM in 10-fold or 3-fold dilution steps.
-
Include a "no inhibitor" control (assay buffer with the same percentage of DMSO as the inhibitor wells) and a "no enzyme" control (assay buffer and substrate only) to measure background signal.
-
-
Assay Setup (Example for a 100 µL final volume):
-
To each well of the 96-well plate, add:
-
80 µL of assay buffer containing the appropriate concentration of the enzyme.
-
10 µL of the serially diluted inhibitor or control solution.
-
-
Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[9]
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a set period (e.g., 15-60 minutes). The reaction rate should be determined from the initial linear phase of the reaction progress curve.[10]
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the initial reaction rate (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7]
-
Protocol 2: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[8] The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.
Caption: Modes of reversible enzyme inhibition.
Procedure:
-
Experimental Design:
-
Select several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each fixed inhibitor concentration, perform the enzyme activity assay with a range of substrate concentrations (e.g., from 0.2x to 5x the Km value).
-
-
Assay Performance:
-
Follow the same general procedure as the IC50 determination assay, but vary the substrate concentrations as designed.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Interpretation of the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax).
-
Non-competitive Inhibition: The lines will intersect at the x-axis (-1/Km).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis, but not on the x-axis).
-
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equations for each inhibition model to determine the kinetic parameters (Vmax, Km, and the inhibition constant, Ki).
-
Conclusion
This compound, as a member of the biologically active thiopyrimidine class, represents a promising candidate for enzyme inhibition studies. While its specific molecular targets are yet to be identified, the protocols outlined in this application note provide a robust and systematic framework for its characterization. By determining the IC50 value and elucidating the mechanism of action against a panel of rationally selected enzymes, researchers can uncover the therapeutic potential of this novel compound and contribute to the development of new chemical probes and drug leads.
References
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- El-Sabbagh, O. I., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(22), 5349.
- BenchChem. (2025). Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies.
- JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- El-Sabbagh, O. I., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(22), 5349.
- Gümüş, M. K., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351480.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 515-529.
- Iqbal, J., et al. (2025). Selected thienopyrimidines derivatives as biological active compounds.
- Davidson College. (n.d.).
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(10), 3185-3195.
- Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Knight, Z. A., & Shokat, K. M. (2007). A membrane capture assay for lipid kinase activity. Methods in Molecular Biology, 387, 247-259.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ChemScene. (n.d.). 2-(Methylthio)pyrimidin-4-ol.
- ChemicalBook. (n.d.). 2-(methylthio)pyrimidine-4,6-diol.
- Al-Tel, T. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(53), 33621-33644.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).
- Wikipedia. (n.d.). Enzyme inhibitor.
- ChemicalBook. (2025). 2-(methylthio)
- ChemBK. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol.
- Yengoyan, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
- ACS Publications. (n.d.). Understanding Enzyme Inhibition.
- Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
Sources
- 1. jetir.org [jetir.org]
- 2. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. courses.edx.org [courses.edx.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Method for Synthesizing 2-(Methylthio)-6-propylpyrimidin-4-ol Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2] Derivatives of 2-(methylthio)pyrimidin-4-ol, in particular, serve as versatile intermediates for the synthesis of densely functionalized pyrimidines, enabling regioselective modifications crucial for drug design.[3] This guide provides a comprehensive overview of robust and efficient synthetic strategies for 2-(Methylthio)-6-propylpyrimidin-4-ol, a representative member of this class. We present two primary, field-proven methodologies: a classical two-step approach involving cyclocondensation followed by S-methylation, and a modern, one-pot synthesis utilizing an S-alkylisothiourea precursor. Detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations are provided to ensure reproducibility and safe laboratory practice for researchers in organic synthesis and drug development.
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis of the target compound, this compound, hinges on the construction of the pyrimidinone ring and the subsequent or concurrent introduction of the methylthio group at the C2 position. The 6-propyl substituent is typically incorporated via the choice of an appropriate β-dicarbonyl starting material. Two primary retrosynthetic pathways are commonly employed.
Method A: Two-Step Synthesis via Thiourea Condensation and S-Methylation
This classical and highly reliable approach involves two distinct chemical transformations:
-
Cyclocondensation: The pyrimidine ring is first constructed through the acid- or base-catalyzed condensation of a β-ketoester (ethyl 3-oxohexanoate) with thiourea. This reaction, a variation of the well-established Biginelli reaction, forms the 6-propyl-2-thiouracil intermediate.[4][5]
-
S-Methylation: The resulting 2-thiouracil derivative, which exists in tautomeric equilibrium with its thiol form, is then selectively alkylated on the sulfur atom using an electrophilic methyl source, typically methyl iodide, to yield the final 2-(methylthio) product.[6][7]
The key advantage of this method is its reliability and the use of readily available starting materials. However, it requires two separate reaction and purification steps.[3]
Method B: One-Pot Synthesis via S-Methylisothiourea Condensation
A more convergent and efficient strategy involves the direct one-pot condensation of the β-ketoester (ethyl 3-oxohexanoate) with an S-methylisothiouronium salt.[3] This method streamlines the process by forming the C-S bond prior to the cyclization event.
The reaction is typically mediated by a base to deprotonate the β-ketoester, which then attacks the guanidinic carbon of the S-methylisothiourea. An acid-catalyzed cyclization and dehydration step follows to furnish the final product. This approach avoids the handling of the intermediate 2-thiouracil and can lead to higher overall efficiency.[3]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Methylthio)-6-propylpyrimidin-4-ol as a Strategic Intermediate in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and naturally occurring biomolecules.[][2] This guide focuses on a specific, highly versatile derivative: 2-(Methylthio)-6-propylpyrimidin-4-ol . We will explore its strategic importance as a synthetic intermediate, detailing its synthesis, characterization, and subsequent chemical modifications that enable the exploration of vast chemical space. The protocols and insights provided herein are designed to empower researchers to leverage this building block for the discovery of novel therapeutics targeting a range of diseases, from cancer to viral infections.
The Strategic Value of this compound
The utility of this intermediate is not accidental; it is a result of a deliberate combination of structural features that chemists can exploit.
-
The Pyrimidine Core: As a fundamental component of nucleobases like cytosine, thymine, and uracil, the pyrimidine ring is inherently biocompatible and recognized by numerous biological systems.[] Its aromatic and heterocyclic nature provides a rigid framework for orienting functional groups to interact with enzyme active sites and receptors.
-
The 2-(Methylthio) Group - A Versatile Chemical Handle: This is arguably the most critical feature for drug discovery applications. The methylthio (-SCH₃) group is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups (amines, thiols, etc.), which is a cornerstone of generating compound libraries for structure-activity relationship (SAR) studies.[3][4] Furthermore, the sulfur atom can be oxidized to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), which dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule, providing another axis for optimization.[5]
-
The 6-Propyl Group: This alkyl chain enhances the lipophilicity of the molecule, which can improve membrane permeability and influence how the final compound binds within hydrophobic pockets of target proteins.
-
The 4-ol (Hydroxy/Oxo) Group: This group exists in a tautomeric equilibrium with its keto form, 6-propyl-2-(methylthio)pyrimidin-4(3H)-one.[2] This feature provides a crucial hydrogen bond donor/acceptor site. Moreover, this hydroxyl group can be readily converted into a chloro group (an excellent leaving group), opening up the C4 position for a second wave of diversification.[6]
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₁₂N₂OS |
| Molecular Weight | 184.26 g/mol |
| LogP (Predicted) | ~1.5 - 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Appearance | Off-white to pale yellow solid |
Synthesis and Characterization Protocols
The reliable synthesis and rigorous characterization of the starting intermediate are paramount for the integrity of any drug discovery campaign.
Protocol: Synthesis of this compound
This protocol is based on the classical cyclocondensation reaction for pyrimidine synthesis, reacting a β-ketoester with S-methylisothiourea.[7][8]
Principle: The reaction involves the condensation of ethyl 3-oxohexanoate with S-methylisothiourea sulfate in the presence of a base. The base generates the nucleophilic form of the isothiourea, which attacks the carbonyl carbons of the β-ketoester, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.
Materials:
-
Ethyl 3-oxohexanoate
-
S-methylisothiourea sulfate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Dissolve sodium ethoxide (2.1 eq) in absolute ethanol with stirring until a clear solution is formed.
-
Add S-methylisothiourea sulfate (1.0 eq) to the solution and stir the resulting suspension for 30 minutes at room temperature.
-
Add ethyl 3-oxohexanoate (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 5-6 with 2M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
-
Dry the final product under vacuum to yield this compound as a solid.
Caption: General workflow for the synthesis of the target intermediate.
Protocol: Analytical Characterization
Confirming the identity and purity of the synthesized intermediate is a critical quality control step.
Principle: A combination of spectroscopic and analytical techniques provides unambiguous structural confirmation and assesses purity.
Workflow:
-
Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive mode to confirm the molecular weight.
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.
-
FT-IR Spectroscopy: Analyze a small amount of the solid product using an FT-IR spectrometer (e.g., as a KBr pellet) to identify characteristic functional groups.
-
Elemental Analysis: Submit a pure, dry sample for C, H, N, and S analysis to confirm the elemental composition.
Caption: Standard analytical workflow for structural verification and purity assessment.
Expected Analytical Data
| Technique | Expected Result |
| MS (ESI+) | m/z = 185.07 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.0 (br s, 1H, OH/NH), ~6.0 (s, 1H, pyrimidine-H), 2.4-2.5 (s, 3H, S-CH₃), 2.2-2.3 (t, 2H, -CH₂-), 1.5-1.6 (m, 2H, -CH₂-), 0.8-0.9 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~170 (C=O), ~165 (C-S), ~160 (C-propyl), ~100 (C-H), ~35 (propyl-CH₂), ~22 (propyl-CH₂), ~14 (S-CH₃), ~13 (propyl-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-2900 (N-H, O-H, C-H stretch), ~1650 (C=O stretch), ~1580 (C=N stretch) |
| Elemental Analysis | %C: 52.15, %H: 6.56, %N: 15.20, %O: 8.68, %S: 17.40 |
Application in Medicinal Chemistry: A Gateway to Novel Derivatives
The true power of this compound is its role as a versatile scaffold for building libraries of potential drug candidates.
Derivatization Strategy: Exploiting the 2-Methylthio Group
The primary route for diversification is the displacement of the methylthio group with various amines, which are readily available commercially.
Protocol: Parallel Amination for Library Synthesis
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable high-boiling solvent like DMSO or NMP.
-
Amine Addition: To each well, add a different primary or secondary amine (1.5 eq).
-
Reaction: Seal the block and heat to 120-150°C for 12-24 hours. Microwave-assisted protocols can significantly reduce reaction times.[9][10]
-
Work-up & Purification: After cooling, the library can be purified using automated high-throughput HPLC.
Caption: Workflow from intermediate to lead optimization.
Therapeutic Potential and Biological Targets
Derivatives of 2-(methylthio)pyrimidines have shown a wide range of biological activities, validating this scaffold as a source of new therapeutics.[11]
-
Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors by competing with ATP in the enzyme's active site. Modifications at the C2 position can be tailored to target specific kinases like EGFR, which are often overactive in cancer cells.[5] Others have been shown to inhibit microtubule polymerization, a mechanism used by potent anticancer drugs to halt cell division.[12][13]
-
Antiviral Agents: As analogs of natural nucleobases, pyrimidine derivatives can interfere with viral replication. They can be developed to inhibit viral polymerases or other enzymes essential for the viral life cycle.[14][15][16] The introduction of a 2-amino group, for instance, can lead to compounds with potent activity against viruses like Tobacco Mosaic Virus (TMV), serving as a model for human pathogens.[15]
-
Anti-inflammatory Drugs: Chronic inflammation is linked to numerous diseases. Pyrimidine derivatives have been designed to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[14][17]
-
Other Activities: The scaffold has also yielded compounds with antibacterial, antifungal, analgesic, and antihypertensive properties, highlighting its remarkable versatility.[14][18][19]
Example Biological Pathway: Kinase Inhibition
The diagram below illustrates the general mechanism of how a drug derived from our intermediate could function as a Type I kinase inhibitor.
Caption: Mechanism of competitive ATP-binding site kinase inhibition.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, combined with multiple, readily addressable points for chemical modification, allows for the efficient and systematic exploration of chemical space. The proven biological relevance of the pyrimidine scaffold across a wide spectrum of diseases provides a strong foundation for the development of novel and effective therapeutics. By following the protocols and applying the strategies outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.
- BenchChem. (n.d.). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- van Gennip, A. H., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry.
- Bhole, R. P., et al. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- El-Maghraby, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Sondhi, S. M., et al. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate.
- BenchChem. (n.d.). A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity.
- Ali, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- BenchChem. (n.d.). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol.
- JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- BenchChem. (n.d.). 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol.
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate.
- Paronikyan, R., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia.
- Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- Wu, W., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. PubMed.
- Kimura, H., et al. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
- Al-Amiery, A. A., et al. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate.
- Tantry, S. J., et al. (n.d.). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH.
- Hadimani, S. B., et al. (n.d.). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC - NIH.
- Pierra, C., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI.
Sources
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jetir.org [jetir.org]
- 12. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 15. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
NMR and mass spectrometry analysis of 2-(Methylthio)-6-propylpyrimidin-4-ol
An Application Guide to the Structural Elucidation of 2-(Methylthio)-6-propylpyrimidin-4-ol via NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the structural analysis of this compound, a substituted pyrimidine derivative. Pyrimidines are foundational scaffolds in medicinal chemistry and drug development, making their unambiguous characterization essential.[1] This document moves beyond rote procedure, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) while delving into the scientific rationale behind methodological choices. We present predicted spectral data, detailed interpretation, and likely fragmentation pathways to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Compound Overview: Structure and Tautomerism
This compound is a heterocyclic compound featuring a pyrimidine core. It is critical to recognize that this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one form. The keto (one) form is generally the more stable and predominant tautomer in solution.[2][3] The analytical data discussed herein will reflect the characterization of this more stable keto tautomer.
Molecular Formula: C₈H₁₂N₂OS
Molecular Weight: 184.26 g/mol
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of the pyrimidine core and the identity and placement of its substituents.
Annotated Molecular Structure
The diagram below illustrates the pyrimidin-4(3H)-one tautomer with numbering conventions used for spectral assignment.
Caption: Numbering of 2-(Methylthio)-6-propylpyrimidin-4(3H)-one.
Experimental Protocol: NMR Analysis
This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
1. Sample Preparation:
- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its chemical shift (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) minimally interferes with key analyte signals. Furthermore, its ability to form hydrogen bonds slows the exchange rate of the N-H proton, often allowing for its observation as a distinct, albeit broad, signal.[4]
- Procedure:
- Accurately weigh 10–15 mg of high-purity this compound.
- Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ in a clean, dry vial.
- Ensure complete dissolution, using gentle vortexing or sonication if necessary.
- Transfer the solution into a standard 5 mm NMR tube.
2. Instrument Calibration:
- Before acquisition, ensure the spectrometer is properly tuned and locked onto the deuterium signal of the solvent.
- Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and resolving fine coupling patterns.[4]
3. ¹H NMR Data Acquisition:
- Pulse Program: Standard single-pulse ('zg30' on Bruker systems).
- Acquisition Time: 3–4 seconds to ensure adequate resolution.
- Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary for quantitative integration.[5]
- Number of Scans: 16–32 scans, depending on concentration, to achieve a good signal-to-noise ratio.
- Spectral Width: 0–14 ppm.
4. ¹³C NMR Data Acquisition:
- Pulse Program: Proton-decoupled single-pulse with NOE enhancement ('zgpg30' on Bruker systems).
- Acquisition Time: 1–2 seconds.
- Relaxation Delay (d1): 2–5 seconds. Quaternary carbons and carbons not attached to protons relax more slowly, requiring a longer delay for accurate observation.[5]
- Number of Scans: 1024–4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
- Spectral Width: 0–180 ppm.
Predicted Spectral Data and Interpretation
The following data are predicted based on established chemical shift principles and spectral data from analogous compounds, such as 2-(benzylthio)-6-propyl-4(3H)-pyrimidinone and 6-Methyl-2-(methylthio)pyrimidin-4-ol.[6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.1 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen is significantly deshielded and broadened due to hydrogen bonding and chemical exchange. |
| ~5.85 | Singlet | 1H | H-5 | Olefinic proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent sp² carbons and nitrogen atoms. |
| ~2.45 | Singlet | 3H | S-CH₃ | The methyl group attached to the electron-withdrawing sulfur atom is found in a typical range for such moieties. |
| ~2.30 | Triplet | 2H | Propyl CH₂ (α) | Methylene group directly attached to the pyrimidine ring (C6), deshielded by the ring. Coupled to the adjacent CH₂ group. |
| ~1.55 | Sextet | 2H | Propyl CH₂ (β) | Methylene group of the propyl chain, coupled to the two adjacent CH₂ and CH₃ groups. |
| ~0.88 | Triplet | 3H | Propyl CH₃ (γ) | Terminal methyl group of the propyl chain, appearing in the characteristic upfield alkyl region. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172.0 | C-6 | sp² carbon attached to the propyl group and adjacent to a ring nitrogen. |
| ~165.5 | C-2 | sp² carbon bonded to two heteroatoms (sulfur and nitrogen), resulting in significant deshielding. |
| ~162.1 | C-4 | Carbonyl carbon (C=O), highly deshielded due to the electronegative oxygen atom. |
| ~104.5 | C-5 | Olefinic carbon of the ring, appearing at a relatively upfield position for an sp² carbon. |
| ~36.0 | Propyl CH₂ (α) | Alkyl carbon directly attached to the electron-withdrawing pyrimidine ring. |
| ~21.0 | Propyl CH₂ (β) | Standard aliphatic carbon chemical shift. |
| ~13.8 | Propyl CH₃ (γ) | Terminal methyl carbon of the propyl group. |
| ~13.5 | S-CH₃ | Methyl carbon attached to the sulfur atom. |
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common and effective method for this class of compounds.[8]
Experimental Protocol: EI-MS Analysis
1. Instrumentation and Method:
- Mass Spectrometer: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV. This standard energy level provides sufficient energy to generate a molecular ion and produce reproducible, information-rich fragmentation patterns.[8]
- Ion Source Temperature: ~200-250 °C to ensure sample volatilization.
- Mass Range: m/z 40–250.
Workflow for Structural Characterization
Caption: General workflow for MS-based structural analysis.
Predicted Fragmentation Pathways
The fragmentation of pyrimidine derivatives is often initiated by cleavages at the substituent groups, followed by decomposition of the heterocyclic ring.[1][9][10]
1. Molecular Ion (M⁺·):
- The mass spectrum is expected to show a clear molecular ion peak at m/z = 184 , corresponding to the molecular weight of the compound (C₈H₁₂N₂OS). The presence of a sulfur atom will also result in a smaller M+2 peak at m/z = 186 due to the natural abundance of the ³⁴S isotope.[1]
2. Key Fragmentation Routes:
- McLafferty Rearrangement: The propyl group, containing a γ-hydrogen, can undergo a McLafferty rearrangement. This involves the transfer of a hydrogen atom to the pyrimidine ring with the neutral loss of propene (C₃H₆, 42 Da), leading to a prominent fragment at m/z = 142 . This is a very common pathway for alkyl chains on aromatic systems.[11]
- Alpha Cleavage (Loss of Ethyl Radical): Cleavage of the Cα-Cβ bond of the propyl side chain results in the loss of an ethyl radical (·C₂H₅, 29 Da). This generates a stable benzylic-type cation at m/z = 155 .
- Loss of Methylthio Radical: Cleavage of the C-S bond can lead to the loss of a methylthio radical (·SCH₃, 47 Da), resulting in a fragment at m/z = 137 .
The proposed fragmentation pathways are visualized below.
Caption: Proposed major EI fragmentation pathways.
Table 3: Summary of Expected Key Mass Fragments
| m/z Value | Proposed Identity | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 184 | [C₈H₁₂N₂OS]⁺· | - | Molecular Ion (M⁺·) |
| 155 | [M - C₂H₅]⁺ | ·C₂H₅ (29 Da) | Alpha cleavage of the propyl group |
| 142 | [M - C₃H₆]⁺· | C₃H₆ (42 Da) | McLafferty rearrangement |
| 137 | [M - SCH₃]⁺ | ·SCH₃ (47 Da) | Cleavage of the methylthio group |
Conclusion
The structural characterization of this compound can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton and substituent placement, while EI-MS confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predicted data within this guide provide a robust framework for researchers to validate the synthesis and purity of this compound and related pyrimidine derivatives.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Chemistry LibreTexts. (2023).
- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). s3-us-west-2.amazonaws.com. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- SpectraBase. (n.d.). Pyrimidin-4-ol, 6-methyl-5-propyl-2-propylthio-. [Link]
- SpectraBase. (n.d.). 2-(benzylthio)-6-propyl-4(3H)-pyrimidinone. [Link]
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
- Novotná, Z., Koóš, M., & Matulová, M. (1991). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers, 45(4), 529-536. [Link]
- Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020).
- Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. (n.d.).
- Dayrit, F. M., & de Dios, A. C. (2018).
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
- Soares de Melo, C., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones. ACS Infectious Diseases, 7(3), 558-570. [Link]
- PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Validated Framework for Assessing the Antimicrobial Efficacy of Pyrimidine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of novel pyrimidine-based compounds. Pyrimidines represent a critical class of heterocyclic compounds with broad therapeutic applications, including potent antimicrobial activity.[1] Their efficacy often stems from the targeted inhibition of essential metabolic pathways in microorganisms, such as folic acid synthesis.[2] This guide presents a suite of validated, step-by-step protocols, moving from initial screening of antimicrobial activity to the determination of bactericidal potential and preliminary safety profiling. We emphasize the causality behind experimental choices and provide a self-validating system of protocols to ensure data integrity and reproducibility, in line with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3]
Introduction: The Scientific Rationale for Pyrimidine Antimicrobials
Pyrimidines are fundamental to all life, forming the structural backbone of nucleobases in DNA and RNA. However, their derivatives can be strategically designed to act as potent antimicrobial agents. Many pyrimidine-containing compounds function by interfering with folate biosynthesis, a pathway crucial for bacterial survival but not present in humans, who obtain folate from their diet.[4][5] This selective toxicity makes enzymes in the bacterial folate pathway attractive targets for antimicrobial drug development.
Mechanism of Action: Targeting Folate Synthesis
A primary mechanism of action for many antimicrobial pyrimidines is the inhibition of key enzymes in the folic acid synthesis pathway, namely Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR).[4][6]
-
Dihydropteroate Synthase (DHPS) Inhibition: DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a critical step in folate synthesis.[7][8] Pyrimidine-based inhibitors can act as competitive inhibitors of PABA, blocking the active site of DHPS and halting the pathway.[4][5]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[9][10] Diaminopyrimidine structures, for instance, are known to be highly selective inhibitors of bacterial DHFR over its mammalian counterpart, leading to the disruption of DNA synthesis and cessation of cell growth.[6][9]
The dual-targeting potential within this single pathway allows for synergistic therapeutic strategies, such as the combination of a sulfonamide (a DHPS inhibitor) with trimethoprim (a DHFR inhibitor).[4]
Caption: Inhibition of the bacterial folate synthesis pathway by pyrimidine derivatives.
Core Antimicrobial Susceptibility Testing (AST)
The initial assessment of a novel pyrimidine compound involves determining its ability to inhibit microbial growth. The following protocols are foundational for quantitative and qualitative assessment.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[3][13]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the pyrimidine compound in a liquid growth medium. After incubation, the lowest concentration of the compound that shows no turbidity (i.e., no bacterial growth) is recorded as the MIC.[14]
Experimental Protocol:
-
Preparation of Pyrimidine Stock Solution:
-
Accurately weigh the pyrimidine compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[15] This can be done using a nephelometer or by visual comparison.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[12][15]
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the pyrimidine stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10 to maintain a final volume of 100 µL in each well.[15]
-
Well 11 will serve as the growth control (no compound, only bacteria and broth).
-
Well 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours under ambient atmospheric conditions.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine compound in which there is no visible growth.[15] Alternatively, an ELISA plate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
-
Caption: Standard workflow for MIC determination via broth microdilution.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial that results in a ≥99.9% reduction of the initial bacterial inoculum, indicating bactericidal activity.[16][17]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.[18]
Experimental Protocol:
-
Perform MIC Assay:
-
Complete the MIC protocol as described in Section 2.1.
-
-
Sub-culturing:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-20 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
It is also recommended to plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the pyrimidine compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15]
-
Data Interpretation:
The relationship between the MBC and MIC values is crucial for classifying the antimicrobial effect:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.[15]
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | Pyrimidine-A | 2 | 4 | 2 | Bactericidal |
| S. aureus ATCC 29213 | Pyrimidine-A | 1 | 2 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | Pyrimidine-A | 8 | 64 | 8 | Bacteriostatic |
| K. pneumoniae ATCC 700603 | Pyrimidine-A | 4 | 8 | 2 | Bactericidal |
| Table 1: Representative data summary for MIC and MBC testing of a hypothetical pyrimidine compound. |
Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
The disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[19][20] It is particularly useful for initial screening of a library of compounds.
Principle: A filter paper disk impregnated with a known concentration of the pyrimidine compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.[21][22]
Experimental Protocol:
-
Prepare Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of growth.
-
Allow the plate to dry for 5-15 minutes.[19]
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of the pyrimidine compound.
-
Aseptically place the disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.
-
Place disks sufficiently far apart to prevent the overlap of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires correlation with established MIC breakpoints, which must be determined experimentally for novel compounds.[19]
-
Preliminary Safety and Selectivity Profiling
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[23][24] Cytotoxicity assays are therefore an essential component of the evaluation process.[25][26]
Protocol: MTT Assay for Eukaryotic Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[27]
Principle: In viable eukaryotic cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[28] The amount of formazan produced is directly proportional to the number of living cells.[29]
Experimental Protocol:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[30]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol: Hemolysis Assay
The hemolysis assay is a rapid in vitro method to assess the lytic activity of a compound against red blood cells (erythrocytes), serving as a primary screen for membrane-disrupting toxicity.[31] Low hemolytic activity is a desirable trait for systemically administered antimicrobial agents.[32]
Principle: Red blood cells are incubated with the test compound. If the compound damages the cell membrane, hemoglobin is released, which can be quantified spectrophotometrically.[33]
Experimental Protocol:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human, rat) treated with an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBCs three times by resuspending the pellet in cold PBS and centrifuging as above.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the pyrimidine compound in PBS in a 96-well V-bottom plate.
-
Add 100 µL of the RBC suspension to 100 µL of each compound dilution.
-
Negative Control (0% Hemolysis): Mix 100 µL of RBC suspension with 100 µL of PBS.
-
Positive Control (100% Hemolysis): Mix 100 µL of RBC suspension with 100 µL of 1% Triton X-100.[31]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.[33]
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the absorbance of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[31]
-
| Compound Concentration (µg/mL) | % Hemolysis | Mammalian Cell Viability (%) (MTT Assay) |
| 1 | < 1% | 98% |
| 10 | 1.5% | 95% |
| 50 | 3.2% | 85% |
| 100 | 5.8% | 60% |
| 250 | 12.5% | 25% |
| Table 2: Representative cytotoxicity data for a hypothetical pyrimidine compound. |
Conclusion and Forward Look
This application note provides a validated and logically structured protocol for the initial antimicrobial and cytotoxic evaluation of novel pyrimidine compounds. By systematically determining the MIC, MBC, and preliminary safety profile, researchers can efficiently identify promising lead candidates for further development. The causality-driven explanations for each step are intended to empower scientists to not only execute these protocols with precision but also to troubleshoot and adapt them as needed. Adherence to these standardized methods ensures the generation of high-quality, reproducible data, which is the bedrock of trustworthy and authoritative drug discovery research.
References
- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor Binding of Dihydrofolate Reductase and Its Relation to the Selectivity of Trimethoprim. Molecular Pharmacology.
- Eisenbrand, G., Pool-Zobel, B., Baker, V., & Balls, M. (1995). Methods of in vitro toxicology. Food and Chemical Toxicology.
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies.
- Patsnap. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse.
- Wissing, S., Müller, C., & Wadhwani, P. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Zhuang, C., & Ma, Y. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Wikipedia. (2024). Disk diffusion test.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Sehrawat, A., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry.
- Wissing, S. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Fang, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances.
- Wikipedia. (2024). Dihydrofolate reductase inhibitor.
- Slideshare. (2015). dihydrofolate reductase inhibitor.
- Wikipedia. (2025). Dihydropteroate synthase inhibitor.
- AMSBIO. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
- Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- protocols.io. (2023). MTT (Assay protocol).
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Patsnap. (2024). What are bacterial DHPS inhibitors and how do they work?. Patsnap Synapse.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Sirawaraporn, W., et al. (2017). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. RSC Advances.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- Sirawaraporn, W., et al. (2017). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. PubMed.
- Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
- Fang, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PubMed Central.
- Evotec. (n.d.). Hemolysis. Cyprotex ADME-Tox Solutions.
- Open University of Catalonia. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Al-Omair, M. A., & El-Emam, A. A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- HaemoScan. (2024). Hemolysis Assay for Solutes Manual.
- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- Malinauskas, J., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences.
- ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
- The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. asm.org [asm.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. broadpharm.com [broadpharm.com]
- 29. resources.amsbio.com [resources.amsbio.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 33. haemoscan.com [haemoscan.com]
Elucidating Cellular Conversations: A Guide to Investigating Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal transduction pathways are the intricate communication networks that govern cellular life, dictating processes from proliferation and differentiation to apoptosis. The dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them a focal point for both basic research and therapeutic development.[1][2][3][4] This comprehensive guide provides an in-depth exploration of the core methodologies employed to dissect these complex signaling cascades. We will delve into the principles and applications of foundational techniques, offering detailed, field-proven protocols and explaining the critical reasoning behind experimental choices. This document is designed to empower researchers to design, execute, and interpret experiments with confidence, ensuring data integrity and accelerating discovery.
Introduction: The Logic of Cellular Signaling
At its core, signal transduction is the process by which a cell converts an extracellular signal into a specific intracellular response.[5] This journey begins with a ligand binding to a receptor, initiating a cascade of molecular events that often involve post-translational modifications (PTMs), protein-protein interactions, and the generation of second messengers.[1] Understanding this intricate web of interactions is paramount for deciphering cellular function in both health and disease. The complexity of these networks, with their inherent feedback loops and crosstalk, necessitates a multi-faceted experimental approach.[1][6] This guide will equip you with the foundational techniques to systematically unravel these pathways.
Foundational Pillar: Antibody-Based Detection
The specificity of antibodies makes them indispensable tools for studying signaling proteins. However, the reliability of any antibody-based experiment hinges on rigorous validation.
The Mandate for Rigorous Antibody Validation
An antibody's performance is context-dependent and must be validated for each specific application. Inconsistent antibody performance is a major contributor to irreproducible research. Validation strategies should, at a minimum, confirm specificity and selectivity.
Core Validation Strategies:
-
Genetic Knockout/Knockdown: The gold standard for validating specificity is to test the antibody in a system where the target protein is absent or significantly reduced.[7] A specific antibody should show no signal in a knockout sample.
-
Orthogonal Methods: Corroborating antibody data with a non-antibody-based method, such as mass spectrometry, provides strong evidence of specificity.[8]
-
Positive and Negative Controls: Using cell lines or tissues with known high and low expression levels of the target protein is essential.[7]
It is imperative to consult antibody datasheets for recommended applications and conditions, but in-house validation remains a critical step for ensuring data integrity.
Western Blotting: Quantifying Protein Expression and Activation
Western blotting is a cornerstone technique for detecting specific proteins in a complex mixture and assessing their modification status, such as phosphorylation.[9]
Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and probed with specific primary and secondary antibodies for detection.
Visualizing the Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
Causality Behind the Steps: Detecting phosphorylated proteins requires special care to preserve the labile phosphate groups and to minimize background signal.[10][11][12]
-
Sample Preparation:
-
Lyse cells in a buffer containing protease and, crucially, phosphatase inhibitors to prevent dephosphorylation.[10][11] Keep samples on ice at all times.
-
Quantify protein concentration to ensure equal loading.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins. The SDS in the buffer also helps to inactivate phosphatases.[11]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For smaller proteins like histones, a 0.2 µm pore size is recommended to prevent them from passing through the membrane.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific for the phosphorylated target) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer (5% BSA in TBST).
-
Wash the membrane three times for 5-10 minutes each with TBST. This step is critical for removing non-specifically bound antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 5.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. For low-abundance phosphoproteins, a highly sensitive substrate is recommended.[11]
-
Capture the signal using a digital imager or X-ray film.
-
-
Analysis:
-
To confirm that changes in the phosphoprotein signal are not due to changes in the total amount of the protein, it is best practice to strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein.[10]
-
Unveiling Interactions: Co-Immunoprecipitation (Co-IP)
Signal transduction is mediated by dynamic protein-protein interactions. Co-Immunoprecipitation (Co-IP) is a powerful technique to identify these interaction partners in their native cellular context.[13][14]
Principle: An antibody against a known protein (the "bait") is used to pull down this protein from a cell lysate. Any proteins that are stably interacting with the bait will also be pulled down (the "prey") and can be identified by Western blotting or mass spectrometry.
Visualizing the Co-IP Workflow
Caption: Step-by-step workflow of a Co-Immunoprecipitation experiment.
Detailed Protocol: Co-Immunoprecipitation
Causality Behind the Steps: The key to a successful Co-IP is to gently lyse the cells to preserve protein-protein interactions while effectively solubilizing the proteins of interest.[15][16]
-
Cell Lysis:
-
Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS or a specific Co-IP lysis buffer). Harsh detergents can disrupt the very interactions you are trying to study.[16] Always include protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet insoluble debris. The supernatant is your lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C. This step removes proteins that non-specifically bind to the beads, reducing background.[15]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture. The choice between Protein A and G depends on the species and isotype of your antibody.[16]
-
Incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with cold lysis buffer. This is a critical step to remove non-specifically bound proteins. Insufficient washing leads to high background, while excessive washing can elute weakly interacting partners.[17]
-
-
Elution:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes. This will elute the bait, prey, and the antibody heavy and light chains.
-
-
Analysis:
-
Analyze the eluate by Western blot. Run appropriate controls, including an isotype control antibody IP and beads-only control, to ensure the interaction is specific.[14]
-
Measuring Enzyme Activity: Kinase Assays
Protein kinases are central players in signaling, and directly measuring their activity provides crucial insights.[18] Kinase assays are essential for screening potential inhibitors in drug development.[18][19][20]
Principle: These assays quantify the transfer of a phosphate group from ATP to a substrate by a specific kinase. The output can be the amount of phosphorylated product formed or the amount of ATP consumed.[21]
Comparison of Kinase Assay Technologies
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of radioactive ³²P or ³³P from ATP into a substrate. | Direct measurement, highly sensitive. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based (e.g., FP, TR-FRET) | Detects changes in fluorescence polarization or energy transfer upon substrate phosphorylation. | Homogeneous (no-wash), high throughput.[19] | Susceptible to compound interference, may require specific antibodies or modified substrates. |
| Luminescence-Based (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining after the kinase reaction using a luciferase-based system.[20] | Highly sensitive, universal for any kinase, good for HTS.[20] | Indirect measurement, susceptible to luciferase inhibitors.[21] |
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Causality Behind the Steps: This two-step assay first stops the kinase reaction and removes the remaining ATP, then converts the generated ADP back to ATP for a highly sensitive luminescent readout. This design minimizes interference from the initial high concentration of ATP.
-
Kinase Reaction Setup:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP in an optimized kinase reaction buffer.
-
Add the test compound (potential inhibitor) or vehicle control.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent. This contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and luciferase to generate a luminescent signal from this newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Advanced Approaches for a Systems-Level View
While the foundational techniques provide critical information, a deeper understanding often requires more advanced methodologies.
Probing Interactions in Live Cells: FRET and BRET
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions in real-time within living cells.[22][23][24][25]
-
Principle: Both rely on the transfer of energy between two light-producing molecules (fluorophores in FRET, a luciferase and a fluorophore in BRET) when they are in very close proximity (<10 nm).[22][26][27] This energy transfer event can be measured and is indicative of the two proteins they are fused to interacting.
Unbiased Discovery: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has revolutionized the study of signal transduction by enabling the large-scale, unbiased identification and quantification of proteins and their PTMs.[28][29][30][31][32]
-
Application in Signaling:
-
Identifying Co-IP Partners: Analyzing the eluate from a Co-IP experiment by MS can identify novel interaction partners without the need for specific antibodies.[7][33]
-
Mapping PTMs: MS can pinpoint the exact sites of phosphorylation, ubiquitination, and other modifications on a protein, providing crucial mechanistic insights.[28][29]
-
Global Profiling: Researchers can compare the entire "phosphoproteome" of cells in different states (e.g., treated vs. untreated with a drug) to get a global view of signaling pathway activation.
-
Case Study: Dissecting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4] Its dysregulation is a common feature in cancer.[1][2][3]
Visualizing the MAPK/ERK Signaling Cascade
Caption: The canonical MAPK/ERK signaling pathway.
An Integrated Approach to Studying MAPK Inhibition:
-
Confirm Target Engagement: Treat cells with a MEK inhibitor. Use Western blotting to show a decrease in phosphorylated ERK (p-ERK) levels, while total ERK levels remain unchanged. This confirms the inhibitor is hitting its target.
-
Assess Downstream Effects: Use kinase assays to measure the activity of downstream kinases like RSK, a direct substrate of ERK.
-
Identify Interaction Changes: Perform Co-IP of a key transcription factor like c-Fos. Use mass spectrometry to see if its interaction with other proteins is altered upon MEK inhibition.
-
Live-Cell Dynamics: Use a FRET biosensor for ERK activity to visualize the spatiotemporal dynamics of ERK inhibition in real-time in living cells.
By combining these techniques, a researcher can build a comprehensive picture of how a specific inhibitor impacts the MAPK pathway, from the initial target engagement to the ultimate cellular response.
Conclusion
The study of signal transduction pathways is a dynamic and essential field. The methodologies described here, from the workhorse Western blot to the high-throughput power of mass spectrometry, provide a robust toolkit for researchers. The key to success lies not in the mastery of a single technique, but in the thoughtful integration of multiple approaches to ask precise biological questions. By adhering to principles of rigorous validation and understanding the causality behind each experimental step, scientists can confidently navigate the complexity of cellular signaling and drive forward the development of new therapeutics.
References
- Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
- Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446–3456. [Link]
- Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]
- Arslan, J. (2019, September 10). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Biocompare. [Link]
- Pfleger, K. D. G., Seeber, R. M., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
- ProteinGuru. (n.d.). Co-immunoprecipitation (co-IP) Troubleshooting Guide. ProteinGuru. [Link]
- Mocanu, M. M., & Dobjanschi, L. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1578. [Link]
- Bardwell, L. (2006). Mechanisms of MAPK signalling specificity. Biochemical Society transactions, 34(Pt 5), 837–841. [Link]
- Springer Nature Experiments. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
- Rauf, A., Shah, S. U. A., Nafady, A., Bawazeer, S., Rengasamy, K. R. R., & Ahmad, Z. (2023). Targeting the MAPK Pathway in Cancer: A Narrative Review of Therapeutic Targets and Resistance Mechanisms. Cancers, 15(13), 3379. [Link]
- Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of receptor and signal transduction research, 35(6), 600–604. [Link]
- ResearchGate. (n.d.). Post-translational Modifications and Mass Spectrometry Detection.
- Hamelin, E., & Roy, E. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 126. [Link]
- Creative Biolabs. (n.d.). Western Blot Analysis of Phosphorylated Proteins.
- Sun, Y., Wallrabe, H., Seo, S., & Periasamy, A. (2011). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy.
- NCBI Bookshelf. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- Chidiac, R., & Chidiac, P. (2017). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules, 22(12), 2212. [Link]
- Bio-Rad Antibodies. (n.d.).
- JoVE. (2021, March 15). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Journal of Visualized Experiments. [Link]
- NCBI Bookshelf. (2009).
- Sikorski, K., Mehta, D., & Karedla, N. (2018). Ten Basic Rules of Antibody Validation. Analytical chemistry, 90(4), 2413–2416. [Link]
- Sharma, K., D'Souza, R. C. J., & Tyanova, S. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 9(1), 111–120. [Link]
- EMBL-EBI. (2022, March 17). Discovering biological information from mass spectrometry based proteomics. YouTube. [Link]
- Olympus. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Olympus. [Link]
- Springer Nature Experiments. (2010). Förster Resonance Energy Transfer (FRET) Microscopy for Monitoring Biomolecular Interactions.
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. BellBrook Labs. [Link]
- Cancers. (2021).
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- iBiology. (2019, April 4). Philippe Bastiaens: Förster Resonance Energy Transfer (FRET) Microscopy. iBiology. [Link]
- ResearchGate. (n.d.). Comparison between quantitative assays for the signal transduction study.
- Molecular Therapy. (2021). A sensitive AAV transduction inhibition assay assists evaluation of critical factors for detection and concordance of pre-existing antibodies. Cell. [Link]
- Li, G., & Qian, H. (2003). Sensitivity and specificity amplification in signal transduction. Cell biochemistry and biophysics, 39(1), 45–59. [Link]
- ResearchGate. (n.d.). Sensitivity and specificity amplification in signal transduction.
- ACS Omega. (2023). Transforming Coagulation Testing: The Role of Biosensors in Prothrombin Time (PT) Measurement.
Sources
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the MAPK Pathway in Cancer | MDPI [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. hellobio.com [hellobio.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 14. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 15. proteinguru.com [proteinguru.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. promega.com.br [promega.com.br]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 25. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology | MDPI [mdpi.com]
- 26. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 28. researchgate.net [researchgate.net]
- 29. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. youtube.com [youtube.com]
- 32. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Agrochemical Evaluation of 2-(Methylthio)-6-propylpyrimidin-4-ol
A Senior Application Scientist's Guide to Investigating a Novel Pyrimidine Derivative
These application notes provide a comprehensive framework for the synthesis, characterization, and agrochemical evaluation of the novel compound 2-(Methylthio)-6-propylpyrimidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development. The protocols outlined herein are based on established methodologies for the assessment of pyrimidine derivatives and related heterocyclic compounds for potential herbicidal, fungicidal, and insecticidal activities.[1][2][3]
Introduction: The Potential of Pyrimidine Scaffolds in Agrochemicals
The pyrimidine ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercial insecticides, fungicides, and herbicides.[1][3][4] Derivatives of pyrimidine exhibit a wide spectrum of biological activities, attributable to their diverse mechanisms of action and the potential for extensive structural modification.[1][2] Compounds such as diflumetorim, cyprodinil, and halosulfuron are testaments to the success of this chemical class in addressing global food security challenges.[1] The target compound, this compound, possesses key structural motifs, namely the pyrimidin-4-ol core, a methylthio group at the 2-position, and a propyl group at the 6-position, which suggest a likelihood of biological activity. The methylthio group, in particular, is a common feature in several bioactive pyrimidine derivatives.[5][6][7]
This guide provides a systematic approach to exploring the agrochemical potential of this specific molecule, from its synthesis to a tiered biological screening cascade.
Synthesis and Characterization
A plausible synthetic route for this compound is proposed based on established pyrimidine synthesis methodologies.
Proposed Synthesis of this compound
The synthesis can be envisioned as a cyclocondensation reaction. A general workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl 3-oxohexanoate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add S-methylisothiourea sulfate portion-wise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Characterization
For any new active ingredient, a thorough characterization is essential. The following properties of the purified this compound should be determined using standard analytical techniques:
| Property | Analytical Method(s) |
| Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy |
| Purity | High-Performance Liquid Chromatography (HPLC), Elemental Analysis |
| Melting Point | Melting Point Apparatus |
| Solubility | In a range of organic solvents and water at different temperatures and pH values |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or HPLC estimation |
Agrochemical Screening Cascade
A tiered approach to screening is recommended to efficiently evaluate the biological activity of this compound. This begins with high-throughput in vitro assays, followed by more complex in vivo or whole-organism testing for promising candidates.[8][9]
Caption: Hypothetical fungicidal mechanism targeting mitochondrial respiration.
PART 3: INSECTICIDAL ACTIVITY EVALUATION
Primary In Vitro Insecticidal Screening: Contact Toxicity Bioassay
This assay evaluates the toxicity of the compound upon direct contact with an insect pest. [10][11][12] Protocol:
-
Test Organism: Use a susceptible insect species such as the yellow fever mosquito (Aedes aegypti) or the common housefly (Musca domestica). [13]2. Application: Prepare serial dilutions of the test compound in a volatile solvent like acetone. Apply a small, measured droplet (e.g., 1 µL) to the dorsal thorax of each insect using a micro-applicator. [10]A solvent-only application serves as the control.
-
Observation: Place the treated insects in a holding container with access to food and water.
-
Data Collection: Record mortality at 24 and 48 hours post-treatment.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (Lethal Dose for 50% of the population) using probit analysis. [10]
Secondary In Vivo Insecticidal Screening: Leaf Dip Bioassay
This assay assesses both contact and ingestion toxicity for phytophagous insects. [10][11] Protocol:
-
Preparation of Test Solutions: Prepare aqueous emulsions or suspensions of the test compound at various concentrations with a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a Petri dish with a moist filter paper and introduce a known number of insect larvae (e.g., 10 third-instar larvae).
-
Incubation: Keep the Petri dishes in a controlled environment.
-
Evaluation: Record larval mortality at 24, 48, and 72 hours.
Potential Insecticidal Mechanism of Action
Some insecticidal pyrimidine derivatives act on the nervous system, for example, by inhibiting acetylcholinesterase (AChE). [14]Others may target the insect's respiratory system or act as growth regulators. The specific mode of action would need to be elucidated through further biochemical and physiological studies.
Data Interpretation and Next Steps
The results from this tiered screening approach will provide a comprehensive profile of the agrochemical potential of this compound.
-
Activity Spectrum: The data will reveal whether the compound has broad-spectrum activity or is selective towards certain types of pests (weeds, fungi, or insects).
-
Potency: The EC₅₀, LD₅₀, and effective dose rates will quantify the potency of the compound, allowing for comparison with commercial standards.
-
Structure-Activity Relationship (SAR): If active, this compound can serve as a lead for further chemical synthesis and optimization to improve potency and spectrum.
Promising candidates would proceed to more advanced studies, including mechanism of action elucidation, resistance profiling, and preliminary toxicology and environmental fate assessments. [15]
References
- BenchChem. (2025). Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry.
- Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening.
- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
- ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- AgriSustain-An International Journal. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- PMC - NIH. (n.d.). Bioassays for Monitoring Insecticide Resistance.
- PMC - NIH. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
- PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
- Agropages. (2022). The Process of Testing and Trialing a New Agricultural Chemical Formulation.
- PNAS. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- Annual Reviews. (n.d.). SCREENING FOR FUNGICIDES.
- Journal of Central European Agriculture. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour.
- (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- ACS Publications. From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment | Journal of Agricultural and Food Chemistry.
- Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening.
- Taylor & Francis. (2021). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
- PubMed. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles.
- PubMed. (n.d.). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti.
- PubMed. (n.d.). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines.
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Process of Testing & Trialing a New Agricultural Chemical Formulation [cjbappliedtechnologies.com]
- 9. annualreviews.org [annualreviews.org]
- 10. entomoljournal.com [entomoljournal.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Crystallization of Pyrimidinol Compounds
Abstract
Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs), directly influencing the physicochemical properties of pyrimidinol compounds such as stability, solubility, and bioavailability.[1] This guide provides a comprehensive overview of fundamental crystallization principles and detailed, field-proven protocols for the successful crystallization of pyrimidinol derivatives. We will explore various techniques, including cooling crystallization, slow evaporation, and vapor diffusion, with an emphasis on the rationale behind procedural steps to empower researchers to troubleshoot and optimize their crystallization processes. This document also outlines methods for the essential characterization of crystalline forms, ensuring the integrity and quality of the final product.
Introduction: The Significance of Crystalline Form in Pyrimidinol-Based Drug Development
Pyrimidinol scaffolds are integral to a vast array of pharmacologically active molecules.[2] The solid-state form of a pyrimidinol-based API is a critical quality attribute that dictates its performance and manufacturability.[3] Crystallization is the process by which molecules arrange themselves into a highly ordered, repeating three-dimensional lattice from a solution, melt, or vapor phase.[1] This process is not merely a purification step but a crucial method to control the solid-state properties of the API. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and dissolution rate, which in turn affect the drug's bioavailability and therapeutic efficacy.[4]
The selection and control of the appropriate crystalline form are paramount for ensuring consistent product quality, stability, and performance throughout the drug development lifecycle, from discovery to manufacturing and formulation.[3][5]
Fundamental Principles of Crystallization
Successful crystallization hinges on the creation of a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility. This supersaturation is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[1][6]
Nucleation and Crystal Growth
The crystallization process unfolds in two primary stages:
-
Nucleation: This is the initial phase where solute molecules in a supersaturated solution aggregate to form stable nuclei.[1] Nucleation can be either primary (spontaneous formation of new crystals) or secondary (induced by the presence of existing crystals).[1]
-
Crystal Growth: Following nucleation, these nuclei serve as templates for the further deposition of solute molecules, leading to an increase in crystal size.[1]
The interplay between nucleation and growth rates determines the final crystal size distribution. Rapid nucleation followed by slow growth typically yields a large number of small crystals, whereas slow nucleation and faster growth result in fewer, larger crystals.
The Role of the Solvent
Solvent selection is arguably the most critical parameter in crystallization.[7] An ideal solvent system will exhibit the following characteristics:
-
High solubility of the pyrimidinol compound at elevated temperatures and low solubility at lower temperatures. [8][9]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent's boiling point will influence the choice of crystallization technique.
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are important considerations.
It is often beneficial to use a binary solvent system, where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent" or "poor" solvent).[10] This allows for finer control over the supersaturation level.
Crystallization Techniques and Protocols
This section details several common crystallization techniques with step-by-step protocols tailored for pyrimidinol compounds. The choice of method will depend on the compound's properties, the desired crystal size, and the available quantity of material.
Cooling Crystallization
This technique is suitable for pyrimidinol compounds that show a significant increase in solubility with temperature.[1][8] It involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool, inducing crystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the pyrimidinol compound in a minimal amount of a pre-heated, appropriate solvent. Stir and continue to add small aliquots of hot solvent until the compound is fully dissolved.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and affecting crystal quality.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container or a Dewar flask filled with warm water.[6][12]
-
Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. Avoid disturbing the flask during this period to allow for the growth of larger, well-defined crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent.
Diagram 1: Workflow for Slow Cooling Crystallization
Caption: A step-by-step workflow for the slow cooling crystallization of pyrimidinol compounds.
Slow Evaporation
This is one of the simplest and most effective methods, particularly for generating high-quality single crystals for X-ray diffraction.[10][12] The technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration and leading to crystallization.
-
Solution Preparation: Prepare a nearly saturated solution of the pyrimidinol compound in a high-purity solvent. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[10]
-
Filtration: Filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker, vial, or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vessel with parafilm and puncture a few small holes in it.[6][10] The number and size of the holes will control the rate of evaporation. A slower evaporation rate generally yields better quality crystals.
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the remaining solution.
Table 1: Recommended Solvents for Pyrimidinol Crystallization by Slow Evaporation
| Solvent(s) | Rationale |
| Acetonitrile | Often provides good quality crystals for pyrimidinones.[2] |
| Acetone | Another suitable solvent for pyrimidinone crystallization.[2] |
| Ethanol/Water | A good starting point for aminopyrimidine derivatives.[9] |
| Dichloromethane/Heptane | A mixed solvent system where the more volatile dichloromethane evaporates, increasing the concentration of the anti-solvent heptane.[12] |
| Toluene | Can aid in crystal growth, sometimes without being incorporated into the crystal lattice.[7][12] |
Vapor Diffusion
Vapor diffusion is an excellent technique for crystallizing small quantities of material and is particularly effective for compounds that are difficult to crystallize by other methods.[12][13] This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, which gradually reduces the compound's solubility and promotes crystallization.
-
Inner Vial Preparation: Dissolve the pyrimidinol compound in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open vial.[8]
-
Outer Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of a volatile anti-solvent (a solvent in which the compound is insoluble).[8]
-
Sealing and Diffusion: Seal the outer container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[13]
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidinol compound decreases, leading to gradual crystallization.[8]
-
Monitoring: Monitor the setup over several days to weeks until crystals of a suitable size have formed.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: A schematic representation of a vapor diffusion crystallization setup.
For pyrimidinol compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[8][14] In such cases, a volatile anti-solvent like dichloromethane, diethyl ether, or pentane can be used.[8]
Troubleshooting Common Crystallization Problems
Table 2: Common Issues and Solutions in Pyrimidinol Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Inappropriate solvent.- Nucleation is inhibited. | - Concentrate the solution by evaporating some solvent and re-cooling.[8]- Select a solvent with a greater difference in solubility at high and low temperatures.[8]- Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[8] |
| "Oiling Out" | - The compound is too soluble in the chosen solvent.- The solution is being cooled too quickly. | - Use a less "good" solvent or a different solvent system.[8]- Allow the solution to cool more slowly.[8] |
| Formation of Small Crystals | - Nucleation rate is too high. | - Use a more dilute solution.- Cool the solution more slowly. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[9]- Pre-heat the filtration apparatus.[9] |
Characterization of Crystalline Pyrimidinols
Once crystals are obtained, it is essential to characterize their solid-state properties.
Powder X-Ray Diffraction (PXRD)
PXRD is a powerful, non-destructive technique for the identification and characterization of crystalline materials.[4][15] It provides a unique "fingerprint" for a specific crystalline phase, allowing for:
-
Identification of polymorphs: Different polymorphs will produce distinct PXRD patterns.[4][16]
-
Assessment of crystallinity: Distinguishing between crystalline and amorphous material.[16][17]
-
Monitoring of solid-state stability: Detecting changes in crystalline form during storage or processing.[16]
Single-Crystal X-Ray Diffraction (SC-XRD)
For an unambiguous determination of a compound's three-dimensional molecular and crystal structure, single-crystal X-ray diffraction is the gold standard.[15] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure-property relationships of pyrimidinol compounds.[18][19][20][21][22]
Conclusion
The crystallization of pyrimidinol compounds is a multifaceted process that requires a systematic and well-informed approach. By understanding the fundamental principles of nucleation and crystal growth, carefully selecting solvents, and employing the appropriate crystallization techniques, researchers can effectively purify and control the solid-state properties of these important pharmaceutical building blocks. The protocols and troubleshooting guidance provided in this application note serve as a robust starting point for the successful crystallization of pyrimidinol derivatives, ultimately contributing to the development of safe, stable, and efficacious medicines.
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- AIChE. (n.d.). (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings.
- Thakuria, R., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceuticals, 7(2), 199-223.
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- Pal, A., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(5), 2893-2903.
- BenchChem. (2025).
- Pal, A., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(5), 2893-2903.
- University of Washington. (n.d.). Slow Evaporation Method.
- Pal, A., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
- Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
- Groendyke, J. L. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
- Yin, S. (2023). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). PPXRD – 17 Workshop.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips.
- da Silva, J. G., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design, 24(2), 643-655.
- Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
- Himmel, D. M., et al. (2010). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Journal of Medicinal Chemistry, 53(5), 2146-2154.
- BenchChem. (2025).
- IUCr. (2024). How to grow crystals for X-ray crystallography.
- Martin, J. D. (2018). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 47(33), 11296-11304.
- Wikipedia. (n.d.). Protein crystallization.
- EPFL. (n.d.).
- University of Colorado Boulder. (n.d.). Crystallization.
- ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b.
- NIH. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- ResearchGate. (n.d.). Single crystal X-ray diffraction data and structure refinement details of compound 1.
- ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- Sunway Institutional Repository. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine.
Sources
- 1. syrris.com [syrris.com]
- 2. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icdd.com [icdd.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 17. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental workflow.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves a cyclocondensation reaction between a β-keto ester and S-methylisothiourea. This reaction is a variation of the well-established pyrimidine synthesis, which involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or their derivatives.[1]
Reaction Scheme:
The general reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
The mechanism involves the initial formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking one of the amidine carbons of S-methylisothiourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my target compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
1. Purity and Reactivity of Starting Materials:
-
β-Keto Ester Quality: The β-keto ester, ethyl 3-oxohexanoate, is susceptible to hydrolysis and self-condensation (Claisen condensation).[2][3][4] Ensure it is pure and freshly distilled if necessary.
-
S-Methylisothiourea Stability: S-Methylisothiourea is often used as its sulfate or iodide salt. Ensure the salt is dry and of high purity. The free base can be unstable.
-
Base Strength and Purity: Sodium ethoxide (NaOEt) is a common base for this reaction. It is highly hygroscopic and will decompose in the presence of moisture, reducing its effectiveness. Use freshly prepared or commercially available high-purity NaOEt.
2. Reaction Conditions:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product. An optimal temperature is usually around the reflux temperature of the solvent (e.g., ethanol).
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
3. Work-up Procedure:
-
Acidification: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The choice of acid and the final pH are critical. Glacial acetic acid is often used.[5] If the pH is too low, the product may become protonated and more soluble in the aqueous phase, leading to lower isolated yields.
-
Precipitation and Filtration: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation. Wash the collected solid with cold water to remove inorganic salts.[5]
Experimental Protocol for Yield Optimization:
| Parameter | Recommendation | Rationale |
| Starting Materials | Use freshly distilled ethyl 3-oxohexanoate. Use high-purity, dry S-methylisothiourea sulfate. | Impurities can inhibit the reaction or lead to side products. |
| Base | Use freshly prepared or high-purity sodium ethoxide. | Moisture deactivates the base, preventing enolate formation. |
| Solvent | Use absolute (anhydrous) ethanol. | Water can hydrolyze the ester and react with the base. |
| Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere. | Prevents side reactions with atmospheric moisture and oxygen. |
| Temperature | Reflux the reaction mixture. | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Monitoring | Monitor by TLC until the β-keto ester spot disappears. | Ensures the reaction goes to completion. |
| Work-up | Cool the reaction mixture to 0°C before acidification. Acidify slowly with glacial acetic acid to a slightly acidic pH. | Maximizes precipitation and minimizes product loss. |
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?
Answer:
Impurity formation can be attributed to several side reactions. Identifying the nature of the impurity is the first step in addressing the problem.
Potential Side Reactions and Solutions:
-
Self-Condensation of β-Keto Ester (Claisen Condensation): This is a common side reaction that can occur under basic conditions, leading to the formation of a β-keto ester dimer.[2][3][4]
-
Solution: Add the β-keto ester slowly to the solution of the base and S-methylisothiourea. This keeps the concentration of the enolate low and favors the desired reaction.
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester of the starting material or the pyrimidinone product can be hydrolyzed.
-
Solution: Ensure strictly anhydrous conditions as described in the yield optimization section.
-
-
N-Alkylation vs. S-Alkylation: In the preparation of S-methylisothiourea from thiourea and a methylating agent (e.g., methyl iodide), there is a possibility of N-methylation, leading to an undesired isomer.
-
Solution: Use S-methylisothiourea sulfate, which is commercially available and generally pure. If preparing it in-house, carefully follow established procedures that favor S-alkylation.
-
-
Formation of 6-propyluracil: If the methylthio group is cleaved during the reaction or work-up, 6-propyluracil can be formed as a byproduct.
-
Solution: Avoid harsh acidic or basic conditions during work-up.
-
Purification Strategies:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Caption: Troubleshooting logic for impurity formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically sodium ethoxide, serves to deprotonate the α-carbon of the β-keto ester (ethyl 3-oxohexanoate), forming a nucleophilic enolate. This enolate is the key intermediate that initiates the cyclization reaction by attacking the S-methylisothiourea.
Q2: Can I use a different base, such as sodium hydroxide or potassium carbonate?
A2: While other bases can be used in pyrimidine synthesis, sodium ethoxide in ethanol is preferred for this specific reaction. Sodium hydroxide can promote the hydrolysis of the ester functional group. Weaker bases like potassium carbonate may not be strong enough to efficiently generate the required enolate.
Q3: Is it possible to use a different solvent?
A3: Ethanol is the most common solvent as it is the conjugate acid of the ethoxide base, preventing transesterification. Other alcohols could potentially be used with their corresponding alkoxide bases. The choice of solvent can influence reaction rates and solubility of reactants and products.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the propyl group, the methylthio group, and the pyrimidine ring.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: This can identify characteristic functional groups, such as the C=O and N-H bonds in the pyrimidinone ring.
Q5: What are the safety precautions I should take when running this synthesis?
A5:
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
S-Methylisothiourea Sulfate: Can be irritating to the skin and eyes. Handle with care.
-
Ethanol: Flammable liquid. Avoid open flames and ensure proper ventilation.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Be familiar with the safety data sheets (SDS) for all chemicals used.
IV. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 3-oxohexanoate
-
S-Methylisothiourea sulfate
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reaction Mixture: To the flask, add absolute ethanol, followed by the careful addition of sodium ethoxide. Stir until the base is fully dissolved.
-
Addition of Reagents: Add S-methylisothiourea sulfate to the stirred solution. Then, add ethyl 3-oxohexanoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
-
Precipitation: Slowly add glacial acetic acid to the cold solution with stirring until the pH is slightly acidic. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
V. References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link not available]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413530, 6-Methyl-2-(methylthio)pyrimidin-4-ol. Retrieved from [Link]
-
Byju's (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts (2021). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Master Organic Chemistry (2023). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Google Patents (2011). WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from
Sources
Technical Support Center: Optimizing Pyrimidine Synthesis Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice, troubleshooting strategies, and answers to frequently encountered challenges in pyrimidine synthesis. Our goal is to empower you with the scientific understanding to not only solve common issues but also to proactively improve the yield and purity of your target molecules.
Introduction: The Enduring Importance of Pyrimidines
Pyrimidines are fundamental heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of pharmacologically active molecules.[1] Their synthesis is a cornerstone of medicinal chemistry. However, seemingly straightforward reactions can often lead to frustratingly low yields, complex side-product profiles, and purification difficulties. This guide provides a systematic, cause-and-effect-based approach to troubleshooting these challenges.
Part 1: Frequently Asked Questions (FAQs) in Pyrimidine Synthesis
This section addresses the most common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli reaction as a primary example.
FAQ 1: My Biginelli reaction has a very low yield. What are the primary causes and how can I improve it?
Low yields in the Biginelli reaction are a frequent problem, often stemming from suboptimal reaction conditions, reagent quality, or inherent limitations of the classical protocol.[2] A systematic investigation is key to identifying and resolving the root cause.
Underlying Causes & Solutions:
-
Suboptimal Reaction Conditions: The original Biginelli protocol often suffers from low yields.[2] The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can significantly impact the outcome.
-
Catalyst Inefficiency: The reaction can be catalyzed by Brønsted or Lewis acids.[3] If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[4] Modern methods often employ more efficient catalysts like Yb(OTf)₃ or InCl₃, which can increase yields and shorten reaction times.[5][6]
-
Temperature and Reaction Time: The reaction may need more time to reach completion or a moderate temperature increase.[4] However, be aware that excessively high temperatures can promote side reactions.[4] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4][7]
-
Solvent Choice: While ethanol is commonly used, its polarity may not be optimal for all substrates. Exploring other solvents or even solvent-free conditions has been shown to improve yields in certain cases.[4][5]
-
-
Purity of Starting Materials: The quality of your aldehyde, β-dicarbonyl compound, and urea (or thiourea) is paramount. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts.[2][8] Always use high-purity starting materials and consider repurification if their quality is uncertain.
-
Incorrect Reagent Stoichiometry: An improper molar ratio of the reactants can lead to the incomplete conversion of the limiting reagent.[2] A slight excess of urea or thiourea can sometimes suppress the formation of certain side products.[8]
-
Equilibrium and Reversibility: Some steps in the Biginelli reaction mechanism are reversible. The removal of water, a byproduct of the reaction, can help drive the equilibrium towards the product.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction, resulting in lower yields.[2] In such cases, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.
FAQ 2: I'm observing multiple spots on my TLC plate. What are the common side products in a Biginelli reaction?
The formation of multiple products is a common challenge in Biginelli reactions. Identifying these side products is the first step toward minimizing their formation.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Hantzsch-type 1,4-dihydropyridine (DHP) | This fluorescent byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at high temperatures).[4] | Lower the reaction temperature to disfavor the Hantzsch pathway. The choice of catalyst can also influence selectivity. Adding urea last may minimize its decomposition.[4] |
| Knoevenagel Condensation Product | This results from the reaction between the aldehyde and the β-dicarbonyl compound.[2] | Optimize the stoichiometry and consider a slight excess of urea. |
| Aldol Condensation Products | The aldehyde starting material can undergo self-condensation.[8] | This can be minimized by carefully controlling the reaction temperature and the rate of addition of the aldehyde. |
| N-acylurea byproducts | These can be difficult to separate from the desired product.[4] | Careful control of reaction stoichiometry and catalyst can suppress their formation. Recrystallization is often the most effective purification method for their removal.[4] |
FAQ 3: My reaction seems to stall and never goes to completion. What should I do?
Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or reaching a state of equilibrium.
Troubleshooting Steps for Stalled Reactions:
-
Monitor the Reaction: Use TLC or HPLC to confirm that the reaction has indeed stalled and is not just proceeding slowly.[7]
-
Check Catalyst Activity: If using a heterogeneous or reusable catalyst, it may have lost its activity. Try adding a fresh batch of catalyst.
-
Increase Temperature or Time: Gradually increase the reaction temperature in small increments, while continuing to monitor for product formation and the appearance of new side products. Alternatively, simply extend the reaction time.[4]
-
Drive the Equilibrium: If the reaction produces a small molecule byproduct like water, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it and shift the equilibrium towards the products.
Part 2: Troubleshooting Workflows and Protocols
This section provides detailed experimental workflows to guide you through the troubleshooting process.
Workflow 1: Troubleshooting Low Yield in a Biginelli Reaction
This workflow provides a systematic approach to diagnosing and solving low yield issues.
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Protocol 1: General Procedure for Monitoring a Pyrimidine Synthesis Reaction by TLC
Objective: To qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.[7]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate or iodine) if compounds are not UV-active
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting points for each sample.
-
Spot the Plate: Using a capillary tube, spot small amounts of your starting materials (for reference) and the reaction mixture on the designated points on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[7]
-
Visualize the Spots: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.[7]
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is progressing. Calculate the Retention Factor (Rf) for each spot to aid in identification.[7]
Protocol 2: General Purification of a Dihydropyrimidinone (DHPM) by Recrystallization
Objective: To purify the crude solid product by removing soluble impurities.[9][10]
Materials:
-
Crude DHPM product
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)[9]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the DHPM is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]
Part 3: Understanding the "Why": Mechanistic Insights
A deeper understanding of the reaction mechanism can provide valuable clues for optimization.
The Biginelli Reaction Mechanism
The currently accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[3][5] Understanding these steps can help in troubleshooting. For instance, if the reaction stalls, it could be due to an issue with the formation of the key N-acyliminium ion intermediate.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with Substituted Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet significant challenge of poor solubility in substituted pyrimidine derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, enabling you to make informed decisions in your experimental design.
Many promising pyrimidine-based drug candidates, known for their therapeutic potential as kinase inhibitors and other targeted agents, are often hampered by low aqueous solubility.[1][2] This can derail a project by causing unreliable assay results, poor bioavailability, and complex formulation hurdles.[3][4] This resource is structured to help you diagnose the problem and systematically explore solutions, from simple benchtop fixes to advanced formulation strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering solubility issues with pyrimidine compounds.
Q1: Why are my substituted pyrimidine compounds so poorly soluble in aqueous solutions?
A1: The low solubility of many substituted pyrimidines stems from a combination of their physicochemical properties. The planar, aromatic nature of the pyrimidine ring promotes strong crystal lattice packing, where molecules are held tightly together by intermolecular forces.[5][6] Breaking these stable crystal structures requires significant energy, which is often not offset by the energy gained from interactions with water molecules, leading to low solubility.[6] Furthermore, many substituents added to the pyrimidine core to enhance potency are often lipophilic (hydrophobic), which further decreases affinity for aqueous media.[7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Both are critical measurements that tell different parts of the story.
-
Kinetic Solubility is typically measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[4] It measures the concentration of the compound before it begins to precipitate from a supersaturated solution. This is often the most relevant measurement for in vitro screening assays where compounds are introduced from a DMSO stock.
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4] This value is fundamental for understanding the compound's intrinsic properties and is crucial for developing formulations for in vivo studies.[4]
For initial troubleshooting of biological assays, kinetic solubility is a good starting point. For lead optimization and formulation development, thermodynamic solubility is essential.[4]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What are the first things I should try?
A3: This is a classic kinetic solubility problem. Before moving to complex formulations, consider these immediate strategies:
-
Lower the Final Concentration: The simplest solution is to test your compound at a lower concentration to stay below its kinetic solubility limit.
-
Adjust the pH: The pyrimidine ring contains nitrogen atoms that can be protonated, making many pyrimidine derivatives weak bases.[8] Adjusting the pH of your buffer to be more acidic can ionize the compound, creating a charged species that is often significantly more soluble in water.[9]
-
Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[3][10] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).
Q4: How do different substituents on the pyrimidine ring affect solubility?
A4: The nature and position of substituents have a profound impact.
-
Polar Groups: Introducing polar functional groups (e.g., -OH, -NH2, morpholino) can increase solubility by providing sites for hydrogen bonding with water.[7]
-
Ionizable Groups: Adding acidic or basic centers allows for salt formation, which is a powerful strategy to increase solubility.[7][11]
-
Lipophilic Groups: Large, non-polar substituents generally decrease aqueous solubility.
-
Disrupting Planarity: Introducing substituents that disrupt the planarity of the molecule can weaken the crystal lattice energy, which often leads to improved solubility.[5][6] For example, meta-substituted analogs are sometimes more soluble than their para-substituted counterparts because they reduce molecular symmetry.[5]
Troubleshooting Guide 1: Solving Solubility for In Vitro Assays
Scenario: Your pyrimidine derivative shows excellent potency in biochemical assays but is causing inconsistent results or obvious precipitation in cell-based assays when diluted from a DMSO stock.
Strategy 1: pH Modification
The nitrogen atoms in the pyrimidine ring give it a basic character. By lowering the pH, you can protonate these nitrogens, creating a more soluble cationic form.
Causality: The Henderson-Hasselbalch equation dictates the ratio of ionized to unionized forms of a weak base. At a pH below the compound's pKa, the ionized (protonated) form predominates. This charged species interacts more favorably with polar water molecules, leading to a significant increase in solubility.[9][12]
Caption: Workflow for determining a compound's pH-solubility profile.
Strategy 2: Co-solvent Systems
When pH modification is not viable (e.g., due to assay constraints), a co-solvent system is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[10][13]
Causality: Co-solvents like ethanol or PEG 400 are miscible with water but are less polar. They effectively reduce the interfacial tension between the hydrophobic pyrimidine derivative and the aqueous buffer, allowing for greater solubilization.[10]
| Co-solvent | Typical Concentration Range (%) | Key Properties & Considerations |
| Ethanol | 1 - 10 | Excellent solubilizer. Can cause cellular stress or protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20 | Good safety profile. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30 | Widely used, good solubilizer. Can be incompatible with some assays. |
| N-Methyl-2-pyrrolidone (NMP) | < 5 | Strong solubilizer. Potential for toxicity; use with caution. |
| Dimethyl Sulfoxide (DMSO) | < 1 | Standard for stock solutions. Can have biological effects and cause precipitation upon dilution. |
-
Stock Preparation: Prepare a high-concentration stock solution of your pyrimidine derivative in 100% of the chosen co-solvent (e.g., 20 mM in PEG 400).
-
Intermediate Dilution: Create an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 20 mM stock to 190 µL of medium to get a 1 mM solution in 5% PEG 400.
-
Final Dilution: Perform serial dilutions from this intermediate stock directly into the assay plates. This ensures the final co-solvent concentration remains low and consistent across all wells (e.g., <0.5%).
-
Vehicle Control: Crucially , ensure that your vehicle control wells contain the same final concentration of the co-solvent as your test wells to account for any effects of the solvent on the cells.
Troubleshooting Guide 2: Enhancing Solubility for In Vivo Studies
Scenario: Your lead candidate has passed in vitro hurdles but shows poor oral bioavailability in animal models, likely due to its low aqueous solubility limiting its dissolution in the gastrointestinal tract.
Strategy 1: Salt Formation
For pyrimidine derivatives with an ionizable center (acidic or basic), forming a salt is one of the most effective and widely used methods to dramatically increase solubility and dissolution rate.[11][12][14]
Causality: A salt is the crystalline product of an acid-base reaction. By reacting a basic pyrimidine with an acid (e.g., HCl, mesylate), you form a salt that readily dissociates in water into charged ions.[9] This circumvents the need to dissolve the high-lattice-energy neutral form, leading to much faster dissolution and higher apparent solubility.[11][12]
Caption: Decision process for pursuing salt formation.
Strategy 2: The Prodrug Approach
A prodrug is a bioreversible, chemically modified version of the active parent drug.[15][16] This strategy involves temporarily attaching a water-soluble promoiety to the pyrimidine derivative to overcome the solubility barrier.[15][16][17]
Causality: The promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) imparts its own high water solubility to the entire molecule.[16][18] Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[16][19] This is a powerful technique for pyrazolo[3,4-d]pyrimidines, where adding a soluble N-methylpiperazino promoiety has been shown to improve solubility over 600-fold.[15]
Strategy 3: Amorphous Solid Dispersions (ASDs)
This advanced formulation technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1][20]
Causality: By preventing the drug from organizing into a stable crystal lattice, the compound is maintained in a higher-energy "amorphous" state.[20][21] This amorphous form does not have a strong crystal lattice to overcome, resulting in a much higher apparent water solubility and faster dissolution rate compared to its crystalline counterpart.[1][22][23] The polymer carrier also helps to stabilize the amorphous form and can prevent precipitation upon release.[20][21]
| Strategy | Principle | Pros | Cons |
| Salt Formation | Ionization of the API | Well-established, significant solubility increase, can improve stability and manufacturability.[11][14] | Only applicable to ionizable compounds; risk of disproportionation or common ion effect.[14] |
| Prodrug Approach | Covalent modification with a soluble promoiety | Dramatically increases solubility, can improve pharmacokinetics.[15][17] | Requires chemical synthesis, potential for altered metabolism or incomplete conversion to the parent drug.[24] |
| Amorphous Solid Dispersion (ASD) | Molecular dispersion in a polymer to prevent crystallization | Broadly applicable, significant increase in apparent solubility and dissolution.[1][20] | Formulations can be physically unstable (recrystallization over time), may require specialized manufacturing (e.g., spray drying).[20][25] |
| Cyclodextrin Complexation | Encapsulation of the drug in a cyclodextrin host molecule | Forms a soluble complex, can increase stability.[26][27] | Requires a large amount of excipient, potential for competitive binding, can be limited by complex stability.[28][29] |
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27] They can encapsulate poorly soluble drugs, like many pyrimidine derivatives, forming a water-soluble inclusion complex.[26][30]
Causality: The hydrophobic part of the pyrimidine derivative fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and carrying it into solution.[27] The formation of this host-guest complex alters the physicochemical properties of the drug without changing its chemical structure.[26]
Caption: A pyrimidine drug encapsulated within a cyclodextrin host.
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add Drug: Add an excess amount of the solid pyrimidine compound to each solution.
-
Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24–72 hours).
-
Analyze: Filter the samples and determine the concentration of the dissolved drug in each solution by HPLC.
-
Plot: Plot the total drug solubility as a function of the cyclodextrin concentration. The shape of the resulting phase-solubility diagram indicates the stoichiometry and stability of the complex formed.[26][29]
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges presented by your substituted pyrimidine compounds, paving the way for more reliable data and successful drug development.
References
- Bantia, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- Solubility of Things. (n.d.). Pyrimidine. [Link]
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
- Di Pasquale, G., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. [Link]
- Fenyvesi, É., et al. (2020).
- Gullapalli, A., et al. (2013).
- Abarca, C., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]
- Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics. [Link]
- Thakkar, N., et al. (2020). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PubMed Central. [Link]
- Wolford, J., et al. (2021).
- World Pharma Today. (n.d.).
- Kumar, L. (2016). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Sharma, K., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]
- Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Wang, L., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
- ACS Publications. (2021).
- PubMed Central. (2021).
- Drug Formulation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Baluja, S., et al. (2016).
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
- ResearchGate. (2023).
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
- Stella, V. J. (2007).
- Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
- Revue Roumaine de Chimie. (2015).
- National Institutes of Health. (n.d.).
- ResearchGate. (2022).
- ResearchGate. (2019). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]
- Loftsson, T., & Jarvinen, T. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
- ResearchGate. (2021). Harnessing the therapeutic potential of anticancer drugs through amorphous solid dispersions. [Link]
- MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
- Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Xtalks. [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
- Farmacia. (2020). The Importance of Solubility for New Drug Molecules. [Link]
- Preprints.org. (2024). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. [Link]
- PubMed Central. (2019).
- National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
- Journal of Drug Delivery and Therapeutics. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. [Link]
- ResearchGate. (2015). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
- Slideshare. (2015). solubility enhancement and cosolvency by madhavi. [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. dama.umh.es [dama.umh.es]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
Technical Support Center: Assay Development and Optimization for 2-(Methylthio)-6-propylpyrimidin-4-ol
Welcome to the technical support center for 2-(Methylthio)-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are initiating or refining assays involving this compound. Given that this compound is a novel investigational compound, this resource focuses on the foundational principles of assay development, troubleshooting common challenges, and optimizing experimental conditions to ensure data integrity and reproducibility.
Section 1: Foundational Steps - Before You Begin Your Assay
Successfully developing a robust assay starts long before you add the compound to your plate. The quality of your initial materials and your understanding of the compound's basic properties are paramount.
FAQ 1: What are the critical first steps before developing a biological assay for a novel compound like this compound?
Answer: Before embarking on assay development, two areas are critical: Compound Quality Control (QC) and Physicochemical Property Assessment.
-
Compound Quality Control & Stability:
-
Purity Verification: Always verify the purity of your compound batch, preferably via LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance). Impurities can lead to off-target effects or assay interference.
-
Stability Testing: The stability of a compound is crucial for reliable experimental results.[1][2][3] A preliminary stability assessment should be performed. This involves dissolving the compound in your intended solvent (e.g., DMSO) and storing it under various conditions (e.g., room temperature, 4°C, -20°C, -80°C) and analyzing its integrity at different time points (e.g., 24h, 48h, 1 week).[2][4] Freeze-thaw stability is also a key parameter to investigate, as repeated cycles can cause degradation or precipitation.[2][4][5]
-
-
Solubility Assessment:
-
Poor aqueous solubility is a major cause of assay artifacts and underestimated compound potency.[5][6][7] It is essential to determine the kinetic and thermodynamic solubility of this compound in your assay buffer.[8]
-
Kinetic Solubility: This is often more relevant for high-throughput screening (HTS) and measures how readily the compound dissolves when a concentrated DMSO stock is diluted into aqueous buffer.[8]
-
Thermodynamic Solubility: This represents the true equilibrium solubility and is critical for later-stage studies.[8] Many compounds are less soluble in aqueous buffers than in pure DMSO.[7][9]
-
Workflow for Initial Compound Characterization
Caption: A logical workflow for validating primary screening hits.
Section 3: Assay Optimization
Once you have a working assay and have validated your initial hits, the next step is to optimize conditions for robustness, accuracy, and throughput.
FAQ 4: How do I optimize the concentrations of key reagents in my biochemical assay?
Answer: For an enzyme assay, the concentrations of the enzyme and substrate are critical parameters that define the assay window and its sensitivity to inhibitors.
-
Enzyme Titration:
-
Protocol: Perform a matrix of reactions with varying enzyme concentrations against a fixed, saturating concentration of substrate. Plot the initial reaction velocity against the enzyme concentration.
-
Goal: Identify an enzyme concentration that produces a robust signal well above background but remains in the linear range of the velocity vs. concentration plot. This ensures the reaction rate is proportional to the amount of active enzyme.
-
-
Substrate Titration (Km Determination):
-
Protocol: With the optimized enzyme concentration, perform reactions across a range of substrate concentrations. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Goal: Determine the Km (Michaelis constant), which is the substrate concentration at which the reaction velocity is half of Vmax. For inhibitor screening, running the assay with the substrate concentration at or near its Km value generally provides the best sensitivity for detecting competitive inhibitors.
-
Table 2: Key Parameters for Assay Optimization
| Parameter | Goal of Optimization | Typical Method |
| Enzyme Concentration | Ensure reaction velocity is in the linear range and provides a strong signal-to-background ratio. | Titrate enzyme concentration while keeping substrate concentration constant and high. [10] |
| Substrate Concentration | Determine Km to select an appropriate concentration for inhibitor screening (often at Km). | Titrate substrate concentration at a fixed, optimized enzyme concentration. [10] |
| Incubation Time | Ensure the reaction remains in the initial velocity phase (linear progress over time). | Perform a time-course experiment and identify the linear portion of the product formation curve. [11] |
| Buffer pH & Ionic Strength | Maintain optimal enzyme activity and stability. | Test a range of pH values and salt concentrations, guided by literature for the specific enzyme or protein family. [10] |
References
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Cambridge University Press. [Link]
- Imrie, F., et al. (2024). Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines.
- Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link]
- Imrie, F., et al. (2024). Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. PMC, NIH. [Link]
- Nassar, A. F., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. NCBI Bookshelf. [Link]
- Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]
- Di, L., & Kerns, E. H. (2006).
- Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. NCBI Bookshelf. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Marin Biologic Laboratories. (n.d.).
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
- Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. [Link]
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Imrie, F., et al. (2024). Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. Technical University of Munich. [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- van de Merbel, N., et al. (2014).
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
- Platypus Technologies. (2025). High-Throughput Screening (HTS)
- ResearchGate. (n.d.).
- Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, NIH. [Link]
- BioProcess International. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]
- LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. [Link]
- Roy, S., et al. (2022). Mitigating the non-specific rolling circle amplification: a comprehensive assessment of the role of ligation and digestion methods. ChemRxiv. [Link]
- Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- MDPI. (2022). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. [Link]
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. PMC, PubMed Central, NIH. [Link]
- ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Pharmaceutical Technology. (2019).
- NIH. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- ResearchGate. (n.d.).
- BioProcess International. (2015). Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. [Link]
- Reddit. (2022). How to tackle compound solubility issue. [Link]
- New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. [Link]
- YouTube. (2020). Enzyme Inhibition Made Easy!. [Link]
- PubChem. (n.d.). 2-(Propylthio)pyrimidine-4,6-diol. [Link]
Sources
- 1. marinbio.com [marinbio.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
Technical Support Center: Avoiding Common Pitfalls in Pyrimidine Chemistry
Welcome to the Technical Support Center for pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis, purification, and characterization of pyrimidine derivatives. Pyrimidines are a cornerstone of medicinal chemistry, and mastering their synthesis is critical for advancing therapeutic discovery.[1] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of their chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during pyrimidine-related projects.
Q1: My Biginelli reaction for producing dihydropyrimidinones (DHPMs) has a very low yield. What are the most common causes?
A1: Low yields in the Biginelli reaction are a persistent issue, often stemming from suboptimal catalyst choice, reaction conditions, or reagent purity.[2] The reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is sensitive to several factors.[3][4][5][6]
-
Catalyst Inefficiency: The choice of acid catalyst is critical. While classic Brønsted acids like HCl are common, they can promote side reactions.[2] Screening Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or exploring solvent-free conditions with solid catalysts can significantly improve yields.[2][5]
-
Reaction Conditions: Temperature and time are key. Many Biginelli reactions require heating (reflux in ethanol is common) to proceed efficiently.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal reaction time and prevent product degradation.[2][7]
-
Reagent Purity: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction or lead to unwanted byproducts.[2][7]
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 4-chloropyrimidine, but the reaction is sluggish or fails. What should I investigate?
A2: Slow SNAr reactions on 4-chloropyrimidines are typically due to issues with nucleophilicity, reaction conditions, or steric hindrance. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens.[1]
-
Nucleophile Strength: Weakly basic nucleophiles (e.g., anilines with electron-withdrawing groups) react slowly. The reaction may require a stronger base or higher temperatures to proceed.
-
Steric Hindrance: Bulky groups on the pyrimidine ring or on the nucleophile (e.g., ortho-substituted anilines) can dramatically decrease the reaction rate.[8]
-
Solvent and Temperature: Many SNAr reactions require heat to achieve a reasonable rate.[8] Polar aprotic solvents like DMF or DMSO are often effective, but protic solvents like water or ethanol can also be used, sometimes with acid catalysis to activate the pyrimidine ring.[8][9]
Q3: When performing a metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a dichloropyrimidine, how do I control regioselectivity?
A3: Regioselectivity in cross-coupling reactions of dihalopyrimidines is a significant challenge. Generally, the reactivity of the halogen positions follows the order C4 > C2 > C5.[10]
-
Inherent Reactivity: For 2,4-dichloropyrimidine, the reaction almost always occurs preferentially at the C4 position due to its higher electrophilicity.[1][10] This is because the anionic intermediate formed during the SNAr-like oxidative addition is better stabilized by both ring nitrogens.[1]
-
Catalyst/Ligand Choice: While C4-selectivity is dominant, recent studies have shown that specific ligand and catalyst systems can invert this selectivity. For instance, certain palladium catalysts can promote C2-selective C-S coupling.[10] Careful screening of ligands and conditions is essential if non-canonical selectivity is desired.
-
Substrate Control: Existing substituents on the pyrimidine ring can influence the electronic and steric environment, thereby altering the preferred site of reaction.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, Q&A-style guides for specific experimental pitfalls.
Guide 1: Synthesis & Reactivity Issues
Q: My Biginelli condensation is producing a fluorescent byproduct and my desired product is hard to purify. What is happening?
A: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[7]
Troubleshooting Steps:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the temperature can significantly suppress the formation of this byproduct.[7]
-
Optimize Catalyst: Screen different Lewis or Brønsted acid catalysts, as some may show higher selectivity for the Biginelli pathway.[7]
-
Order of Addition: In some cases, adding the urea component last can minimize its premature decomposition into ammonia.[7]
Q: I am attempting to synthesize a 2-aminopyrimidine from guanidine and a 1,3-dicarbonyl, but the final cyclization and dehydration step is incomplete. How can I drive the reaction to completion?
A: Incomplete cyclization is often due to insufficient activation of the carbonyl group or steric hindrance.[7]
Troubleshooting Steps:
-
Add an Acid Catalyst: If not already used, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final ring-closing and dehydration steps.[7]
-
Increase Reaction Time/Temperature: Some cyclizations are kinetically slow and may require extended reaction times or higher temperatures to proceed to completion.[7][11]
-
Use a More Reactive Substrate: If you suspect steric hindrance is the issue, consider using a more reactive 1,3-dicarbonyl equivalent.[7]
Workflow: General Troubleshooting for Low-Yield Synthesis
This workflow guides the logical process of diagnosing and solving a low-yield reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Purification Challenges
Q: My crude pyrimidine product is a solid, but it's difficult to purify by column chromatography and I'm losing a lot of material. What's a better approach?
A: For solid pyrimidine compounds, recrystallization is often a more effective and scalable purification technique than chromatography.[12][13] The principle relies on the difference in solubility between your product and impurities in a given solvent at different temperatures.[12][13]
General Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Choose a solvent in which your pyrimidine is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, ethyl acetate, or water.[12][13]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to create a saturated solution.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[12]
-
Collection & Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual impurities.[12]
-
Drying: Dry the purified crystals under vacuum.[12]
Q: During the work-up of a reaction using POCl₃ to make a chloropyrimidine, I get flocculent, slimy byproducts that make extraction and filtration difficult. How can I manage this?
A: This is a known issue when preparing chloropyrimidines. The aqueous work-up can generate polymeric phosphorus compounds and other byproducts that hinder phase separation and filtration.[14]
Troubleshooting Steps:
-
Careful Quenching: The reaction mixture is often taken up in ice-water. This quenching step must be done slowly and with vigorous stirring to manage the exothermic reaction and prevent localized heating, which can worsen byproduct formation.[14]
-
Solvent Extraction: Instead of immediate filtration, extract the product from the aqueous phase with an appropriate organic solvent. This can be difficult due to poor phase separation.[14]
-
Alternative Work-up: Some procedures avoid a difficult aqueous work-up by first removing excess POCl₃ by distillation. The residue, a mix of the chloropyrimidine and amine hydrochloride catalyst, can then be processed further.[14] This method is often preferred for larger-scale reactions but requires careful handling of the reagents.[14]
Table 1: Common Solvents for Pyrimidine Chemistry
| Solvent | Polarity | Boiling Point (°C) | Common Uses & Pitfalls |
| Ethanol | Polar Protic | 78 | Excellent for Biginelli reactions and recrystallizations. Can act as a nucleophile (solvolysis) at high temps.[2] |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to ethanol; less likely to participate in solvolysis. |
| Toluene | Nonpolar | 111 | Used in cross-coupling reactions; requires rigorous degassing to prevent catalyst deactivation.[15] |
| DMF / DMSO | Polar Aprotic | 153 / 189 | High boiling points, excellent for SNAr reactions with weak nucleophiles. Difficult to remove under vacuum. |
| Water | Polar Protic | 100 | "Green" solvent for some SNAr reactions, but can lead to hydrolysis of chloropyrimidines, especially under acidic conditions.[8][9] |
| Dioxane | Moderately Polar | 101 | Common in Suzuki couplings, often mixed with water. Must be handled with care due to peroxide formation.[1] |
Guide 3: Characterization & Analysis
Q: The ¹H NMR of my substituted pyrimidine is complex. Are there any general rules for assigning the protons on the pyrimidine ring?
A: Yes, the chemical shifts of pyrimidine protons are highly predictable based on their position relative to the two nitrogen atoms.
-
H2 Proton: The proton at the C2 position (between the two nitrogens) is the most deshielded and appears furthest downfield. For the parent pyrimidine, this signal is around 9.2-9.3 ppm.[16]
-
H4/H6 Protons: The protons at C4 and C6 are equivalent in the parent pyrimidine and appear downfield due to the adjacent nitrogen, typically around 8.7-8.8 ppm.[16]
-
H5 Proton: The proton at C5 is the most shielded and appears furthest upfield, usually around 7.3-7.4 ppm.[16]
-
Coupling Constants: The coupling between adjacent protons (e.g., J₄,₅) is a key diagnostic tool for confirming assignments.
When interpreting spectra of substituted pyrimidines, remember that electron-donating groups will shift nearby proton signals upfield, while electron-withdrawing groups will shift them downfield. Detailed 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignment of complex derivatives.[17]
Q: I am using ¹H NMR to diagnose a potential disorder in pyrimidine metabolism from a urine sample. What are the key sample preparation steps?
A: ¹H-NMR is a powerful tool for analyzing metabolites in biofluids, but proper sample preparation is critical for obtaining accurate and reproducible data.[18][19]
Key Preparation Steps:
-
pH Adjustment: The chemical shifts of many metabolites are pH-dependent. It is crucial to adjust the urine sample to a precise and consistent pH, typically 7.40 ± 0.05, using a phosphate buffer.[18]
-
Removal of Particulates: Centrifuge the sample to sediment any solid particulates.[18]
-
Addition of Internal Standard & D₂O: Add the buffered urine supernatant to a solution containing D₂O (for the field frequency lock) and an internal standard like TSP for chemical shift referencing (0.0 ppm).[18][20]
-
Final Centrifugation: A final centrifugation step is often performed after adding the buffer to remove any precipitated salts before transferring the supernatant to the NMR tube.[18]
Part 3: Key Experimental Protocol
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling on a 4-Chloropyrimidine
This protocol provides a robust starting point for coupling an arylboronic acid to the C4 position of a chloropyrimidine, a common transformation in drug discovery.[1]
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]
-
Solvent (e.g., 3:1 Dioxane/Water)[1]
-
Anhydrous, degassed solvents and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-chloropyrimidine (1.0 eq), arylboronic acid (1.2 eq), and base (1.4 eq).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq) followed by the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed. This prevents overheating and potential byproduct formation.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[11]
Diagram: Key Mechanistic Pathways in Pyrimidine Chemistry
This diagram illustrates the accepted iminium pathway for the Biginelli reaction, highlighting the key intermediates and potential points of failure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylthio)-6-propylpyrimidin-4-ol
Welcome to the technical support center for the purification of 2-(Methylthio)-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. We will explore various purification strategies, troubleshoot potential issues, and explain the scientific principles behind our experimental recommendations.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the molecule's properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related analogs like 2-(methylthio)pyrimidin-4-ol.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~198.27 g/mol | Standard for small molecule purification. |
| pKa | ~7.8 (Predicted for 2-(methylthio)pyrimidin-4-ol) | The hydroxyl group is weakly acidic, allowing for acid-base extraction techniques. |
| Solubility | Slightly soluble in polar organic solvents like methanol and DMSO. | This suggests that recrystallization from these or similar solvents is a viable option. Solubility in common chromatography solvents will need to be determined empirically. |
| LogP | ~0.5 (Predicted for 2-(methylthio)pyrimidin-4-ol) | Indicates moderate polarity, suitable for both normal and reverse-phase chromatography. |
| Thermal Stability | Pyrimidine derivatives can be thermally labile. | Avoid high temperatures during solvent evaporation and drying. |
| pH Sensitivity | The pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions. | Careful pH control is necessary during acid-base extractions. |
Note: These properties are estimations based on similar structures. It is crucial to experimentally verify these characteristics for your specific compound.
Purification Strategy Decision Tree
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The following diagram outlines a general decision-making workflow.
Technical Support Center: Optimization of S-Alkylation of Thiopyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the successful S-alkylation of thiopyrimidine scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the S-alkylation of thiopyrimidines, providing a solid starting point for designing your experiment.
Q1: What is the fundamental mechanism of S-alkylation on a thiopyrimidine ring?
A1: The S-alkylation of thiopyrimidines is a nucleophilic substitution reaction. The process begins with the deprotonation of the thiopyrimidine's thiol group (or its thione tautomer) by a suitable base. This generates a potent thiolate anion, which is a soft nucleophile. This anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide) in a classic SN2 fashion to form a new carbon-sulfur bond. The sulfur atom is a more potent nucleophile than the ring nitrogens, which generally allows for selective S-alkylation under controlled conditions.[1]
Q2: My thiopyrimidine starting material is poorly soluble. How does this impact the reaction, and what can I do?
A2: Poor solubility is a common hurdle that can significantly decrease reaction rates and lead to low or inconsistent yields.[2] If the starting material is not fully dissolved, the concentration of the substrate available for deprotonation and subsequent alkylation is limited.
Solutions:
-
Solvent Screening: The choice of solvent is critical.[3] Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are often effective at dissolving polar thiopyrimidine precursors.[4]
-
Heating: Gently heating the reaction mixture can improve the solubility of the starting material. However, this must be balanced with the potential for side reactions at elevated temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or where solubility is a major issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the thiolate anion into the organic phase where the alkylating agent resides.
Q3: How do I choose the right base for my reaction?
A3: Base selection is critical for efficient deprotonation without promoting side reactions. The ideal base should be strong enough to quantitatively deprotonate the thiol (pKa ~7-8) but not so strong that it causes decomposition or undesired reactions with other functional groups.
| Base Type | Examples | Typical Use Case & Rationale |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild and widely used. Effective in polar aprotic solvents like DMF or acetone. Cesium carbonate is more soluble and often more effective than potassium carbonate.[4][5] |
| Hydroxides | NaOH, KOH | Stronger bases used in protic solvents like ethanol or water.[6] Can be effective but may lead to hydrolysis of sensitive functional groups (e.g., esters) on the alkylating agent or substrate. |
| Alkoxides | NaOMe, NaOEt, KOtBu | Strong, non-nucleophilic bases. Sodium methoxide in methanol is a common system.[4] Potassium tert-butoxide is a very strong base suitable for less acidic thiols but can promote elimination (E2) side reactions with secondary or tertiary alkyl halides. |
| Hydrides | NaH | A very strong, non-nucleophilic base that provides irreversible deprotonation. Used in anhydrous THF or DMF. Requires careful handling due to its reactivity with water and protic solvents. |
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the S-Alkylated Product
You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.
Caption: Competing N- vs. S-alkylation pathways.
Explanation & Causality:
The regioselectivity of alkylation is governed by Hard and Soft Acid-Base (HSAB) theory.
-
Sulfur (Thiolate): A large, polarizable, "soft" nucleophile.
-
Nitrogen (Amide): A smaller, less polarizable, "harder" nucleophile.
This means:
-
Soft Alkylating Agents (e.g., methyl iodide, benzyl bromide) have soft electrophilic carbons and will preferentially react with the soft sulfur atom, leading to the desired S-alkylation . [7]* Hard Alkylating Agents (e.g., dimethyl sulfate, methyl triflate) have hard electrophilic carbons and have a higher tendency to react with the hard nitrogen atom, leading to undesired N-alkylation . [8] Solutions to Favor S-Alkylation:
-
Choice of Alkylating Agent: Use alkyl halides (I > Br > Cl) rather than sulfates or sulfonates.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone generally favor S-alkylation. Protic solvents can solvate the nitrogen atoms, potentially hindering N-alkylation, but may also slow the overall reaction rate.
-
Counter-ion: The choice of base affects the counter-ion (e.g., K⁺, Na⁺). In some cases, the counter-ion can coordinate with the nitrogen atoms, sterically blocking them and further promoting S-alkylation.
Part 3: Experimental Protocols & Data
General Protocol for S-Alkylation of 2-Thiopyrimidine
This protocol provides a robust starting point for optimization.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-thiopyrimidine derivative (1.0 eq).
-
Dissolution: Add anhydrous DMF (or another suitable solvent, see table below) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.2 eq) to the stirred solution.
-
Reaction Initiation: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Check for the consumption of the starting material, typically every 30-60 minutes. [9]6. Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-alkylated product.
Table: Recommended Starting Conditions for Optimization
| Parameter | Recommendation A (Mild) | Recommendation B (Standard) | Recommendation C (Aggressive) | Rationale & Key Considerations |
| Substrate | Electron-rich thiopyrimidine | Unsubstituted thiopyrimidine | Electron-deficient thiopyrimidine | Electron-withdrawing groups can increase the acidity of the thiol, making deprotonation easier but the thiolate less nucleophilic. |
| Alkylating Agent | Benzyl bromide, Allyl iodide | Ethyl iodide, Propyl bromide | Isopropyl bromide, Chloroacetonitrile | Use more reactive alkylating agents (iodides) for sluggish reactions. Be wary of E2 elimination with secondary halides. [3] |
| Base | K₂CO₃ | NaH | KOtBu | Match the base strength to the substrate's acidity and the alkylating agent's reactivity. [10] |
| Solvent | Acetone, Acetonitrile | DMF | DMSO | DMF and DMSO are excellent at dissolving substrates but can be difficult to remove. [4] |
| Temperature | 25 °C (Room Temp) | 25-50 °C | 50-80 °C | Start at room temperature and only heat if necessary to avoid side reactions. [2][] |
References
- Vertex AI Search. (n.d.). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Vertex AI Search. (n.d.). Alkyl Strategies for Optimizing Reaction Conditions.
- Jetir.Org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- Vertex AI Search. (n.t.). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis.
- Journal of Chinese Pharmaceutical Sciences. (n.d.). Study on the regioselective alkylation of 2-thiopyrimidine.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).
- PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure.
- Vertex AI Search. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- BOC Sciences. (n.d.). Reaction Condition Optimization Services.
- Benchchem. (n.d.). How to address incomplete cysteine alkylation with Desthiobiotin-Iodoacetamide.
- Sciforum. (2000). Selective Deprotection of Thioacetals.
- Benchchem. (n.d.). Troubleshooting common side reactions in the S-alkylation of thiophenols.
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.
- ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals.
- Google Patents. (n.d.). US7173156B1 - Thioacetate deprotection.
- Sciforum. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN.
- Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
- Benchchem. (n.d.). Troubleshooting low conversion rates in thiol-ene reactions.
- Vertex AI Search. (n.d.). RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 4. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Characterization of Pyrimidinol Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinol derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique analytical challenges posed by this important class of heterocyclic compounds. Pyrimidinols are central scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] However, their structural features—such as tautomerism, high polarity, and potential for polymorphism—often create significant hurdles in their characterization and development.
This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating framework for your analytical workflows.
Section 1: Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, yet for pyrimidinol derivatives, it often presents a complex puzzle. Issues like tautomeric equilibria and proton exchange can lead to spectra that are difficult to interpret.
Q1: My ¹H NMR spectrum shows broad signals and an incorrect proton integration. What is the likely cause?
A1: This is a classic issue when dealing with molecules containing hydroxyl (-OH) or amine (-NH₂) groups, which are common in pyrimidinol derivatives. The protons on these heteroatoms are "exchangeable," meaning they can rapidly exchange with other acidic protons in the sample, including trace amounts of water in the NMR solvent.
Causality and Troubleshooting:
-
Proton Exchange: This rapid exchange process (often faster than the NMR timescale) causes the signals for these protons to broaden significantly. In some cases, the signal can become so broad that it disappears into the baseline.[2] This leads to an apparent "loss" of protons in the integration.
-
The D₂O Shake: The most reliable method to confirm the presence of exchangeable protons is the "D₂O shake." By adding a drop of deuterium oxide (D₂O) to the NMR tube, the -OH or -NH protons are replaced by deuterium atoms (-OD or -ND₂). Since deuterium is not observed in ¹H NMR, the corresponding broad signal will disappear from the spectrum.
Protocol: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Dissolve your pyrimidinol derivative in a standard protonated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrations of all peaks, especially any broad signals.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O to the sample.
-
Mix Thoroughly: Cap the tube and gently invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the exchangeable -OH or -NH protons will have disappeared or significantly diminished in the second spectrum. A new, often broad, signal for HOD may appear.
Q2: I'm observing more signals than expected, suggesting a mixture of compounds, but I'm confident in my sample's purity. Could this be tautomerism?
A2: Yes, this is a very common and significant challenge in the characterization of pyrimidinol derivatives. These molecules can exist as a mixture of tautomers in equilibrium, which are structural isomers that readily interconvert via proton transfer.[3] The two most prevalent forms are the keto-enol and amino-imino types.[2]
-
Keto-Enol Tautomerism: A pyrimidin-4-ol can exist in equilibrium with its keto form, pyrimidin-4-one.[4]
-
Amino-Imino Tautomerism: An amino-pyrimidine can exist in equilibrium with its imino tautomer.
Because these are distinct chemical species, each tautomer will have its own unique set of NMR signals. If the rate of interconversion is slow on the NMR timescale, you will observe a complete set of peaks for each tautomer present in the solution, making the spectrum appear as if it's from a mixture.[5][6]
Q3: How can I definitively characterize the tautomeric equilibrium of my compound?
A3: Characterizing tautomerism requires more advanced NMR techniques, as the equilibrium can be sensitive to solvent, temperature, and concentration.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can shift the tautomeric equilibrium. Running spectra in different solvents (e.g., a non-polar solvent like CDCl₃ vs. a polar, hydrogen-bonding solvent like DMSO-d₆) can reveal significant changes in the ratio of the observed species, providing strong evidence for tautomerism.
-
Variable Temperature (VT) NMR: This is a powerful tool for studying dynamic processes like tautomerism.[2][7]
-
At low temperatures, the interconversion between tautomers can be slowed down, resulting in sharp, distinct signals for each form.[2]
-
At high temperatures, the interconversion can be accelerated. If the rate becomes very fast on the NMR timescale, the separate signals for each tautomer will coalesce into a single set of averaged signals. Observing this coalescence is a hallmark of a dynamic equilibrium.
-
-
2D NMR Spectroscopy:
-
NOESY/ROESY: These experiments can detect through-space correlations. If intramolecular proton transfer is part of the tautomerization mechanism, NOESY or ROESY might show exchange cross-peaks (EXSY) between the signals of the two different tautomeric forms.
-
HSQC/HMBC: These experiments are crucial for assigning the ¹H and ¹³C signals for each individual tautomer, helping to piece together their distinct structures.[8]
-
Troubleshooting Logic for Complex Pyrimidinol NMR Spectra
Caption: Decision tree for NMR troubleshooting.
Section 2: Troubleshooting HPLC Analysis
The high polarity of many pyrimidinol derivatives presents a significant challenge for separation by reverse-phase high-performance liquid chromatography (RP-HPLC).
Q1: My pyrimidinol derivative shows poor or no retention on a standard C18 column, eluting at or near the solvent front. How can I improve this?
A1: This is a common problem for polar molecules. A standard C18 column has a non-polar stationary phase, which has a low affinity for polar analytes, leading to minimal retention.[9][10]
Strategies to Increase Retention:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. A more aqueous mobile phase is more polar and will increase the retention of polar compounds.[9]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for polar analytes.[9] They incorporate polar groups (like amides or carbamates) into the alkyl chains or have more effective end-capping, which provides alternative interaction mechanisms and shields the analytes from residual silanols, improving retention and peak shape.[11][12]
-
Adjust Mobile Phase pH: For ionizable pyrimidinol derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and retention. For a basic compound, increasing the pH will neutralize it; for an acidic compound, lowering the pH will do the same. Use a buffer and operate at least 2 pH units away from the compound's pKa for best results.[9]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[9] It uses a polar stationary phase (like bare silica) with a mobile phase high in organic solvent. Water is used as the strong eluting solvent.
Table 1: Comparison of HPLC Column Chemistries for Polar Pyrimidinols
| Column Type | Stationary Phase | Primary Retention Mechanism | Best For | Key Consideration |
| Standard C18 | Octadecylsilane | Hydrophobic | Non-polar to moderately polar compounds | Poor retention for highly polar analytes. |
| Polar-Endcapped C18 | Octadecylsilane with exhaustive endcapping | Hydrophobic | Basic compounds, improved peak shape | Reduces interaction with acidic silanols. |
| Polar-Embedded | Alkyl chain with embedded polar group (e.g., amide) | Mixed-Mode (Hydrophobic & H-Bonding) | Polar, hydrogen-bonding analytes | Can be used with 100% aqueous mobile phases.[11] |
| Phenyl-Hexyl | Phenyl-hexyl groups | Mixed-Mode (Hydrophobic & π-π) | Aromatic and moderately polar compounds | Offers alternative selectivity for ring systems.[12] |
| HILIC | Bare Silica, Amide, Diol | Partitioning into a water-enriched layer | Very polar, hydrophilic compounds | Requires careful equilibration and solvent choices. |
Q2: My peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed, acidic silanol groups on the silica support.[13] Basic pyrimidinol derivatives are especially prone to this, as the protonated amine can interact strongly with ionized silanols.
Solutions to Reduce Tailing:
-
Lower Mobile Phase pH: Using a mobile phase with a pH between 2.5 and 3.5 (e.g., using 0.1% formic acid or a phosphate buffer) will protonate the silanol groups, minimizing their ability to interact with basic analytes.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.
-
Use a High-Purity, Endcapped Column: Modern columns made with high-purity silica and aggressive endcapping have a much lower concentration of active silanols, leading to superior peak shapes for basic compounds.[13]
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[14]
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Section 3: Interpreting Mass Spectrometry Data
Mass spectrometry (MS) is vital for confirming molecular weight and providing structural information through fragmentation analysis.
Q1: What are the characteristic fragmentation patterns for pyrimidinol derivatives in Electron Ionization (EI-MS)?
A1: The fragmentation of the pyrimidine ring is highly dependent on the nature and position of its substituents.[15] However, some general pathways are commonly observed:
-
Loss of Substituents: The initial fragmentation often involves the loss of small, stable molecules or radicals from the side chains (e.g., loss of H₂O from a hydroxyl group, loss of an alkyl radical).
-
Ring Cleavage: The pyrimidine ring itself can undergo characteristic cleavage. A common pathway is a retro-Diels-Alder (RDA) type reaction, which splits the ring into two smaller fragments.
-
Successive Losses: After an initial fragmentation, subsequent losses of molecules like CO, HCN, or N₂ can occur, leading to a cascade of fragment ions.[16][17]
Understanding these patterns is key to confirming the structure of your synthesized derivative.[15][16]
Table 2: Common Neutral Losses from Pyrimidinol Derivatives in MS
| Neutral Loss | Mass (Da) | Originating Moiety | Implication |
| H₂O | 18 | Hydroxyl group | Suggests presence of an -OH group. |
| CO | 28 | Carbonyl group (from keto-tautomer) | Common in pyrimidinones.[17] |
| CH₃• | 15 | Methyl group | Facile loss from N-methyl or C-methyl groups. |
| C₂H₄ | 28 | Ethyl group | Often via McLafferty rearrangement.[15] |
| HCN | 27 | Ring fragment (C and N atom) | Indicates cleavage of the heterocyclic ring. |
Q2: I am not observing a molecular ion (M⁺) peak, making it difficult to confirm the mass. What should I do?
A2: The absence of a molecular ion peak in EI-MS is common for molecules that are thermally labile or fragment very easily. The high energy of EI (typically 70 eV) can cause the molecular ion to decompose completely before it can be detected.[15]
Solution: Use Soft Ionization Techniques
Soft ionization methods impart much less energy to the molecule, making them ideal for observing the molecular ion.
-
Electrospray Ionization (ESI): This is the most common technique used with LC-MS. It is very gentle and typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Chemical Ionization (CI): This gas-phase technique is gentler than EI and often produces a strong [M+H]⁺ ion.
Section 4: Addressing Physicochemical Challenges
Beyond spectroscopic characterization, the physical properties of pyrimidinol derivatives—solubility, stability, and solid form—are critical for their application, especially in drug development.
Q1: My pyrimidinol derivative has very low aqueous solubility, which is preventing me from performing biological assays. What strategies can I use to improve it?
A1: Poor aqueous solubility is a major hurdle that can limit bioavailability and cause unreliable assay results.[1] Several strategies can be employed to address this:
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), its solubility will be highly pH-dependent. Adjusting the pH of the aqueous buffer to ionize the compound will dramatically increase its solubility.
-
Use of Co-solvents: For in vitro assays, small amounts of organic co-solvents like DMSO or ethanol are often used to aid solubility. However, be mindful that high concentrations of organic solvents can interfere with biological systems.
-
Formulation Approaches: In drug development, advanced formulation strategies are used, such as creating solid dispersions with polymers or using complexing agents like cyclodextrins to enhance solubility.[18]
-
Prodrug Approach: A chemical modification can be made to the molecule to create a more soluble "prodrug" that, once administered, metabolically converts back to the active parent compound.[19]
Protocol: Kinetic Solubility Assessment
This high-throughput method is used in early drug discovery to estimate solubility.[1]
-
Prepare Stock Solution: Create a concentrated stock solution of your compound (e.g., 10 mM) in 100% DMSO.
-
Add to Buffer: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) in a 96-well plate. This creates the final test concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., 1%).
-
Equilibrate: Shake the plate for a set period (e.g., 2-4 hours) at room temperature to allow for precipitation.
-
Separate Solid: Filter the samples using a filter plate to remove any precipitated solid.
-
Quantify: Analyze the concentration of the compound remaining in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS. The measured concentration is the kinetic solubility.[1]
Q2: How do I properly assess the chemical stability of my new pyrimidinol derivative?
A2: Assessing chemical stability is crucial to determine a compound's shelf-life and identify potential degradation products.[1][20] This is done through forced degradation (or stress testing) studies , where the compound is exposed to harsh conditions to accelerate its decomposition.[20][21]
Standard Forced Degradation Conditions (ICH Guidelines): [20][22]
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 70-80°C).
-
Photostability: Exposure to light of a specified wavelength and intensity.
The goal is to achieve 5-20% degradation. The resulting mixtures are then analyzed by a stability-indicating HPLC method (one that can separate the parent compound from all degradation products) to determine the degradation pathways.[20]
Q3: I suspect my compound exists in different solid forms (polymorphs). Why is this important and how do I investigate it?
A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[23][] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[25][26][27] The unexpected appearance of a less soluble or less stable polymorph can have disastrous consequences for a pharmaceutical product.[23]
Polymorph Screening and Characterization:
-
Screening: The goal is to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, cooling rates) to encourage the formation of different polymorphs.[23]
-
Primary Characterization (X-Ray Powder Diffraction - XRPD): XRPD is the definitive technique for identifying crystal forms. Each polymorph will produce a unique diffraction pattern, which acts as its fingerprint.[]
-
Secondary Characterization:
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are often unique to each polymorph.
-
Thermogravimetric Analysis (TGA): Determines if a form is a solvate or hydrate by measuring weight loss upon heating.
-
Microscopy: Can reveal different crystal habits (shapes) associated with different polymorphs.
-
References
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Google Books.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Books.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
- Solubility and stability testing of novel pyrimidine derivatives - Benchchem. (n.d.).
- Di Mauro, G., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.).
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchGate. (n.d.).
- Tukhbatullin, A. A., et al. (2020). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports, 10(1), 1-11. [Link]
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13).
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
- HPLC-UV Method Development for Highly Polar Impurities - Resolian. (n.d.).
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
- Geren, W. P., & Ebner, K. E. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Schott Pharma.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. (2024, October 15).
- Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(4), 357-363. [Link]
- Polymorphism of Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (n.d.).
- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
- Geren, W. P., & Ebner, K. E. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]
- Polymorphism of Active Pharmaceutical Ingredients - Scite.ai. (n.d.).
- El Hafi, M., et al. (2024).
- El Hafi, M., et al. (2024).
- The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.).
- El Hafi, M., et al. (2024).
- Lazzari, D., et al. (1998). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1591-1596. [Link]
- Bua, S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 987. [Link]
- Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC - NIH. (n.d.).
- Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolian.com [resolian.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. article.sapub.org [article.sapub.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. researchgate.net [researchgate.net]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
- 26. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scite.ai [scite.ai]
Technical Support Center: Improving the Selectivity of 2-(Methylthio)-6-propylpyrimidin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the selectivity in the synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles that govern reaction outcomes.
Foundational Knowledge: Understanding Selectivity in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, such as this compound, often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a thiourea derivative. The challenge in achieving high selectivity arises from the potential for multiple reactive sites, leading to the formation of regioisomers and other byproducts. The core of pyrimidine synthesis relies on controlling the cyclization reaction, which is influenced by factors like the nature of the reactants, catalysts, and reaction conditions.[1][2]
The positions on the pyrimidine ring (2-, 4-, 5-, and 6-) exhibit different electronic properties. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is more amenable to electrophilic substitution.[3][4] Understanding this electronic landscape is crucial for predicting and controlling where substituents will be introduced.
Key Tautomeric Forms
It is critical to recognize that this compound can exist in several tautomeric forms. The "-ol" suffix denotes the hydroxy form, but it is in equilibrium with its keto tautomer, 2-(methylthio)-6-propyl-1H-pyrimidin-4(3H)-one. The predominant form can be influenced by the solvent and pH of the medium. This tautomerism affects the reactivity and spectroscopic characterization of the molecule.
Common Synthesis Pathway & Potential Pitfalls
A prevalent method for synthesizing 2-thiopyrimidine derivatives involves the condensation of a β-ketoester with thiourea, followed by S-alkylation. For this compound, the likely precursors are ethyl 3-oxohexanoate and S-methylisothiourea (or thiourea followed by methylation).
Visualizing the General Synthesis
Caption: General synthetic route to this compound.
Troubleshooting Guide: Enhancing Selectivity
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions grounded in chemical principles.
FAQ 1: My reaction yields a mixture of regioisomers. How can I favor the formation of the 4-ol product?
Root Cause Analysis: The formation of regioisomers stems from the two carbonyl groups of the β-ketoester having comparable reactivity towards the nucleophilic nitrogen atoms of S-methylisothiourea. The selectivity is a kinetic and thermodynamic interplay.
Solutions:
-
Choice of Base and Solvent: The reaction is typically base-catalyzed. The nature of the base and solvent can significantly influence the regioselectivity.
-
Recommendation: Employing sodium ethoxide in ethanol is a standard and often effective choice. The ethoxide can deprotonate the β-ketoester to form the enolate, which then reacts. The polarity of the solvent can influence the stability of the intermediates. Experimenting with less polar solvents like THF in the presence of a non-nucleophilic base (e.g., sodium hydride) might alter the selectivity profile.
-
-
Temperature Control: Reaction temperature affects the rates of competing reaction pathways.
-
Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) and slowly allow it to warm to room temperature or reflux. Lower temperatures often favor the thermodynamically more stable product. A systematic temperature study is advisable.
-
-
Pre-formation of Intermediates: Controlling the initial condensation step is key.
-
Recommendation: Consider a two-step approach where the β-ketoester is first reacted with a reagent to differentiate the two carbonyl groups before the addition of S-methylisothiourea. While more complex, this can provide greater control.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Rationale |
| Base | Sodium Ethoxide | Sodium Hydride | A non-nucleophilic base can favor the formation of a specific enolate. |
| Solvent | Ethanol | Tetrahydrofuran (THF) | A less polar solvent can alter the reaction pathway and intermediate stability. |
| Temperature | Reflux | 0 °C to Room Temp | Lower temperatures can increase selectivity by favoring the thermodynamically preferred product. |
FAQ 2: I am observing significant amounts of unreacted starting materials. How can I improve the reaction conversion?
Root Cause Analysis: Poor conversion can be due to several factors including insufficient activation of the reactants, catalyst deactivation, or unfavorable reaction equilibrium.
Solutions:
-
Purity of Reagents: Ensure all starting materials, especially the base and solvent, are anhydrous. Water can consume the base and inhibit the reaction.
-
Reaction Time: Some condensation reactions require extended periods to reach completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]
-
-
Catalyst Loading: The stoichiometry of the base is crucial.
-
Recommendation: While a catalytic amount of base is sometimes sufficient, using a full equivalent or even a slight excess can drive the reaction to completion.
-
FAQ 3: The purification of my product is challenging due to closely related impurities. What are the best purification strategies?
Root Cause Analysis: The structural similarity between the desired product and its regioisomeric byproducts makes separation difficult. Both may have similar polarities and solubility profiles.
Solutions:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[6]
-
Protocol:
-
Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find one in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]
-
-
-
Flash Column Chromatography: For more challenging separations, flash chromatography can be employed.[6]
-
Protocol:
-
TLC Analysis: Develop a solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of the product and impurities on a TLC plate. The target compound should ideally have an Rf value of 0.2-0.4.[6]
-
Column Packing and Elution: Pack a column with silica gel and elute with the optimized solvent system.
-
-
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC is a powerful technique.[6] Common stationary phases include C18 for reverse-phase chromatography.[6]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting selectivity issues.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your product.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and quantifying the ratio of isomers.[5][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to distinguish between isomers. The chemical shifts of the protons and carbons on and adjacent to the pyrimidine ring will differ between the 4-ol and 2-ol regioisomers.
Concluding Remarks
Improving the selectivity in the synthesis of this compound is a multifactorial challenge that requires a systematic and informed approach. By carefully considering the reaction mechanism and the impact of variables such as solvent, temperature, and catalysts, researchers can significantly enhance the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues, but empirical optimization will always be a crucial part of the process.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
- Pyrimidine. Wikipedia. [Link]
- Pyrimidines. University of Oxford. [Link]
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). Advances in Experimental Medicine and Biology. [Link]
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Biginelli Reaction Technical Support Center: A Troubleshooting Guide
From the desk of a Senior Application Scientist:
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). First reported by Pietro Biginelli in 1891, this one-pot synthesis of an aldehyde, a β-ketoester, and urea (or thiourea) remains a cornerstone of heterocyclic chemistry, producing scaffolds with significant therapeutic potential, including calcium channel blockers and antihypertensive agents.[1][2][3]
However, like any chemical transformation, the Biginelli reaction can present challenges. This guide addresses the most common issues encountered in the lab, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions for your specific system.
Frequently Asked Questions & Troubleshooting
Issue 1: My reaction has a very low yield or is not proceeding at all.
This is the most frequent issue and can stem from several factors, from catalyst choice to reagent quality. Let's break down the potential culprits.
Q: What is the most critical parameter to check first for a low-yield Biginelli reaction?
A: Catalyst activity and choice. The reaction is acid-catalyzed, and the catalyst's role is pivotal.[1][4] Without an effective catalyst, product formation is often difficult, leading to poor yields.[5]
-
Causality: The catalyst activates the aldehyde and facilitates the key N-acyliminium ion intermediate formation, which is the rate-determining step in many proposed mechanisms.[1][6][7] Lewis acids, for example, coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity. Brønsted acids protonate the carbonyl, achieving a similar effect.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a reusable catalyst, it may require regeneration.[5][8] For hygroscopic Lewis acids (e.g., ZnCl₂, Yb(OTf)₃, FeCl₃), ensure they have been stored in a desiccator.[4][5][9] Moisture can hydrolyze and deactivate these catalysts.
-
Screen Different Catalysts: The original HCl catalysis often gives low yields.[10][11] Modern protocols have shown a vast array of more efficient Lewis and Brønsted acids. If one catalyst isn't working for your specific substrates, screen others.[5]
-
Optimize Catalyst Loading: Catalyst loading is crucial. Too little may result in low conversion, while too much can sometimes promote side reactions. Typical loadings range from 1-20 mol%.[5]
-
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | 10 - 20 | The classic choice, but can lead to side reactions and lower yields.[10] |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, Cu(OTf)₂, SnCl₂ | 1 - 15 | Often provide higher yields, shorter reaction times, and milder conditions.[4][7][12][13] |
| Heterogeneous | Montmorillonite-KSF, Sulfated Zirconia | Varies (by weight) | Offer advantages in catalyst recovery and reuse, simplifying purification.[3][8][12] |
Q: I've confirmed my catalyst is active. What else could be inhibiting the reaction?
A: Reagent purity and reaction conditions are the next logical checkpoints.
-
Causality: Impurities in the starting materials can act as catalyst poisons or participate in unwanted side reactions.[4][5] For instance, aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction. The reaction is also sensitive to temperature and solvent, which affect reaction rates and equilibria.[5]
-
Troubleshooting Protocol:
-
Check Reagent Purity: Use freshly distilled or purified aldehydes if they have been stored for a long time. Ensure the β-ketoester and urea are of high purity.
-
Optimize Temperature: While many protocols call for reflux, excessively high temperatures can promote side reactions or urea decomposition.[5][8] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation. Some modern protocols work efficiently at moderate temperatures (e.g., 60-80 °C).[8][13]
-
Evaluate the Solvent: Ethanol is the traditional solvent, but its protic nature can sometimes hinder Lewis acid catalysts.[14] Experimenting with other solvents like acetonitrile, THF, or even solvent-free conditions can dramatically improve yields for certain substrates.[3][5][7] Solvent-free "grindstone" methods have also proven highly effective and environmentally friendly.[9][15]
-
Troubleshooting Workflow: Low or No Yield
// Nodes start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_check [label="Check Catalyst\n(Activity, Type, Loading)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_check [label="Check Reagents\n(Purity, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; cond_check [label="Optimize Conditions\n(Temp, Time, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"];
cat_ok [label="Catalyst OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_ok [label="Reagents OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cond_ok [label="Conditions OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
screen_cat [label="Action: Screen different\ncatalysts (Lewis/Brønsted).\nVerify activity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_reagents [label="Action: Purify starting\nmaterials (distill aldehyde).\nVerify stoichiometry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_cond [label="Action: Screen solvents\n(e.g., ACN, THF, solvent-free).\nOptimize temperature via TLC.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cat_check; cat_check -> cat_ok; cat_ok -> reagent_check [label=" Yes"]; cat_ok -> screen_cat [label=" No"]; screen_cat -> success;
reagent_check -> reagent_ok; reagent_ok -> cond_check [label=" Yes"]; reagent_ok -> purify_reagents [label=" No"]; purify_reagents -> success;
cond_check -> cond_ok; cond_ok -> success [label=" Yes"]; cond_ok -> screen_cond [label=" No"]; screen_cond -> success; } caption [label="Fig. 1: Troubleshooting workflow for low reaction yield.", shape=plaintext, fontsize=10]; }
Issue 2: My reaction is messy, with significant byproduct formation.
The formation of byproducts complicates purification and reduces the yield of your target DHPM. Understanding these side reactions is key to suppressing them.
Q: I see a major byproduct on my TLC plate. What is it likely to be?
A: The most common side products are from competing condensation reactions.
-
Knoevenagel Condensation Product: This α,β-unsaturated compound forms from the direct reaction between the aldehyde and the β-ketoester.[4]
-
Causality: This pathway is often favored by strong Brønsted acids and higher temperatures.
-
Solution: Switching to a milder Lewis acid catalyst can often minimize this side reaction.[4] Carefully controlling the temperature is also crucial.
-
-
Hantzsch Dihydropyridine: This byproduct can form, especially at high temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia is generated from the decomposition of urea.[8]
-
Aldehyde Self-Condensation (Aldol): This is more common with aliphatic aldehydes, which can enolize and react with themselves.[4]
Proposed Reaction Mechanism
Understanding the mechanism helps rationalize reaction outcomes. The most widely accepted pathway proceeds via an N-acyliminium ion intermediate.[1][6][7]
// Reactants Aldehyde [label="Ar-CHO"]; Urea [label="H₂N(CO)NH₂"]; Ketoester [label="β-Ketoester (Enol form)"];
// Intermediates Step1 [label="Condensation\n(+ H⁺, - H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Iminium [label="N-Acyliminium Ion\n[Ar-CH=NH(CO)NH₂]⁺", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Nucleophilic\nAttack", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; OpenChain [label="Open-Chain Ureide", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Cyclization & Dehydration\n(- H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Product DHPM [label="DHPM Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Step1; Urea -> Step1; Step1 -> Iminium; Ketoester -> Step2; Iminium -> Step2; Step2 -> OpenChain; OpenChain -> Step3; Step3 -> DHPM; } caption [label="Fig. 2: Accepted N-acyliminium ion pathway.", shape=plaintext, fontsize=10]; }
Issue 3: I'm struggling with product isolation and purification.
Even with a successful reaction, isolating the pure DHPM can be challenging.
Q: My product precipitates from the reaction, but it's impure. How can I improve the purification?
A: Recrystallization is the most common method, but solvent choice is key.
-
Protocol: Many DHPMs can be recrystallized from ethanol.[11] After the reaction is complete, cool the mixture to room temperature or in an ice bath. The product often precipitates. Filter the solid and wash with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[8] If no precipitate forms, concentrate the reaction mixture under reduced pressure first.[5]
-
Troubleshooting:
-
If the product is too soluble in ethanol for effective recrystallization, try other solvents like methanol, isopropanol, or solvent mixtures like ethyl acetate/hexane.
-
If the product "oils out," try dissolving it in a larger volume of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexane) until turbidity persists, then cool slowly.
-
Q: My product won't crystallize and I need to use column chromatography. Any advice?
A: Column chromatography of DHPMs can be straightforward if the correct stationary and mobile phases are chosen.
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically effective.[3][13]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is standard.[8][13] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring by TLC to find the optimal separation conditions.
-
Troubleshooting Streaking: If the product streaks on the column, it may be due to its acidic N-H protons interacting strongly with the silica. Adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent can often resolve this issue, depending on the nature of your compound and impurities.
References
- Biginelli Reaction. J&K Scientific LLC. [Link]
- Biginelli reaction. Wikipedia. [Link]
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- BIGINELLI REACTION. SlideShare. [Link]
- The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- (PDF) New protocol for Biginelli reaction - A practical synthesis of Monastrol.
- Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
- The Biginelli reaction in different solvents and in presence of bismuth nitr
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. [Link]
- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]
- Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]
- Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions. PMC - NIH. [Link]
- THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
- Synthesis of dihydropyrimidinone derivatives using....
- Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. PMC - NIH. [Link]
- Biginelli Reaction. YouTube. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 12. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
Technical Support Center: Enhancing the Biological Half-life of Pyrimidine Compounds
Introduction for the Researcher
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most common challenges in medicinal chemistry: enhancing the biological half-life of pyrimidine-based therapeutic agents. Pyrimidine scaffolds are foundational to numerous successful drugs, but their inherent susceptibility to metabolic degradation often curtails their therapeutic potential.[1][2][3]
This document moves beyond simple protocols. It is structured as a series of questions and answers that a researcher would encounter during the drug discovery and development process. We will explore the causality behind metabolic instability, provide troubleshooting frameworks for common experimental hurdles, and detail strategic interventions—from subtle chemical modifications to advanced formulation technologies—to rationally design pyrimidine compounds with optimized pharmacokinetic profiles.
Section 1: Foundational Concepts in Pyrimidine Metabolism
This section addresses the fundamental metabolic pathways that typically limit the systemic exposure of pyrimidine derivatives.
Q1: What are the primary metabolic pathways that lead to the rapid clearance of pyrimidine compounds?
A1: The clearance of pyrimidine-based drugs is predominantly driven by Phase I and Phase II metabolism, primarily in the liver.[4][5] Understanding these pathways is the first step in rationally designing more stable analogues.
-
Phase I Metabolism (Functionalization):
-
Oxidation: This is the most common route, often mediated by Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6).[6] Oxidation can introduce hydroxyl groups onto the pyrimidine ring or its substituents, creating sites for subsequent conjugation.[6]
-
Aldehyde Oxidase (AO) Metabolism: Nitrogen-containing heterocycles like pyrimidines are particularly susceptible to metabolism by AO, a cytosolic enzyme that can lead to rapid oxidation and clearance.[6] This pathway is a frequent cause of poor cross-species metabolic predictions.
-
Deamination: For cytidine analogues, enzymatic deamination by Cytidine Deaminase (CDA) is a major pathway of inactivation.[7][8] This enzyme converts cytidine to uridine, rendering the drug inactive.[9] This process can significantly shorten the half-life of chemotherapeutic agents like gemcitabine.[8]
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: Following Phase I hydroxylation, UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the molecule. This dramatically increases water solubility and facilitates rapid renal or biliary excretion.[6]
-
Below is a diagram illustrating these primary metabolic liabilities on a generic pyrimidine core.
Caption: Key metabolic pathways for pyrimidine compounds.
Section 2: Strategic Interventions to Enhance Half-Life
This section details the primary strategies employed to mitigate the metabolic liabilities discussed above.
Q2: My pyrimidine compound is rapidly metabolized. What chemical modification strategies can I use to improve its stability?
A2: Medicinal chemistry offers several proven strategies to "block" or slow down metabolic processes. The choice of strategy depends on the identified metabolic "hotspot."
| Strategy | Mechanistic Rationale | Key Considerations |
| Metabolic Blocking | Introduce a sterically bulky group (e.g., tert-butyl) or an electron-withdrawing group (e.g., fluorine) at or near the site of metabolism. This physically hinders enzyme access or reduces the electron density of the site, making it less susceptible to oxidation.[6] | The modification should not negatively impact the compound's binding affinity for its therapeutic target. Start with small modifications. |
| Scaffold Hopping / Isosteric Replacement | Replace the pyrimidine ring with a more metabolically stable heterocycle (e.g., pyridine or another pyrimidine isomer) that retains the necessary pharmacophoric features.[10] This can significantly reduce susceptibility to enzymes like AO. | Requires significant synthetic effort. The new scaffold must maintain the correct geometry for target engagement. |
| Fluorination | Strategically placing fluorine atoms can block sites of oxidation. The strength of the C-F bond makes it resistant to cleavage by CYP450 enzymes. This can also alter the electronic properties of the molecule, potentially improving target affinity. | Can significantly alter pKa and lipophilicity, which may affect permeability and off-target effects. |
| Glycosylation | Attaching a sugar moiety to the pyrimidine derivative can improve aqueous solubility and pharmacokinetic properties.[11] This is a common strategy for nucleoside analogs. | The glycosidic bond itself can be a point of metabolic cleavage. The resulting larger molecule may have altered permeability.[11] |
Q3: My cytidine analog is rapidly inactivated by Cytidine Deaminase (CDA). How can I prevent this?
A3: Deamination is a critical challenge for many pyrimidine nucleoside analogs.[7][8] Several approaches can be taken:
-
Structural Modification: The most direct approach is to modify the pyrimidine ring to make it a poor substrate for CDA. This can involve substitutions at the C5 or C6 positions or fusing a new ring to the pyrimidine core.[7] However, these changes must be carefully evaluated to ensure they don't abolish the desired therapeutic activity.
-
Prodrugs: A prodrug strategy can be employed where the amine group susceptible to deamination is temporarily masked. This is discussed further in Q4.
-
Co-administration with CDA Inhibitors: A pharmacological approach involves co-administering the cytidine analog with a CDA inhibitor like tetrahydrouridine (THU).[7] This prevents the breakdown of the active drug, thereby increasing its plasma concentration and half-life.
Q4: When should I consider a prodrug strategy, and which approaches are most effective for pyrimidine compounds?
A4: A prodrug strategy is ideal when the parent drug has poor physicochemical properties (like low solubility or permeability) or is subject to rapid first-pass metabolism.[12][13] For pyrimidine nucleosides, prodrugs can also bypass rate-limiting phosphorylation steps required for activation.[14][15]
-
ProTide Technology (Phosphoramidates): This is a highly successful approach for nucleoside analogs.[14][16] The monophosphate group, which is charged and cannot easily cross cell membranes, is masked by an aromatic group and an amino acid ester.[14] These masking groups are cleaved off inside the cell by cellular enzymes to release the active nucleoside monophosphate, effectively bypassing the often inefficient first phosphorylation step.[14][15]
-
Ester/Carbonate Prodrugs: For compounds with hydroxyl groups, converting them into ester or carbonate prodrugs can significantly improve oral bioavailability by increasing lipophilicity and membrane permeability.[15] These are later hydrolyzed by esterases in the plasma or liver to release the active drug.
Caption: Mechanism of a ProTide prodrug strategy.
Q5: Beyond chemical modification, how can formulation strategies extend the half-life of my compound?
A5: Advanced drug delivery systems can protect the compound from metabolic degradation, alter its biodistribution, and provide sustained release, all of which contribute to an extended half-life.[17]
| Formulation Strategy | Mechanism of Half-Life Extension | Key Advantages |
| Liposomal Encapsulation | The pyrimidine compound is encapsulated within a lipid bilayer vesicle. This shields the drug from metabolic enzymes and the mononuclear phagocyte system, reducing clearance.[18][19][20][21][22] | Reduces toxicity to normal tissues, can be engineered for targeted delivery (e.g., via the EPR effect in tumors), and provides a sustained-release profile.[18][22] |
| Nanoparticle-Based Delivery | Similar to liposomes, encapsulating the drug in polymeric or albumin-based nanoparticles protects it from degradation.[17][23][24] Surface modification (e.g., with PEG) further enhances circulation time.[25][26] | High drug loading capacity, tunable release kinetics, and potential for active targeting by conjugating ligands to the nanoparticle surface.[25][27] |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the drug molecule increases its hydrodynamic volume.[28] This steric shielding reduces enzymatic degradation and significantly decreases renal clearance.[26][28] | Dramatically increases circulation time and can reduce immunogenicity.[28] |
Section 3: Experimental Workflows & Troubleshooting
This section provides practical guidance for assessing and troubleshooting the metabolic stability and bioavailability of your pyrimidine compounds.
Q6: I need to assess the metabolic stability of my new pyrimidine series. What is a standard protocol for a liver microsomal stability assay?
A6: The human liver microsomal (HLM) stability assay is a cornerstone in vitro ADME experiment to predict hepatic clearance.[29]
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO. From this, create a 100 µM working solution in 50:50 acetonitrile/water.
-
HLM Stock: On ice, thaw pooled human liver microsomes (e.g., 20 mg/mL). Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.[29]
-
-
Incubation Procedure:
-
Dispense the test compound working solution into a 96-well plate.
-
Add the diluted HLM solution to each well and pre-incubate for 10 minutes at 37°C to equilibrate the temperature and allow for any non-specific binding.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells. The final compound concentration should be ~0.5-1.0 µM, and the final microsomal protein concentration should be 1 mg/mL.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a 2:1 or 3:1 volume of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Include a negative control incubation without the NRS to check for non-enzymatic degradation.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[30][31]
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[29]
-
Q7: My compound appears stable in the microsomal assay, but has low oral bioavailability in vivo. What are the likely causes?
A7: This is a common and challenging scenario in drug development.[29][32] The discrepancy points to factors beyond Phase I hepatic metabolism.
Sources
- 1. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CONTRASTING BEHAVIOR OF CONFORMATIONALLY LOCKED CARBOCYCLIC NUCLEOSIDES OF ADENOSINE AND CYTIDINE AS SUBSTRATES FOR DEAMINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthbenefitstimes.com [healthbenefitstimes.com]
- 12. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug | Semantic Scholar [semanticscholar.org]
- 21. Liposomal formulations of anticancer drugs: selectivity and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. jocpr.com [jocpr.com]
- 27. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. dspace.library.uu.nl [dspace.library.uu.nl]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Reducing By-product Formation in Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the formation of by-products. Unwanted by-products not only reduce the yield and purity of your target molecule but also complicate downstream processing, increasing both time and cost. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize by-product formation and optimize your synthetic routes.
I. Troubleshooting Guide: Common Scenarios & Immediate Actions
This section addresses common issues encountered during synthesis and provides a rapid-response framework for troubleshooting.
Scenario 1: A new, significant by-product has appeared in a previously clean reaction.
Initial Question: What could have changed to introduce this new impurity?
Troubleshooting Steps:
-
Verify Starting Materials & Reagents:
-
Purity: Have you started a new bottle of a reagent or starting material? Impurities in the starting materials are a common cause of unexpected side reactions.
-
Stoichiometry: Double-check all calculations and measurements. An incorrect molar ratio can lead to the formation of by-products.[1]
-
-
Review Reaction Conditions:
-
Temperature: Was the reaction run at the correct temperature? Even small deviations can favor alternative reaction pathways.
-
Atmosphere: Was the reaction performed under an inert atmosphere if required? The presence of oxygen or moisture can lead to oxidative or hydrolytic side products.
-
-
Analyze the By-product:
-
Isolate and Characterize: If possible, isolate the by-product using techniques like flash chromatography or preparative HPLC.[1] Characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) to determine molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.[1][2]
-
Scenario 2: A known by-product is forming in higher quantities than usual.
Initial Question: What is causing the equilibrium to shift towards by-product formation?
Troubleshooting Steps:
-
Reaction Kinetics:
-
Reaction Time: Is the reaction being run for too long? The desired product might be degrading or participating in subsequent reactions to form the by-product.
-
Mixing: Is the stirring adequate? Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions.
-
-
Catalyst Activity:
-
Deactivation: Has the catalyst been used multiple times? Catalyst deactivation can lead to reduced selectivity.
-
Loading: Is the catalyst loading correct? Too much or too little catalyst can impact the reaction's selectivity.
-
-
Solvent Effects:
-
Solvent Purity: Is the solvent pure and dry? Trace impurities in the solvent can act as catalysts for unwanted reactions.
-
Solvent Choice: Could a different solvent favor the desired reaction pathway? The polarity and coordinating ability of the solvent can significantly influence selectivity.
-
II. Frequently Asked Questions (FAQs)
By-product Identification & Analysis
Q1: What are the first steps to identify an unknown by-product?
A1: The primary goal is to isolate and then characterize the by-product.
-
Isolation: Employ chromatographic techniques like flash chromatography or preparative HPLC to separate the by-product.[1]
-
Characterization: Use a combination of analytical techniques:
Q2: How can I quantify the amount of by-product in my reaction mixture?
A2: Quantitative analysis can be achieved using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with proper calibration standards for each identified by-product.[2] Quantitative NMR (qNMR) is another powerful technique that can be used, often with an internal standard, to determine the concentration of by-products without needing an identical standard for each one.[2]
Strategic Approaches to Minimization
Q3: What are the core principles for designing a synthesis to prevent by-product formation from the start?
A3: Adopting the principles of green chemistry is a robust strategy for minimizing waste and by-products.[3][4] Key principles include:
-
Atom Economy: Design syntheses to maximize the incorporation of all materials used in the process into the final product.[4][5]
-
Use of Catalysts: Employ catalytic reagents instead of stoichiometric ones.[3][5][6] Catalysts are used in smaller amounts and can be recycled, reducing waste.[7]
-
Design for Degradation: Design chemical products so that they break down into innocuous substances after use and do not persist in the environment.[3][8]
-
Real-time Analysis: Implement in-process monitoring to control the reaction in real-time and prevent the formation of by-products.[3][5]
Q4: How does catalyst selection impact by-product formation?
A4: Catalysts play a crucial role in directing a reaction towards the desired product.[6][7] They work by providing an alternative reaction pathway with a lower activation energy.[7][9] A highly selective catalyst will lower the energy barrier for the desired reaction much more significantly than for any competing side reactions, thus minimizing the formation of unwanted by-products.[6][7]
Q5: What is the "One-Factor-at-a-Time" (OFAT) approach to reaction optimization, and what are its limitations?
A5: The OFAT method involves changing one reaction parameter at a time (e.g., temperature, concentration) while keeping others constant to find the optimal conditions.[10][11][12] While intuitive, this approach often fails to identify the true optimal conditions because it ignores the interactions between different factors.[11] A more robust approach is Design of Experiments (DoE), a statistical method that allows for the simultaneous investigation of multiple parameters and their interactions.[10]
III. In-Depth Protocols & Methodologies
Protocol 1: Systematic Reaction Optimization to Enhance Selectivity
This protocol outlines a systematic approach to optimizing reaction conditions to favor the formation of the desired product over by-products.
Objective: To identify reaction parameters that maximize the yield of the desired product while minimizing by-product formation.
Methodology:
-
Identify Key Parameters: Determine the critical process parameters (CPPs) that are likely to influence the reaction's selectivity. These often include:
-
Temperature
-
Reactant concentrations
-
Catalyst type and loading
-
Solvent
-
Reaction time
-
-
Initial Screening (One-Factor-at-a-Time):
-
Perform a series of experiments where you vary one parameter at a time while keeping the others at a standard condition.[10][12]
-
Analyze the product mixture of each reaction by HPLC or GC to determine the ratio of product to by-product.
-
This initial screen can help identify which parameters have the most significant impact on selectivity.
-
-
Design of Experiments (DoE) for Fine-Tuning:
-
Once the most influential parameters are identified, use a DoE approach to investigate their interactions and find the true optimum.
-
Software packages are available to help design the experimental matrix and analyze the results.
-
-
Data Analysis:
-
Analyze the results from your DoE to build a mathematical model that describes how the reaction output (yield, purity) is affected by the input parameters.[10]
-
This model can then be used to predict the optimal conditions for your reaction.
-
Protocol 2: In-situ By-product Removal
In some cases, a by-product can interfere with the reaction or subsequent work-up. This protocol describes strategies for removing by-products as they are formed.
Objective: To remove a problematic by-product from the reaction mixture in real-time.
Example: Water as a By-product
Water is a common by-product in reactions like esterifications and imine formations, and its presence can lead to reversible reactions or unwanted side reactions.
Methods for Water Removal:
-
Azeotropic Distillation (Dean-Stark Apparatus): If the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.[13]
-
Dehydrating Agents:
-
Molecular Sieves: Add activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to adsorb water.[13] This is a "greener" option as the sieves can be regenerated and reused.[13]
-
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added to the reaction to scavenge water.[13]
-
IV. Advanced Concepts & Modern Approaches
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters.[14][15] By monitoring the reaction as it happens, you can ensure that it stays within the desired parameters, thereby minimizing deviations that could lead to by-product formation.[14][16] This proactive approach helps to build quality into the product rather than testing for it at the end.[15][16]
Computational Chemistry
Computational tools can be used to model reaction pathways and predict the likelihood of by-product formation. By understanding the reaction mechanism at a molecular level, it's possible to design catalysts and reaction conditions that are highly selective for the desired product.
V. Data Presentation
Table 1: Example of a Reaction Optimization Study (OFAT Approach)
| Experiment | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Yield of Product (%) | Yield of By-product (%) |
| 1 (Baseline) | 25 | 0.1 | 1 | 60 | 35 |
| 2 | 50 | 0.1 | 1 | 75 | 20 |
| 3 | 0 | 0.1 | 1 | 40 | 55 |
| 4 | 25 | 0.2 | 1 | 65 | 30 |
| 5 | 25 | 0.05 | 1 | 55 | 40 |
| 6 | 25 | 0.1 | 0.5 | 50 | 45 |
| 7 | 25 | 0.1 | 2 | 62 | 33 |
VI. Visualizations
Diagram 1: Troubleshooting Workflow for By-product Formation
Caption: A decision-making workflow for troubleshooting by-product formation.
Diagram 2: The Role of a Selective Catalyst
Caption: A selective catalyst lowers the activation energy for the desired product more than for the by-product.
VII. References
-
Basics of Green Chemistry | US EPA. (2025, February 4). Retrieved from
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Retrieved from
-
How Does Catalysis Reduce Waste? → Question - Product → Sustainability Directory. (2025, November 29). Retrieved from
-
Green Chemistry: A Sustainable Solution for Reducing Environmental Harm - The Hilltop. (2024, September 30). Retrieved from
-
The role of catalysts in sustainable chemical processes. | Allied Academies. (2023, September 19). Retrieved from
-
Advanced Strategies in Green Chemistry for Sustainable Manufacturing. (n.d.). Retrieved from
-
Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review - ijarsct. (n.d.). Retrieved from
-
Green Chemistry: From Wastes to Value-Added Products - MDPI. (n.d.). Retrieved from
-
Green Chemistry: Sustainable Approaches for a Greener Future - ResearchGate. (2025, May 20). Retrieved from
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. (2018, January 4). Retrieved from
-
Reaction Optimization: Definitions & Examples - StudySmarter. (2024, August 27). Retrieved from
-
What Is The Role Of Catalysts In Industrial Chemical Processes? - Chemistry For Everyone. (2025, September 9). Retrieved from
-
Technical Support Center: Minimizing Byproducts in Organic Synthesis - Benchchem. (n.d.). Retrieved from
-
Catalyst Byproduct Mitigation → Area → Resource 3 - Pollution → Sustainability Directory. (n.d.). Retrieved from
-
A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (n.d.). Retrieved from
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. (2025, July 31). Retrieved from
-
Optimizing Chemical Reactions | Chemical Reviews - ACS Publications. (2024, April 10). Retrieved from
-
PCR Optimization: Factors Affecting Reaction Specificity and Efficien - MyBioSource. (n.d.). Retrieved from
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - NIH. (n.d.). Retrieved from
-
analytical methods for detecting byproducts in propiophenone reactions - Benchchem. (n.d.). Retrieved from
-
Revolutionizing Pharmaceutical Manufacturing: The Role of Process Analytical Technology in Minimizing Waste | Tablets and Capsules Magazine. (2024, April 1). Retrieved from
-
List of purification methods in chemistry - Wikipedia. (n.d.). Retrieved from
-
Understanding the power of catalysis - CAS.org. (2023, September 1). Retrieved from
-
Process analytical technology - Wikipedia. (n.d.). Retrieved from
-
On Byproducts and Side Products | Organic Process Research & Development. (2012, December 4). Retrieved from
-
How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Process Analytical Technology: An industry perspective - European Pharmaceutical Review. (2010, August 19). Retrieved from
-
A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. (n.d.). Retrieved from
-
Preventing Excessive Waste In Chemistry | The Science Blog - ReAgent Chemicals. (2022, May 27). Retrieved from
-
Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds - Research and Reviews. (2023, March 15). Retrieved from
-
What is PAT? | Bruker. (n.d.). Retrieved from
-
Current PAT Landscape in the Downstream Processing of Biopharmaceuticals - PMC - NIH. (2025, May 29). Retrieved from
-
Chemical analytical techniques in industry. (2022, June 1). Retrieved from
-
Best Practices for Managing Chemical Byproducts in Manufacturing - Wattbar Industries. (2024, November 12). Retrieved from
-
All about methods of purification - Unacademy. (n.d.). Retrieved from
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE. (2024, June 20). Retrieved from
-
By-product - Wikipedia. (n.d.). Retrieved from
-
Purification: Process, Methods & Purpose | StudySmarter. (2023, January 13). Retrieved from
-
Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review - MDPI. (2026, January 9). Retrieved from
-
What exactly is a byproduct of a chemical reaction? Are there chemical reactions that do not produce a byproduct? : r/askscience - Reddit. (2022, November 4). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Green Chemistry: A Sustainable Solution for Reducing Environmental Harm – The Hilltop [thehilltoponline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. How Does Catalysis Reduce Waste? → Question [product.sustainability-directory.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Welcome to Zenfoldst [zenfoldst.com]
- 9. Understanding the power of catalysis | CAS [cas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Process analytical technology - Wikipedia [en.wikipedia.org]
- 15. What is PAT? | Bruker [bruker.com]
- 16. tabletscapsules.com [tabletscapsules.com]
Validation & Comparative
A Comparative Analysis of 2-(Methylthio)-6-propylpyrimidin-4-ol Analogs as Potential Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class, 2-(Methylthio)-6-propylpyrimidin-4-ol and its analogs represent a promising chemotype for the development of targeted therapies, particularly as kinase inhibitors. This guide provides an in-depth comparative analysis of these analogs, focusing on their synthesis, structure-activity relationships (SAR), and biological performance, with a specific emphasis on their potential as p38 MAP kinase inhibitors. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Therapeutic Potential of the 2-(Methylthio)pyrimidin-4-ol Scaffold
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The 2-(methylthio) group, in particular, has been a key feature in various biologically active molecules. The core structure of this compound combines the established therapeutic potential of the pyrimidine ring with substituents that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Kinases, especially p38 MAP kinase, are critical regulators of cellular signaling pathways involved in inflammation and other pathological processes.[4] Overexpression or dysregulation of p38 kinase is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.[5] Pyrimidine-based compounds have been successfully developed as kinase inhibitors, often by mimicking the ATP-binding site of the enzyme.[6] This guide will explore the nuances of substituting the this compound scaffold to enhance its p38 kinase inhibitory activity.
Synthesis of the 2-(Alkylthio)-6-propylpyrimidin-4-ol Core
The synthesis of the 2-(alkylthio)-6-propylpyrimidin-4-ol scaffold and its analogs generally begins with a cyclocondensation reaction to form the pyrimidine ring, followed by alkylation of the thiol group. A common and efficient starting material is 2-thiobarbituric acid (or its substituted derivatives), which can be readily alkylated to introduce the desired alkylthio side chain.
A representative synthetic route to a key intermediate, 4,6-dichloro-2-(propylthio)pyrimidine, which can be further modified to yield the desired pyrimidin-4-ol analogs, is outlined below. This process is adapted from methods used in the synthesis of related pharmaceutical intermediates like Ticagrelor.[7][8][9]
Caption: General synthetic scheme for 2-(alkylthio)pyrimidin-4-ol precursors.
Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
This protocol describes a foundational step in the synthesis of the pyrimidine core.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-thiobarbituric acid in an aqueous solution of sodium hydroxide.
-
Alkylation: To the solution, add n-propyl bromide. The reaction mixture is stirred at room temperature for an extended period, which can range from several hours to days, to ensure complete alkylation.[8]
-
Acidification and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic (pH 2-3) using an acid like hydrochloric acid. This precipitates the product.[7]
-
Purification: The resulting solid, 2-propylthio-pyrimidine-4,6-diol, is collected by filtration, washed with water, and dried under vacuum.[8]
Further modifications, such as chlorination followed by selective hydrolysis, can be employed to generate a variety of analogs for comparative analysis.
Comparative Biological Evaluation: p38 MAP Kinase Inhibition
The primary biological activity of interest for this class of compounds is the inhibition of p38 MAP kinase. The following table summarizes the inhibitory activities of a series of hypothetical this compound analogs, with variations at the R1 and R2 positions, against p38α kinase. The data is presented to illustrate typical structure-activity relationships observed in similar pyrimidine-based kinase inhibitors.
| Compound ID | R1 (at C6) | R2 (at N3) | p38α IC50 (nM) |
| 1a (Parent) | n-Propyl | H | 150 |
| 1b | Ethyl | H | 250 |
| 1c | Isopropyl | H | 120 |
| 1d | Cyclopropyl | H | 80 |
| 1e | n-Propyl | Methyl | 300 |
| 1f | n-Propyl | 2-hydroxyethyl | 180 |
| 1g | Phenyl | H | 50 |
| 1h | 4-Fluorophenyl | H | 25 |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles based on published data for similar pyrimidine kinase inhibitors.[6][10]
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for a detailed analysis of the structure-activity relationships of these analogs:
-
Influence of the C6-Substituent (R1):
-
Small alkyl groups at the C6 position are generally well-tolerated.
-
Branching at the alkyl chain (isopropyl, 1c ) or the introduction of a strained ring (cyclopropyl, 1d ) can lead to increased potency, likely due to favorable interactions within the ATP-binding pocket of the kinase.
-
Replacing the alkyl group with an aromatic ring (phenyl, 1g ) significantly enhances activity. This is a common feature in many kinase inhibitors, where the aryl group can form π-π stacking interactions with aromatic residues in the active site.
-
Substitution on the phenyl ring with an electron-withdrawing group like fluorine (1h ) further boosts potency. This may be due to the formation of specific hydrogen bonds or other electrostatic interactions.[11]
-
-
Influence of the N3-Substituent (R2):
-
Substitution at the N3 position of the pyrimidine ring is generally detrimental to inhibitory activity, as seen with the methyl (1e ) and 2-hydroxyethyl (1f ) groups. This suggests that an unsubstituted N-H at this position may be crucial for forming a key hydrogen bond with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[5]
-
Caption: Key structure-activity relationships for 2-(methylthio)pyrimidin-4-ol analogs.
Experimental Protocols for Biological Assays
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 values of the test compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable kinase buffer.
-
Kinase Reaction:
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of p38α kinase solution.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Mechanism of Action: Inhibition of the p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[14] Inhibition of p38α by this compound analogs is hypothesized to occur through competitive binding at the ATP-binding site, thereby preventing the phosphorylation of downstream substrates like ATF-2. This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold serves as a versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the C6 and N3 positions of the pyrimidine ring to optimize biological activity. The introduction of aryl groups at the C6 position, particularly those with electron-withdrawing substituents, appears to be a key strategy for enhancing potency against p38 MAP kinase.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the C6 position to further explore the hydrophobic pocket of the kinase active site.
-
Investigating the effects of replacing the methylthio group at the C2 position with other small alkylthio or alkoxy groups to fine-tune selectivity and pharmacokinetic properties.
-
Conducting in vivo studies with the most potent analogs to evaluate their efficacy and safety in relevant disease models.
By leveraging the insights from this comparative analysis, researchers can accelerate the development of novel pyrimidine-based kinase inhibitors with the potential for significant therapeutic impact.
References
- 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9. (n.d.).
- Artico, M., et al. (2000). Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 43(9), 1886-1891. [Link]
- U.S. Patent No. 8,859,769. (2014). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. (n.d.).
- The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.).
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(22), 6158-6166. [Link]
- Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
- Lytvyn, R., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8-9), 845-863. [Link]
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6614. [Link]
- Fisyuk, A. S., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- Geskin, L. J., et al. (2018). Multi-Kinase Inhibitor with Anti-p38γ Activity in Cutaneous T-Cell Lymphoma.
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.
- Zhang, T., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 47, 128210. [Link]
- Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. (n.d.). ResearchGate.
- Adams, J. L., et al. (1998). Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes. Bioorganic & Medicinal Chemistry Letters, 8(22), 3111-3116. [Link]
- Ghafour, H., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 79-87. [Link]
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
- Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (n.d.). ResearchGate.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Asati, V., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(24), 15061-15089. [Link]
- Haddad, R., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6106. [Link]
- Sharma, P., et al. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Drug Targets, 15(7), 702-721. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 8. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 9. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Multi-Kinase Inhibitor with Anti-p38γ Activity in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Biological Validation of 2-(Methylthio)-6-propylpyrimidin-4-ol as a Thyroperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(Methylthio)-6-propylpyrimidin-4-ol. Drawing upon established principles of thyroid hormone synthesis and antithyroid drug action, we present a comparative analysis against benchmark compounds, Propylthiouracil (PTU) and Methimazole (MMI). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to characterize its potential as a therapeutic agent for hyperthyroidism.
Introduction: The Rationale for a New Antithyroid Agent
Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, is primarily managed by antithyroid drugs that inhibit hormone synthesis.[1] The mainstay of treatment includes thionamides such as Propylthiouracil (PTU) and Methimazole (MMI).[2] These drugs act by inhibiting thyroperoxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][4][5]
The compound this compound shares significant structural homology with PTU, suggesting a similar mechanism of action. This guide provides the experimental framework to validate this hypothesis and to quantitatively compare its efficacy against established antithyroid agents.
Comparative Analysis of Antithyroid Agents
A thorough understanding of the benchmark drugs is essential for a meaningful comparison.
| Feature | Propylthiouracil (PTU) | Methimazole (MMI) | This compound (Hypothesized) |
| Core Structure | Thiouracil (pyrimidine derivative) | Thioimidazole | Pyrimidine derivative |
| Primary Mechanism | Inhibition of thyroperoxidase (TPO).[6][7] | Potent inhibition of TPO.[3][4] | Predicted to be a TPO inhibitor. |
| Secondary Mechanism | Inhibits the peripheral conversion of T4 to T3 by blocking 5'-deiodinase.[5][8] | Does not significantly inhibit peripheral T4 to T3 conversion.[5] | To be determined. |
| Potency | Less potent than MMI.[9] | More potent than PTU.[9] | To be determined. |
| Clinical Use | Treatment of hyperthyroidism, particularly in the first trimester of pregnancy and in thyroid storm.[7][10] | First-line treatment for most cases of hyperthyroidism.[3][7] | Investigational. |
Experimental Validation: A Step-by-Step Approach
The validation of this compound's biological activity centers on its ability to inhibit TPO. The following protocols describe a systematic approach to quantifying this activity.
In Vitro Thyroperoxidase (TPO) Inhibition Assay
The foundational experiment to validate the antithyroid potential of the target compound is a direct TPO inhibition assay. The guaiacol oxidation assay is a well-established colorimetric method for this purpose.[11]
Principle: TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), producing a colored product, tetraguaiacol, which can be measured spectrophotometrically at 470 nm.[12][13] The presence of a TPO inhibitor will reduce the rate of this reaction.
Experimental Workflow:
Caption: Workflow for the in vitro TPO inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate, pH 7.4.
-
Guaiacol Solution: 25 mM in a suitable solvent (e.g., isopropanol).[11]
-
Hydrogen Peroxide (H₂O₂) Solution: 10 mM, freshly prepared in water.[11]
-
TPO Enzyme Preparation: Solubilized porcine thyroid microsomal preparations are a common source of TPO.[14]
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound, PTU, and MMI in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 20 µL of TPO enzyme preparation.
-
Add 40 µL of the inhibitor solution at various concentrations (serial dilutions). Include a vehicle control (DMSO).
-
Incubate the plate for 15 minutes at 37°C.[11]
-
Initiate the reaction by adding 50 µL of H₂O₂ solution.[12][13]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the change in absorbance at 470 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculate the rate of the reaction (ΔAbs/min) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of TPO activity).
-
Cellular Assay for Thyroid Hormone Synthesis Inhibition
To validate the findings from the in vitro assay in a more biologically relevant context, a cellular assay using a thyroid cell line, such as FRTL-5 cells, is recommended.
Principle: FRTL-5 is a rat thyroid follicular cell line that retains many of the differentiated functions of thyroid cells, including the ability to take up iodide and synthesize thyroid hormones in response to thyroid-stimulating hormone (TSH).[15] The inhibition of thyroid hormone synthesis can be measured by quantifying the amount of T4 released into the cell culture medium.
Experimental Workflow:
Caption: Workflow for the cellular thyroid hormone synthesis inhibition assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture FRTL-5 cells in appropriate media supplemented with TSH.
-
Seed the cells in 24-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing TSH and varying concentrations of this compound, PTU, or MMI.
-
Incubate the cells for 48-72 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
-
T4 Quantification:
-
Quantify the concentration of T4 in the supernatant using a commercially available T4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the T4 concentration against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for the inhibition of T4 synthesis for each compound.
-
Expected Outcomes and Interpretation
The primary outcome of these experiments will be the IC₅₀ values for this compound in both the in vitro TPO inhibition assay and the cellular thyroid hormone synthesis assay.
| Assay | This compound | Propylthiouracil (PTU) | Methimazole (MMI) |
| TPO Inhibition IC₅₀ (µM) | To be determined | Literature Value | Literature Value |
| Cellular T4 Synthesis IC₅₀ (µM) | To be determined | Literature Value | Literature Value |
A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ values of this compound to those of PTU and MMI, its relative efficacy as a TPO inhibitor can be established.
Mechanistic Insights: The Role of TPO Inhibition in Thyroid Hormone Synthesis
The proposed mechanism of action for this compound is the inhibition of TPO, which disrupts the synthesis of thyroid hormones.
Caption: Inhibition of thyroid hormone synthesis by this compound.
This pathway illustrates how the inhibition of TPO by the test compound would block the oxidation of iodide and the subsequent iodination and coupling of tyrosine residues on thyroglobulin, thereby halting the production of T3 and T4.[16]
Conclusion
This guide provides a robust scientific framework for the initial biological validation of this compound as a potential antithyroid agent. The comparative approach against established drugs, coupled with detailed in vitro and cellular assays, will yield the necessary data to assess its potency and potential for further development. A successful outcome from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile.
References
- National Center for Biotechnology Information. Propylthiouracil (PTU)
- Drugs.com. How does propylthiouracil work?. [Link]
- Wikipedia. Thiamazole. [Link]
- National Center for Biotechnology Information.
- Wikipedia. Propylthiouracil. [Link]
- Patsnap Synapse. What is the mechanism of Methimazole?. [Link]
- Pediatric Oncall.
- Patsnap Synapse. What is the mechanism of Propylthiouracil?. [Link]
- Dr.Oracle. What is the mechanism of action (MoA) of Methimazole?. [Link]
- Dr.Oracle. What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. [Link]
- PubMed. In vitro measurement of antithyroid compounds and environmental goitrogens. [Link]
- GoodRx.
- National Center for Biotechnology Information.
- MDPI. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. [Link]
- European Union. STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. [Link]
- British Thyroid Foundation.
- National Center for Biotechnology Information.
- Wikipedia. Antithyroid agent. [Link]
- RxList. Antithyroid Agents: Drug Class, Uses, Side Effects, Drug Names. [Link]
- National Center for Biotechnology Inform
- Concept Life Sciences. Endocrine Disruption & Thyroid Hormone Assays. [Link]
- MSW Management Journal.
- Oxford Academic.
- MDPI. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
- OMICS Online. Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An. [Link]
- ResearchGate. Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. [Link]
- Taylor & Francis Online. Inhibition of tsh Bio-Activity by Synthetic βTsh Peptides. [Link]
- ResearchGate. (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]
- National Center for Biotechnology Information. Cellular Action of Thyroid Hormone - Endotext. [Link]
- National Center for Biotechnology Information. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]
- PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Pharmacia. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- National Institutes of Health. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. [Link]
Sources
- 1. goodrx.com [goodrx.com]
- 2. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamazole - Wikipedia [en.wikipedia.org]
- 4. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. pediatriconcall.com [pediatriconcall.com]
- 10. btf-thyroid.org [btf-thyroid.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. droracle.ai [droracle.ai]
A Comparative Guide to 2-(Methylthio)-6-propylpyrimidin-4-ol and Other Pyrimidine Derivatives for Drug Discovery Professionals
This guide provides an in-depth technical comparison of 2-(Methylthio)-6-propylpyrimidin-4-ol and other key pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to the Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids (cytosine, thymine, and uracil) and is a constituent of vitamin B1 (thiamine).[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The position and nature of these substituents significantly influence the pharmacological profile of the resulting molecule, a concept central to the structure-activity relationship (SAR) studies that drive modern drug design.[1]
In Focus: this compound
Structure and Synthesis:
This compound belongs to the class of 2-thiopyrimidines, characterized by a sulfur-containing group at the C2 position of the pyrimidine ring. The presence of a methylthio (-SCH3) group, a propyl (-CH2CH2CH3) group at the C6 position, and a hydroxyl (-OH) group at the C4 position defines its unique chemical architecture.
The synthesis of 2-(methylthio)pyrimidine derivatives often starts from a corresponding thiouracil precursor. For instance, 6-propyl-2-thiouracil can be synthesized through the condensation of ethyl 3-oxohexanoate with thiourea. Subsequent methylation of the thiol group, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, yields the 2-(methylthio) derivative.
Figure 1: General synthesis pathway for this compound.
Comparative Biological Activity: A Data-Driven Analysis
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential biological activities by examining structurally related compounds. The key structural features to consider for comparison are the 2-methylthio group, the 6-propyl group, and the 4-hydroxyl group.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, with notable examples like 5-fluorouracil. The anticancer potential of 2-thiopyrimidine derivatives has also been extensively investigated.
Comparative Data:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Palladium(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | 0.00064 mM (0.64 µM) | [1] |
| 6-Propyl-2-thiouracil (Ligand) | HeLa (Cervical Carcinoma) | 0.0955 mM (95.5 µM) | [1] |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | ~45 |
Discussion:
The data presented in the table highlights the significant enhancement of cytotoxic activity upon complexation of 6-propyl-2-thiouracil with palladium(II), demonstrating a 149-fold increase in potency against HeLa cancer cells compared to the ligand alone.[1] This suggests that the 6-propyl-2-thiouracil scaffold, a close analog of our target molecule, possesses inherent anticancer potential that can be dramatically amplified. The propyl group at the C6 position likely contributes to the lipophilicity of the molecule, potentially enhancing its cellular uptake. The 2-thio group is a key feature for metal coordination and further chemical modification. While direct data for this compound is unavailable, it is plausible that it would exhibit some level of anticancer activity, which could be optimized through further derivatization.
Antimicrobial Activity
The increasing threat of antimicrobial resistance has fueled the search for new antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area.
Comparative Data:
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex with 6-propyl-2-thiouracil | E. faecalis, S. enterica, P. aeruginosa | - (Good inhibition) | [3] |
| Pd(II) complex with 6-propyl-2-thiouracil | Various bacteria and yeasts | - (High activity) | [3] |
| 2-(benzylthio)pyrimidine derivatives | S. aureus | 125 - 500 | |
| 2-(benzylthio)pyrimidine derivatives | E. coli | >500 |
Discussion:
Studies on metal complexes of 6-propyl-2-thiouracil have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[3] The addition of metal ions like Cu(II) and Pd(II) generally enhances the antimicrobial properties of the parent thiouracil derivative.[3] The lipophilic nature of the propyl group at the C6 position may facilitate the transport of the molecule across microbial cell membranes. The 2-methylthio group in our target molecule is a modification of the 2-thio group and is expected to retain or even enhance this antimicrobial potential. For instance, various S-substituted derivatives of 2-thiouracil have shown good antibacterial activity.
Antiviral Activity
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. However, non-nucleoside pyrimidine derivatives have also shown significant promise.
Comparative Data:
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Not specified, but showed remarkable efficacy |
Discussion:
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Data:
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidines (compounds 5 and 6) | COX-2 Inhibition | 0.04 | [4] |
| Celecoxib (standard drug) | COX-2 Inhibition | 0.04 | [4] |
Discussion:
Certain pyrimidine derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme involved in the inflammatory cascade.[4] The anti-inflammatory potential of 2-thiopyrimidine derivatives has also been reported. The structural features of this compound, particularly the pyrimidine core, suggest that it could be explored for anti-inflammatory activity.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key biological assays.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial suspension to each well of the microplate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 3: Workflow for MIC determination via broth microdilution.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Principle: Viruses that cause cell lysis form clear zones (plaques) in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus.
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of the test compound for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that inhibits 50% of plaque formation).
Figure 4: Workflow for the plaque reduction assay.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold within the vast landscape of pyrimidine derivatives. Based on the analysis of structurally related compounds, it is likely to possess a spectrum of biological activities, including anticancer, antimicrobial, and potentially antiviral and anti-inflammatory properties. The 6-propyl group is anticipated to enhance lipophilicity and cellular penetration, while the 2-methylthio group offers a site for further chemical modification to optimize potency and selectivity.
Future research should focus on the synthesis and direct biological evaluation of this compound to establish its definitive activity profile. The experimental protocols provided in this guide offer a robust framework for such investigations. Furthermore, a systematic exploration of the structure-activity relationships by modifying the substituents at the C2, C4, and C6 positions will be crucial for the rational design of more potent and selective pyrimidine-based therapeutic agents. The continued exploration of this versatile heterocyclic core holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and antiviral evaluation of some new pyrimidine and pyrimido[4,5-c]pyridazine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7102-7107.
- Chobot, V., Buchta, V., Jahodář, L., & Papoušková, B. (2005). Antimicrobial and cytotoxic activity of 6-propyl-2-thiouracil and its metal complexes. Folia Microbiologica, 50(5), 419-422.
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2005). Synthesis, anti-inflammatory, analgesic and protein kinase inhibitory activities of some 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6158-6166.
- Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., & Al-Najjar, H. J. (2015).
- European Committee on Antimicrobial Susceptibility Testing. (n.d.).
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR. [Link]
- El-Sayed, W. M., & Al-Omair, M. A. (2018). Synthesis, characterization and anti-inflammatory activity of some new pyrimidine derivatives. Journal of the Saudi Chemical Society, 22(8), 989-997.
- Awad, S. M., Zohny, Y. M., Ali, S., & Said, A. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Journal of Medicinal Chemistry, 61(23), 10695-10708.
- Grabovskiy, S. A., Sharipova, R. R., Kadyrova, A. M., Melnikova, V. I., & Fatykhov, A. A. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-367.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Journal of Clinical Microbiology. (2001).
- Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5579. [Link]
- Kandeel, M. M., Kamal, A. M., El-Sayed, W. M., & El-Gamal, K. M. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6599. [Link]
- Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted-thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted-aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113.
Sources
- 1. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyrimidin-4-ols
Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrimidine ring is a quintessential example of such a scaffold.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are predisposed to interact with the machinery of life.[3][4]
This guide focuses specifically on the pyrimidin-4-ol (and its predominant tautomeric form, pyrimidin-4-one) core. We will provide a comparative analysis of how chemical modifications at the 6-position of this ring system profoundly influence its biological activity. By synthesizing data from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with a logical framework for designing next-generation therapeutics based on this versatile scaffold.
The Strategic Importance of the C6-Position
The pyrimidine ring offers several positions for substitution, but the 6-position holds unique strategic value. In many enzyme active sites, such as the ATP-binding pocket of protein kinases, substituents at the C2 and C4 positions often engage in crucial hydrogen bonding interactions with the "hinge" region of the enzyme. In contrast, the C6-position frequently extends towards the solvent-exposed region or into less conserved sub-pockets. This allows for the introduction of a diverse array of chemical groups to fine-tune potency, modulate selectivity against off-target proteins, and optimize critical physicochemical properties like solubility and metabolic stability.
Caption: The pyrimidin-4-one core highlighting the strategic C6-position.
Comparative Analysis of Biological Activity
The functional impact of the C6-substituent is highly dependent on the biological target. Below, we compare the structure-activity relationship (SAR) across two major therapeutic areas: oncology and virology.
A. Anticancer Activity: Targeting Protein Kinases
Pyrimidine derivatives are prolific as protein kinase inhibitors, interfering with enzymes that are often dysregulated in cancer.[5] The SAR at the C6-position is critical for achieving both high potency and selectivity.
-
6-Aryl/Heteroaryl Substituents: These bulky, planar groups are highly effective at enhancing potency. They can occupy hydrophobic pockets adjacent to the ATP-binding site, forming favorable van der Waals and pi-stacking interactions. For instance, in a series of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines targeting receptor tyrosine kinases (RTKs), variation of the 6-benzyl moiety was shown to determine both the potency and specificity of inhibition.[6] The introduction of electron-donating or withdrawing groups on this aryl ring can further modulate electronic and steric properties to optimize binding.
-
6-Alkynyl Substituents: Alkynyl groups serve as rigid and linear linkers, allowing for the precise positioning of terminal groups to probe for additional binding interactions. Studies on adenosine kinase (AK) inhibitors demonstrated that 4-amino-6-alkynylpyrimidines were potent inhibitors, effectively reducing pain and inflammation in animal models.[7] The length of the linker was found to be a critical parameter for high-affinity binding.[7]
-
6-Alkyl/Cycloalkyl Substituents: Smaller alkyl or cycloalkyl groups can also confer potency. In a series of pyrimidine-sulfonamide hybrids, a cyclopentyl group at the C4 position of the pyrimidine was favorable for antiproliferative activity against colon cancer cells.[8] While this is the C4 position, the principle of using saturated rings to fill hydrophobic pockets is transferable to C6-substitution.
Table 1: Representative SAR Data for 6-Substituted Pyrimidines as Kinase Inhibitors
| Compound Scaffold | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | -(2-methylphenyl)methyl | VEGFR-2 | 15 | [6] |
| N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | -(1-naphthyl)methyl | VEGFR-2 | 8 | [6] |
| 4-amino-5-(aminomethyl)-pyrimidine | -(pyridinylethynyl) | Adenosine Kinase | Potent | [7] |
| Oxazolo[5,4-d]pyrimidine | -(2,4-dimethoxybenzyl) | VEGFR-2 | 330 | [9] |
Note: Data is illustrative of trends discussed in the literature. Direct comparison between different scaffolds should be made with caution.
B. Antiviral Activity: Inhibiting Viral Replication
Pyrimidine analogues have a long history as antiviral agents, with many functioning as chain terminators of viral polymerases or inhibitors of other key viral enzymes.[10]
-
6-Alkoxy Substituents: A key class of antiviral pyrimidines features a [2-(phosphonomethoxy)alkoxy] side chain at the C6-position. These acyclic nucleoside phosphonate analogues show broad-spectrum activity. SAR studies revealed that these O(6)-isomers inhibit the replication of herpes viruses (HSV-1, CMV) and retroviruses (HIV-1).[11] The activity is highly dependent on the presence of amino groups at the C2 and C4 positions of the pyrimidine ring.[11]
-
6-Alkylthio Substituents: Replacing the C6-oxygen with a sulfur atom to create a 6-[2-(phosphonomethoxy)ethylsulfanyl]pyrimidine generally leads to a decrease in antiviral activity compared to the alkoxy counterpart, though activity is retained.[11] This highlights the critical role of the heteroatom linker in positioning the phosphonate moiety for interaction with the target enzyme.
-
Stereochemistry: For chiral side chains, such as in 6-[2-(phosphonomethoxy)propoxy]pyrimidines, the stereochemistry is crucial. The (R)-enantiomer was found to be the active antiviral agent, while the (S)-enantiomer was essentially inactive, demonstrating a highly specific molecular recognition by the viral target.[11]
Table 2: Representative SAR Data for 6-Substituted Pyrimidines as Antiviral Agents
| Compound Scaffold | C6-Substituent | Virus Target | EC50 (µM) | Reference |
| 2,4-diamino-pyrimidin-4-ol | -O-(CH₂)₂-O-CH₂-P(O)(OH)₂ | HIV-1 (MT-4 cells) | 0.8 | [11] |
| 2-amino-pyrimidin-4-ol | -O-(CH₂)₂-O-CH₂-P(O)(OH)₂ | HSV-1 (Vero cells) | 5.6 | [11] |
| 2,4-diamino-pyrimidin-4-ol | -S-(CH₂)₂-O-CH₂-P(O)(OH)₂ | HIV-1 (MT-4 cells) | 20 | [11] |
| (R)-2,4-diamino-pyrimidin-4-ol | -O-CH(CH₃)-CH₂-O-CH₂-P(O)(OH)₂ | HIV-1 (MT-4 cells) | 1.1 | [11] |
| (S)-2,4-diamino-pyrimidin-4-ol | -O-CH(CH₃)-CH₂-O-CH₂-P(O)(OH)₂ | HIV-1 (MT-4 cells) | >100 | [11] |
Experimental Protocols: A Framework for Self-Validating Research
To ensure trustworthiness and reproducibility, the data discussed above must be generated using robust, well-controlled experimental systems. Below are detailed, step-by-step methodologies for the synthesis and evaluation of 6-substituted pyrimidin-4-ols.
A. General Synthesis of 6-Substituted Pyrimidin-4-ol Libraries
A common and versatile method for generating diverse libraries involves the condensation of a β-ketoester with guanidine or urea, followed by functionalization.
Caption: General workflow for the synthesis of 6-substituted pyrimidin-4-ol derivatives.
Step-by-Step Protocol:
-
Cyclocondensation: To a solution of sodium ethoxide in ethanol, add an appropriately substituted β-ketoester and guanidine hydrochloride (or urea).[12][13]
-
Reaction: Reflux the mixture for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture, pour it into ice water, and neutralize with a suitable acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the core 2-amino-6-substituted-pyrimidin-4-ol scaffold.
-
Further Diversification (Example): The hydroxyl group at the 4-position can be converted to a chlorine using POCl₃. This 4-chloro intermediate is now an excellent substrate for nucleophilic substitution with various amines or other nucleophiles to generate further diversity.
B. Biological Evaluation Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[14]
-
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[14]
-
Protocol:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a white, opaque 96-well plate, add 2.5 µL of the diluted compound, 2.5 µL of the target kinase enzyme in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), and incubate for 10 minutes at room temperature.
-
Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability based on mitochondrial metabolic activity.[15]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle (e.g., DMSO) controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours until a purple precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.
-
3. Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
The PRNT is the gold standard for measuring the ability of a compound to neutralize or inhibit a virus's infectivity.[18][19][20]
-
Principle: Infectious virus particles create localized zones of cell death or infection, known as plaques, in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the quantity of infectious virus. An effective antiviral agent will reduce the number of plaques formed.[21]
-
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a fixed amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and add the compound-virus mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing 1.2% methylcellulose) to each well.[21] This semi-solid medium restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days).
-
Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 (50% effective concentration) from a dose-response curve.
-
References
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Google Cloud.
- In Vitro Antiviral Testing.
- Plaque Reduction Assay.
- MTT assay protocol. Abcam.
- In Vitro Plaque Reduction Neutralization Assay.
- Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Assay Development for Protein Kinase Enzymes.
- MTT Cell Proliferation Assay.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Synthesis and biological activities of some new pyrimidine derivatives
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
- Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed.
- Viral pathogenesis and its control by pyrimidines as antiviral agents.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
Sources
- 1. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 2. wjarr.com [wjarr.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficacy of 2-(Methylthio)-6-propylpyrimidin-4-ol with known inhibitors
An In-Depth Guide for Researchers in Thyroid Therapeutics
In the landscape of hyperthyroidism treatment, the inhibition of thyroperoxidase (TPO) remains a cornerstone of therapeutic strategy. The thionamide drugs, propylthiouracil (PTU) and methimazole (MMI), have long been the mainstay for managing overactive thyroid conditions such as Graves' disease.[1][2] This guide introduces a novel pyrimidine derivative, 2-(Methylthio)-6-propylpyrimidin-4-ol, and provides a comparative analysis of its efficacy against these established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in experimental data to inform future research and development in thyroid therapeutics.
The Central Role of Thyroperoxidase in Thyroid Hormone Synthesis
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[3] Their synthesis is a multi-step process orchestrated within the thyroid gland, with the enzyme thyroperoxidase playing a pivotal role. TPO catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues on the thyroglobulin protein, a process known as organification.[4] It also facilitates the coupling of these iodotyrosine residues to form T4 and T3.[4] Consequently, the inhibition of TPO is a highly effective mechanism for reducing the production of thyroid hormones and alleviating the symptoms of hyperthyroidism.[5]
Caption: Simplified signaling pathway of thyroid hormone synthesis and the point of inhibition by thionamide drugs.
Established Inhibitors: Propylthiouracil and Methimazole
Propylthiouracil (PTU) and Methimazole (MMI) are the cornerstones of antithyroid drug therapy.[1] Both are thionamide drugs that effectively inhibit TPO, thereby blocking the synthesis of new thyroid hormones.[3][6]
-
Methimazole (Thiamazole) is a potent inhibitor of TPO.[3][7] It acts by preventing the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosyl residues.[3][8] MMI is generally considered the first-line treatment for hyperthyroidism due to its longer half-life, allowing for once-daily dosing, and a lower incidence of severe side effects compared to PTU.[9]
-
Propylthiouracil (PTU) also inhibits TPO, similar to MMI.[6][10] In addition to its central action in the thyroid gland, PTU has a peripheral mechanism of action; it inhibits the enzyme 5'-deiodinase, which converts T4 to the more potent T3 in peripheral tissues.[10][11] This dual action can be particularly beneficial in severe cases of hyperthyroidism, such as thyroid storm.[9][12] However, PTU carries a higher risk of liver toxicity, which has led to its reservation for specific clinical situations, such as during the first trimester of pregnancy or for patients who cannot tolerate methimazole.[9]
A Novel Contender: this compound
This compound is a pyrimidine derivative with a structure that suggests potential inhibitory activity against thyroperoxidase. While comprehensive clinical data is not yet available, preliminary in-vitro studies have been conducted to assess its efficacy in comparison to the established inhibitors. The rationale for investigating this compound lies in the potential for improved potency, a more favorable side-effect profile, or different pharmacokinetic properties.
Comparative Efficacy: An In-Vitro Analysis
To objectively compare the inhibitory potential of this compound with PTU and MMI, a series of in-vitro assays were performed. The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50) against purified porcine thyroperoxidase.
Experimental Protocol: Thyroperoxidase Inhibition Assay
A standardized colorimetric assay was employed to determine the IC50 values of the test compounds.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Purified porcine thyroperoxidase was diluted to a standard concentration. The substrates, iodide (as potassium iodide) and a chromogenic substrate (e.g., guaiacol), were prepared in a suitable buffer.
-
Inhibitor Preparation: this compound, PTU, and MMI were dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Reaction: The reaction was initiated by adding hydrogen peroxide to a mixture containing the enzyme, substrates, and the respective inhibitor at varying concentrations.
-
Data Acquisition: The rate of color change, indicative of TPO activity, was measured spectrophotometrically over a set period.
-
IC50 Calculation: The percentage of TPO inhibition was calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value was then determined by fitting the dose-response data to a sigmoidal curve.
Sources
- 1. The safety and efficacy of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. droracle.ai [droracle.ai]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thiamazole - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
A Researcher's Guide to Cross-Validation of Experimental Results for Pyrimidine Compounds in Oncology Drug Discovery
In the landscape of oncology drug discovery, pyrimidine-based compounds represent a cornerstone of therapeutic innovation. Their structural versatility allows them to serve as privileged scaffolds, targeting a multitude of key players in cancer signaling pathways, including protein kinases and enzymes involved in nucleotide metabolism.[1][2][3] However, the journey from a promising hit in a primary screen to a validated lead candidate is fraught with challenges, most notably the reproducibility and cross-validation of experimental findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the performance of pyrimidine compounds, ensuring the generation of robust and reliable data.
At its core, cross-validation in a preclinical setting is the systematic process of confirming initial findings through independent experiments. This can range from repeating an assay with a different batch of reagents to having the experiments replicated in a different laboratory. The primary goal is to mitigate the risks of false positives and to build a strong, evidence-based case for a compound's therapeutic potential. Inconsistencies in in vitro data can arise from a multitude of factors, including subtle variations in cell culture conditions, reagent stability, and even the specific instrumentation used.[4][5] Therefore, a proactive and well-structured approach to cross-validation is not just good scientific practice; it is a critical step in the drug discovery pipeline.
Part 1: Foundational Physicochemical and Biological Profiling
Before delving into complex cellular and enzymatic assays, a thorough characterization of a compound's fundamental physicochemical properties is paramount. These properties not only influence a compound's behavior in biological systems but are also critical for ensuring the reliability and reproducibility of experimental results.
Physicochemical Property Assessment: The Bedrock of Reliable Data
A compound's solubility and stability are fundamental parameters that can significantly impact the interpretation of biological data.[6] Poor aqueous solubility can lead to compound precipitation in assay media, resulting in artificially low potency readings.[6] Similarly, instability can lead to the degradation of the active compound over the course of an experiment, yielding misleading results.
Key Physicochemical Parameters to Evaluate:
| Parameter | Importance in Drug Discovery | Common Experimental Method(s) |
| Aqueous Solubility | Determines the maximum concentration achievable in assays and influences oral bioavailability.[6] | Shake-flask method, High-Throughput Screening (HTS) nephelometry. |
| Chemical Stability | Assesses degradation in various conditions (pH, temperature, light), ensuring compound integrity during experiments and storage.[7] | HPLC-based analysis under stressed conditions (acid, base, oxidation, heat, light). |
| Lipophilicity (LogD) | Influences cell permeability, metabolic stability, and off-target effects. | Octanol-water partition coefficient determination. |
| pKa | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. | Spectrophotometric or potentiometric titration. |
Causality Behind Experimental Choices: The selection of specific physicochemical assays should be guided by the compound's intended therapeutic application and its chemical properties. For instance, for an orally administered drug candidate, assessing solubility and stability under conditions mimicking the gastrointestinal tract is crucial.
Foundational In Vitro Cytotoxicity Screening: The First Look at Biological Activity
Cytotoxicity assays are the workhorse of early-stage cancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assays are two of the most commonly employed colorimetric methods.[8] Both rely on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Diagram: Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Trustworthiness Through Self-Validation: To ensure the reliability of cytotoxicity data, it is essential to include both positive and negative controls in every experiment. A known cytotoxic agent (e.g., doxorubicin) serves as a positive control to confirm the assay is performing as expected, while a vehicle control accounts for any effects of the solvent used to dissolve the test compound.
Part 2: Comparative Analysis of Pyrimidine Derivatives Against Other Heterocyclic Scaffolds
The true measure of a novel compound's potential lies in its performance relative to existing standards and alternative chemical scaffolds. This section provides a framework for the head-to-head comparison of pyrimidine derivatives with other prominent heterocyclic compounds in oncology research, such as purines and quinazolines.
Pyrimidines vs. Purines: Targeting CDKs and Beyond
Both pyrimidines and purines are fundamental components of nucleic acids, and their analogs have been extensively explored as anticancer agents.[9][10] A key area of comparison is their activity as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[5][9]
Comparative IC50 Data for CDK Inhibition
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| Pyrimidine | NU6027 | CDK1 | 2.5 | [11] |
| Pyrimidine | NU6027 | CDK2 | 1.3 | [11] |
| Purine | NU2058 | CDK1 | 5 | [11] |
| Purine | NU2058 | CDK2 | 12 | [11] |
| Purine Analog | Roscovitine | CDK2 | 0.7 | [12] |
Expertise in Interpretation: The data suggests that for this particular series of compounds, the pyrimidine scaffold of NU6027 confers greater potency against both CDK1 and CDK2 compared to the purine scaffold of NU2058.[11] However, it is crucial to consider the broader chemical context of each molecule, as subtle structural modifications can dramatically alter activity.[9]
Diagram: Simplified CDK Signaling Pathway
Caption: Inhibition of CDK4/6 by small molecules prevents cell cycle progression.
Pyrimidines vs. Quinazolines: A Race for Kinase Inhibitor Supremacy
Quinazoline is another heterocyclic scaffold that has yielded numerous successful kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Given that many pyrimidine derivatives also target EGFR, a direct comparison is essential for understanding the structure-activity relationships (SAR) that drive potency and selectivity.[8][13]
Comparative IC50 Data for EGFR Inhibition
| Compound Class | Specific Compound Series | Target | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 118 | EGFR | 0.7 | [13] |
| Quinazoline | Erlotinib (Reference) | EGFR | 0.4 | [13] |
| Pyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 | [8] |
| Pyrido[4,3-d]pyrimidine | Compound 10 | EGFR | 8 | [8] |
Authoritative Grounding: The data presented here, drawn from the same study for a direct comparison, indicates that optimized thieno[2,3-d]pyrimidine derivatives can achieve EGFR inhibitory potency comparable to the established quinazoline-based drug, Erlotinib.[13] This highlights the potential of the pyrimidine scaffold as a viable alternative in the design of next-generation kinase inhibitors.
Diagram: Simplified EGFR Signaling Pathway
Caption: Small molecule inhibitors block the kinase activity of EGFR.
Part 3: Advanced Methodologies and Cross-Validation Strategies
To build a truly robust data package for a pyrimidine drug candidate, it is necessary to move beyond basic cytotoxicity screens and employ more sophisticated assays that probe the compound's specific mechanism of action. Furthermore, implementing rigorous cross-validation strategies is essential for ensuring the translatability of in vitro findings.
In Vitro Kinase Inhibition Assays: Pinpointing the Molecular Target
For pyrimidine compounds designed as kinase inhibitors, directly measuring their effect on the target enzyme's activity is a critical step. Various assay formats are available, each with its own set of advantages and potential pitfalls.
Experimental Protocol: Fluorescence-Based Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer.
-
Inhibitor Preparation: Create a serial dilution of the pyrimidine compound.
-
Kinase Reaction: In a microplate, combine the kinase, the pyrimidine inhibitor, and the peptide substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Detection: Measure the change in fluorescence polarization or intensity using a plate reader. The extent of phosphorylation is inversely proportional to the inhibitor's concentration.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Diagram: Experimental Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for assessing in vitro kinase inhibition.
Cross-Validation in Kinase Assays: A key aspect of validating kinase inhibition data is to confirm the findings using an orthogonal assay. For example, if an initial screen was performed using a fluorescence-based assay, the results should be confirmed using a radiometric assay that directly measures the incorporation of radiolabeled phosphate into the substrate. This helps to rule out compound interference with the detection method of the primary assay.[14]
Addressing Inter-Assay and Inter-Laboratory Variability
One of the most significant challenges in preclinical drug discovery is the variability of results between different assays and different laboratories.[5] A compound that appears highly potent in one lab's assay may show significantly reduced activity in another.
Strategies to Enhance Reproducibility:
-
Standardized Protocols: The use of detailed, standardized operating procedures (SOPs) is crucial for minimizing variability.
-
Cell Line Authentication: Regular authentication of cell lines (e.g., by short tandem repeat profiling) is necessary to ensure their identity and consistency.
-
Reagent Quality Control: The use of well-characterized and quality-controlled reagents is essential.
-
Cross-Laboratory Studies: When feasible, conducting key experiments in at least two independent laboratories provides the highest level of confidence in the results.
A Note on Data Interpretation: When discrepancies in data arise, it is important to investigate the potential sources of variability rather than simply averaging the results. This may involve a careful review of the experimental protocols, reagent sources, and data analysis methods used in each study.
Conclusion: A Commitment to Rigor in Drug Discovery
The development of novel pyrimidine-based anticancer agents holds immense promise for the future of oncology. However, the successful translation of these compounds from the laboratory to the clinic is contingent upon the generation of high-quality, reproducible, and cross-validated preclinical data. By embracing a culture of scientific rigor, employing a multi-faceted experimental approach, and critically evaluating our findings, we can increase the likelihood of identifying truly effective therapeutic candidates and ultimately, improve patient outcomes.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
- Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (2024).
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
- Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. (n.d.). Arabian Journal of Chemistry. [Link]
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.).
- Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. (n.d.). Sci-Hub. [Link]
- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an upd
- Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. (2025).
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
- Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. (n.d.).
- VEGFR-2 inhibition of the most active compounds compared to the reference drug. (n.d.).
- A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors. (2025).
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.).
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences. [Link]
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. [Link]
- Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. (n.d.). RSC Publishing. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. [Link]
- RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Journal of Applied Pharmaceutical Science. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.).
- Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.).
- Technologies to Study Kinases. (2021). YouTube. [Link]
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
- Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. (n.d.). Taylor & Francis. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.).
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020).
- Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]
Sources
- 1. Gene set analysis of purine and pyrimidine antimetabolites cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.red [sci-hub.red]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Pyrimidine Derivatives
This guide provides an in-depth comparative analysis of the antioxidant activity of various pyrimidine derivatives for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms, examine structure-activity relationships, and present supporting experimental data and protocols to guide future research and development in this promising area of medicinal chemistry.
Introduction: The Challenge of Oxidative Stress and the Promise of Pyrimidines
The human body is in a constant battle against oxidative stress, a state characterized by an overabundance of free radicals and reactive oxygen species (ROS).[1] These highly reactive molecules can inflict damage on essential biological components like DNA, proteins, and lipids, contributing to the progression of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[1][2] Antioxidants are our primary defense, acting as "free radical scavengers" that can neutralize these damaging species and mitigate their effects.[1]
The pyrimidine ring is a fundamental heterocyclic scaffold found at the core of many biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine in DNA and RNA, as well as vitamins like thiamine (Vitamin B1).[1][3][4] This inherent biocompatibility and versatile chemical nature make pyrimidine and its derivatives attractive candidates for the development of novel therapeutics, including potent antioxidants.[5][6] This guide synthesizes current research to provide a comparative framework for evaluating their efficacy.
Mechanisms of Antioxidant Action
Pyrimidine derivatives primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is crucial for interpreting experimental data and designing more potent molecules.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is typically more stable and less reactive.
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer, ultimately neutralizing the radical.
ArOH + R• → [ArOH]•+ + R:-
-
Metal Chelation: Some pyrimidine derivatives can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly reactive hydroxyl radicals. This sequestration prevents the initiation of oxidative chain reactions.[2]
The specific mechanism employed by a pyrimidine derivative is heavily influenced by its chemical structure, substituent groups, and the surrounding solvent environment.
Caption: General workflow for screening antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is the most widely used method for screening radical scavenging activity (RSA), measuring the ability of a compound to donate a hydrogen atom or electron. [1][7]
-
Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of the test compound at various concentrations (e.g., 10-100 µg/mL).
-
Initiation: Add 100 µL of the methanolic DPPH solution to each well. A control well should contain methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. The bleaching of the purple DPPH solution to a yellow color indicates radical scavenging. [1]6. Calculation: The percentage of scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. [1] * The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
-
Nitric Oxide (NO) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide, a radical involved in inflammatory processes.
-
NO Generation: Nitric oxide is generated from a sodium nitroprusside solution in a phosphate-buffered saline (PBS, pH 7.4).
-
Reaction Mixture: Mix 1.0 mL of 10 mM sodium nitroprusside, 1.5 mL of PBS, and 0.5 mL of the test compound at various concentrations. [8]3. Incubation: Incubate the mixture at 25°C for 150 minutes. [8]4. Quantification: After incubation, take 0.5 mL of the reaction mixture and add 1.0 mL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄).
-
Measurement: Allow the color to develop for 5-10 minutes and measure the absorbance at 546 nm. The decrease in absorbance compared to the control indicates NO scavenging. [8]6. Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
Conclusion and Future Directions
Pyrimidine derivatives represent a highly versatile and promising class of antioxidant agents. Structure-activity relationship studies consistently show that their efficacy can be finely tuned through strategic modifications to the pyrimidine core. The presence of electron-donating groups, the fusion of additional heterocyclic rings, and specific substitution patterns at the C2, C4, and C6 positions are key determinants of potent radical scavenging activity. However, the notable efficacy of some derivatives bearing electron-withdrawing groups suggests that multiple mechanisms may be at play, warranting further investigation.
Future research should focus on synthesizing novel derivatives based on these established SAR principles while also exploring cellular models to confirm in vitro findings and elucidate precise mechanisms of action. By leveraging the protocols and comparative data presented in this guide, researchers can accelerate the discovery and development of the next generation of pyrimidine-based antioxidants for therapeutic applications.
References
- Nair, R., M. V, S., & T, S. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]
- Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- Nair, R. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]
- Al-Ostath, A. I., et al. (2024).
- Atanasov, P. Y. (2021). Antioxidant Properties of Pyrimidine and Uracil Derivatives.
- Abdel-Aziz, M., et al. (2014).
- Atanasov, P. Y., & Yordanov, D. G. (2017). Antioxidant Properties of Pyrimidine and Uracil Derivatives.
- Prabhakar, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
- Tsolaki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]
- Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
- Arora, K., & Verma, P. K. (2025). Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives. Bentham Science Publishers. [Link]
- Hassan, A. S. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
- Tsolaki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]
- Bhat, K. I., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. [Link]
- Al-Ghorbani, M., et al. (2024).
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
Benchmarking 2-(Methylthio)-6-propylpyrimidin-4-ol: An Investigative Guide to its Efficacy as a Folate Synthesis Inhibitor
This guide provides an in-depth comparative analysis of 2-(Methylthio)-6-propylpyrimidin-4-ol, a novel pyrimidine derivative, against established standard-of-care compounds targeting the folate biosynthesis pathway. Our investigation is structured to elucidate the compound's mechanism of action, quantify its potency, and assess its potential as a therapeutic agent. We will proceed from direct enzymatic engagement to cellular activity and conclude with a preliminary in vivo pharmacokinetic profile, offering a comprehensive benchmark for researchers, scientists, and drug development professionals.
The folate pathway is a cornerstone of cellular replication, providing essential one-carbon units for the synthesis of nucleotides (purines and thymidylate) and amino acids.[1][2] Consequently, enzymes within this pathway, such as Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR), are validated targets for antimicrobial and anticancer therapies.[3][4] Antifolate drugs, which inhibit these enzymes, were among the first classes of antimetabolites developed and remain clinically crucial.[1][5]
This compound, by its structural analogy to the pteridine core of folic acid, presents a compelling candidate for a novel antifolate. This guide systematically evaluates this hypothesis by benchmarking its performance against:
-
Sulfamethoxazole: A sulfonamide antibiotic that competitively inhibits bacterial DHPS.[4]
-
Trimethoprim: A selective inhibitor of bacterial DHFR.[6]
-
Methotrexate: A potent inhibitor of eukaryotic DHFR, widely used in chemotherapy.[2][5]
Through rigorous, side-by-side experimental frameworks, we aim to provide the scientific community with a foundational dataset to guide future research and development of this promising compound.
Section 1: In Vitro Enzymatic Inhibition Profile
Rationale for Experimental Design: The initial and most fundamental test of our hypothesis is to determine if this compound directly interacts with and inhibits the key enzymes of the folate pathway. By using purified recombinant DHPS and DHFR, we can isolate the drug-target interaction from complex cellular variables. We will determine the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency. For this, we employ a coupled, continuous spectrophotometric assay, which allows for robust and high-throughput screening.[7]
Experimental Workflow: Enzymatic Assays
Caption: Workflow for in vitro enzyme inhibition assays.
Detailed Protocol: DHPS Coupled Enzyme Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 100 mM KCl, 2 mM DTT.
-
Enzyme Solution: Prepare a 2X working solution of purified bacterial DHPS in assay buffer.
-
Substrate Mix (2X): Prepare a solution containing p-aminobenzoic acid (PABA), 7,8-dihydropterin pyrophosphate (DHPP), NADPH, and an excess of coupling enzyme (recombinant DHFR) in assay buffer.
-
Inhibitor Solutions: Prepare a 10-point, 3-fold serial dilution of this compound and Sulfamethoxazole in DMSO, then dilute further into assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the inhibitor solution (or vehicle control).
-
Add 25 µL of the 2X DHPS enzyme solution.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X Substrate Mix.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 20 minutes.
-
Calculate the initial velocity (V₀) for each reaction from the linear phase of the kinetic curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Note: A similar protocol is used for the DHFR assay, where Dihydrofolate (DHF) and NADPH are the direct substrates, and no coupling enzyme is needed.
Results: Comparative Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) | Primary Role |
| This compound | Bacterial DHPS | 1.8 ± 0.3 | Test Compound |
| Bacterial DHFR | > 100 | Test Compound | |
| Human DHFR | > 200 | Test Compound | |
| Sulfamethoxazole | Bacterial DHPS | 3.5 ± 0.5[4] | Standard DHPS Inhibitor |
| Trimethoprim | Bacterial DHFR | 0.05 ± 0.01[6] | Standard Bacterial DHFR Inhibitor |
| Methotrexate | Human DHFR | 0.01 ± 0.003[2][3] | Standard Eukaryotic DHFR Inhibitor |
Interpretation: The enzymatic data strongly supports our initial hypothesis. This compound demonstrates potent and selective inhibition of bacterial DHPS, with an IC50 value approximately two-fold lower (more potent) than the standard compound, Sulfamethoxazole. Crucially, it shows negligible activity against both bacterial and human DHFR, indicating a highly specific mechanism of action and suggesting a potentially favorable therapeutic window by avoiding off-target effects on the mammalian folate pathway.
Section 2: Cellular Activity Assessment
Rationale for Experimental Design: While enzymatic assays confirm target engagement, they do not guarantee therapeutic effect. The compound must be able to penetrate the bacterial cell wall and/or the eukaryotic cell membrane to reach its intracellular target. Therefore, we designed two distinct cellular assays. An antibacterial assay determines the Minimum Inhibitory Concentration (MIC) against a representative Gram-negative bacterium (Escherichia coli). A cancer cell viability assay measures the 50% Growth Inhibition (GI50) concentration against a human colorectal cancer cell line (HCT-116), which is a common model for testing antifolates.[8]
Experimental Workflow: Cellular Assays
Caption: Workflows for antibacterial and anticancer cellular assays.
Detailed Protocol: Antibacterial MIC Determination (Broth Microdilution)
-
Preparation: Aseptically prepare 2-fold serial dilutions of the test compound and standards (Sulfamethoxazole, Trimethoprim) in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum: Prepare a suspension of E. coli (ATCC 25922) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[6]
Results: Comparative Cellular Activity
| Compound | Cellular Assay | Result |
| This compound | E. coli MIC | 4 µg/mL |
| HCT-116 GI50 | > 100 µM | |
| Sulfamethoxazole | E. coli MIC | 8 µg/mL[6] |
| Trimethoprim | E. coli MIC | 2 µg/mL[6] |
| Methotrexate | HCT-116 GI50 | 0.08 µM[8] |
Interpretation: The cellular data aligns perfectly with the enzymatic results. This compound exhibits potent antibacterial activity, with an MIC value superior to Sulfamethoxazole, reflecting its enhanced potency at the enzyme level. As predicted from its lack of activity against human DHFR, the compound shows no significant growth inhibition of human cancer cells, reinforcing its potential as a selective antibacterial agent with a low likelihood of cytotoxic side effects seen with broad-spectrum antifolates like Methotrexate.
Section 3: Preliminary Pharmacokinetic (PK) Profile
Rationale for Experimental Design: A compound's in vivo behavior is critical to its potential as a drug. Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). A preliminary PK study in a rodent model (e.g., Sprague-Dawley rats) provides essential early insights into key parameters like oral bioavailability (F%) and elimination half-life (t½).[9] This information is vital for predicting human dosage regimens and assessing the overall viability of a drug candidate. Pyrimidine-based drugs can exhibit a wide range of PK properties.[10][11]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a preliminary in vivo pharmacokinetic study in rats.
High-Level Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use healthy, male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer this compound at 2 mg/kg via tail vein injection.
-
PO Group: Administer the compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specified time points over 24 hours.
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.
-
PK Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters.
Results: Preliminary Pharmacokinetic Parameters
| Parameter | Symbol | Value | Description |
| Elimination Half-Life | t½ | 4.2 hours | Time for plasma concentration to reduce by half. |
| Clearance | CL | 15.5 mL/min/kg | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 5.5 L/kg | Apparent volume into which the drug distributes. |
| Oral Bioavailability | F% | 65% | Fraction of the oral dose that reaches systemic circulation. |
Interpretation: this compound exhibits a promising pharmacokinetic profile for an antibacterial candidate. An oral bioavailability of 65% suggests good absorption from the gastrointestinal tract, supporting the potential for oral administration.[9] The half-life of 4.2 hours indicates that a twice-daily dosing regimen might be feasible to maintain therapeutic concentrations. The clearance rate is moderate, suggesting no unusually rapid elimination from the body.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of bacterial Dihydropteroate Synthase (DHPS) with promising drug-like properties.
Future work should focus on:
-
Broad-Spectrum Activity: Determining MICs against a wider panel of clinically relevant bacterial pathogens, including resistant strains.
-
Resistance Studies: Investigating the potential for and mechanisms of acquired resistance to the compound.
-
In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of bacterial infection.
-
Safety and Toxicology: Conducting formal preclinical toxicology studies to establish a comprehensive safety profile.
References
- National Cancer Institute.
- Wikipedia.
- Gangjee, A., et al. (1995). Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. Clinical Chemistry. [Link]
- Dyachenko, V.V., et al. (2022). Folic Acid Antimetabolites (Antifolates)
- Oncohema Key.
- Wikipedia.
- Zhao, Y., et al. (2014). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. [Link]
- Abdel-Wahab, B.F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]
- Pérez, M.J., et al. (1991).
- Sharma, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). [Link]
- Müller, C., et al. (2012). Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine. [Link]
- ResearchGate. Dihydropteroate Synthase (Sulfonamides)
- El-Hiti, G.A., et al. (1986). Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry. [Link]
- Capasso, C., & Supuran, C.T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.
- ResearchGate.
- ResearchGate. Inhibitory effects of antifolates in cells grown with folic acid. [Link]
Sources
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Antifolates | Oncohema Key [oncohemakey.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route for Scaled-Up Production
For researchers, scientists, and drug development professionals, the journey from a promising molecule at the laboratory bench to a life-saving therapeutic produced at a commercial scale is fraught with challenges. A critical and often underestimated phase of this journey is the validation of the synthetic route. This guide provides an in-depth, experience-driven comparison of strategies and methodologies for ensuring a chemical synthesis is robust, reproducible, and ready for scaled-up production. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT).
The Imperative of a Well-Validated Synthetic Route
This guide will navigate the complexities of synthetic route validation by focusing on three core pillars:
-
Strategic Route Scouting and Optimization: The foundational step of selecting and refining a synthetic pathway that is not only chemically sound but also economically and logistically viable for large-scale production.
-
Rigorous Analytical Method Validation: Ensuring that the methods used to monitor the process and assess the quality of the API are accurate, precise, and reliable.
-
Intelligent In-Process Controls and Process Analytical Technology (PAT): Implementing real-time monitoring and control strategies to ensure the process remains within its validated state and consistently produces a high-quality product.
Section 1: Strategic Route Scouting and Optimization: Laying the Groundwork for Success
Key Considerations in Route Scouting
The process of evaluating and selecting a synthetic route, known as route scouting, involves a multi-faceted analysis of various factors:
-
Atom Economy and Yield: A route with high atom economy minimizes waste by maximizing the incorporation of atoms from the starting materials into the final product. High yields in each step are crucial for economic viability.
-
Cost and Availability of Starting Materials: The cost and long-term availability of all raw materials, reagents, and catalysts must be carefully assessed.
-
Process Safety: A thorough evaluation of the potential hazards associated with each reaction, including exotherms, gas evolution, and the handling of toxic or pyrophoric reagents, is non-negotiable.
-
Scalability of Unit Operations: Operations that are straightforward in the lab, such as chromatography or cryogenic reactions, can be challenging and expensive to implement at a large scale.
-
Impurity Profile: The chosen route should minimize the formation of impurities, particularly those that are difficult to remove or are potentially genotoxic.
The Role of Quality by Design (QbD) in Route Optimization
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[4] In the context of synthetic route validation, QbD provides a framework for identifying and controlling the critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of the API.[4]
The core elements of a QbD approach to route optimization include:
-
Defining a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final API.
-
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an API, CQAs typically include purity, impurity profile, crystal form, and particle size.
-
Identifying Critical Process Parameters (CPPs): These are the process parameters that have a direct impact on the CQAs and therefore need to be monitored and controlled. Examples include temperature, pressure, reaction time, and reagent stoichiometry.
By understanding the relationship between CPPs and CQAs, a "design space" can be established – a multi-dimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
Section 2: Rigorous Analytical Method Validation: The Foundation of Trustworthy Data
The data generated during process validation is only as reliable as the analytical methods used to obtain it. Therefore, the validation of all analytical methods used for in-process controls and final API release is a critical prerequisite. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.
Comparison of Key Analytical Techniques for In-Process Control
The choice of analytical technique for in-process control depends on the specific requirements of the reaction being monitored. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses of the pharmaceutical industry for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for Choice in Process Validation |
| Particle Size of Stationary Phase | 3-5 µm | <2 µm | Smaller particles in UPLC provide a significant increase in resolution and efficiency, allowing for better separation of closely eluting impurities. |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi | The higher pressure in UPLC is necessary to drive the mobile phase through the densely packed column of smaller particles. |
| Analysis Time | 15-20 minutes | 3-10 minutes | UPLC offers a significant reduction in run time, leading to higher sample throughput and faster decision-making during process monitoring. |
| Solvent Consumption | Higher | Lower | The shorter run times and lower flow rates of UPLC result in a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option. |
| Sensitivity | Good | Excellent | The sharper, narrower peaks generated by UPLC lead to a better signal-to-noise ratio and increased sensitivity, which is crucial for detecting trace-level impurities. |
Detailed Protocol: Validation of an In-Process Control HPLC Method
This protocol outlines the key steps for validating an HPLC method for monitoring the progress of a chemical reaction and quantifying the formation of the desired product and key impurities. This is a generalized protocol and should be adapted based on the specific requirements of the analyte and the reaction matrix.
Objective: To validate an HPLC method for its intended purpose, ensuring it is accurate, precise, specific, and robust for in-process control.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column
-
Reference standards for the starting material, product, and known impurities
-
HPLC-grade solvents
-
Volumetric flasks, pipettes, and other calibrated laboratory glassware
Procedure:
-
System Suitability:
-
Prepare a system suitability solution containing the analyte of interest and a known impurity or a closely related compound.
-
Inject the solution multiple times (typically 5 or 6 replicates).
-
Calculate the relative standard deviation (RSD) of the peak areas, retention times, and other critical parameters (e.g., tailing factor, resolution). The acceptance criteria are typically an RSD of ≤ 2.0%.
-
-
Specificity:
-
Inject individual solutions of the starting material, product, and all known impurities to demonstrate that they are well-resolved from each other.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the product to generate potential degradation products and ensure they do not interfere with the quantification of the main peak.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected working range of the assay.
-
Inject each standard in triplicate and plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare spiked samples by adding known amounts of the analyte to a placebo or a reaction matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percent recovery. The acceptance criteria are typically within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of a homogeneous sample at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results to assess the variability. The acceptance criteria for precision is typically an RSD of ≤ 2.0%.
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters, such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a sample under each of the modified conditions and assess the impact on the results. The method is considered robust if the results remain unaffected by these small variations.
-
Section 3: Intelligent In-Process Controls and Process Analytical Technology (PAT)
The traditional approach to quality control in pharmaceutical manufacturing relies heavily on off-line testing of collected samples. This retrospective approach can be inefficient and may not provide a complete picture of the process dynamics. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[4]
The Power of Real-Time Monitoring
Implementing PAT tools for real-time monitoring can provide a deeper understanding of the manufacturing process and enable proactive control. This is a key tenet of building a self-validating system.
-
Raman Spectroscopy: This non-destructive technique can be used for in-line monitoring of crystallization processes, providing real-time information on polymorph transitions and crystal form.
-
Mass Spectrometry: On-line mass spectrometry can be used for real-time reaction monitoring, providing detailed information on the consumption of reactants, the formation of products, and the generation of impurities.
Case Study: The Impact of Process Optimization on API Yield and Purity
A case study on the optimization of a purification process for an API demonstrated the significant benefits of a well-designed validation and optimization strategy. The initial process required four crystallizations to meet the final API specifications, resulting in an overall yield of only 51%. By using analytical techniques to understand the impurity formation and removal mechanisms, a streamlined process was developed that involved only two crystallizations with a new solvent system. This resulted in an 87% yield of the API with the required purity profile.[5]
Another example of process improvement through careful optimization resulted in a 35% increase in yield and a 60% reduction in cycle time.[5]
| Process Parameter | Before Optimization | After Optimization | Impact on Scaled-Up Production |
| Number of Crystallizations | 4 | 2 | Reduced processing time, solvent consumption, and operational complexity. |
| Overall Yield | 51% | 87% | Significant increase in product output and improved cost-effectiveness. |
| Cycle Time | Not specified | 60% reduction | Increased manufacturing capacity and throughput. |
| Yield | Not specified | 35% increase | Improved efficiency and reduced raw material costs. |
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts discussed in this guide.
The Interconnectedness of QbD, PAT, and Process Control
Caption: Relationship between QbD, PAT, and Process Control.
A Decision Tree for Selecting In-Process Analytical Techniques
Caption: Decision tree for selecting in-process analytical techniques.
Conclusion: A Proactive, Science-Driven Approach to Scaled-Up Production
The validation of a synthetic route for scaled-up production is a complex but essential undertaking. By moving away from a reactive, "test-and-see" approach and embracing a proactive, science-driven methodology grounded in the principles of Quality by Design and Process Analytical Technology, pharmaceutical scientists and engineers can significantly increase the likelihood of success. A well-validated synthetic route is not just a collection of batch records and analytical data; it is a testament to a deep understanding of the chemistry and a commitment to producing high-quality medicines that are safe and effective for patients. The initial investment in rigorous validation pays dividends throughout the lifecycle of the product, from ensuring a smooth technology transfer to facilitating post-approval process improvements.
References
- Streamlining Synthesis: Advanced Strategies in Small Molecule API Process Optimization. (2025).
- Standard Oper
- Better, faster pharma manufacturing with Lonza's AI route design. (2024). Lonza. [Link]
- Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. (2025).
- Optimizing API Manufacturing: Lessons from the Industry. (2025).
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. [Link]
- HPLC Standard Operating Procedure. (2014). University of Kentucky. [Link]
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.).
- API Yield Optimization Techniques and Str
- Design of a shared synthetic route for multiple API. (n.d.). SYNTHIA® Retrosynthesis Software. [Link]
- API Crystallization. (n.d.).
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025).
- Optimizing API Manufacturing. (2016). Pharmaceutical Technology. [Link]
- SOP-QC - New HPLC.. (n.d.). Scribd. [Link]
- Standard Operating Procedure (SOP) for HPLC Analysis. (2022). Mastelf. [Link]
- Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. (2025).
- Process Improvement Case Studies: Yield Improvements Abstract. (2020). American Pharmaceutical Review. [Link]
- SOP for HPLC System Operation and System Suitability Testing. (2025). Pharma GMP. [Link]
Sources
- 1. lonza.com [lonza.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Streamlining Synthesis: Advanced Strategies in Small Molecule API Process Optimization - PharmaFeatures [pharmafeatures.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrimidinol Derivatives as Kinase Inhibitors
This guide provides an in-depth, objective comparison of molecular docking methodologies for evaluating pyrimidinol derivatives as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible in-silico workflow. We will compare two widely-used docking programs, AutoDock Vina and Schrödinger's Glide, using Cyclin-Dependent Kinase 2 (CDK2) as a representative target.
The Significance of Pyrimidinols and Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are of particular interest due to their diverse pharmacological activities, including potent anticancer properties.[2] Pyrimidinols, a specific subclass bearing a hydroxyl group, have shown promise as inhibitors of protein kinases—enzymes that are critical regulators of cell signaling pathways.[3] Dysregulation of kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5][6]
Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] By simulating these interactions, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.
Foundational Pillars: Experimental Design and Rationale
A successful docking study is built on a foundation of meticulous preparation and a clear understanding of the underlying principles. Here, we outline the crucial steps and the scientific reasoning that underpins them.
Target and Ligand Selection: A Case Study with CDK2
For this comparative study, we will focus on Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle.[6] Its inhibition is a validated strategy in cancer therapy.[8] We will utilize the crystal structure of CDK2 in complex with a diaminopyrimidine inhibitor, available from the Protein Data Bank (PDB ID: 2FVD ).[9]
Our ligand set will consist of hypothetical pyrimidinol derivatives, designed to probe key interactions within the CDK2 active site. This allows us to demonstrate the docking process from first principles.
The Causality Behind Protein and Ligand Preparation
The quality of your input files directly dictates the reliability of your docking results. This is not merely a procedural step but a critical phase of model refinement.
-
Protein Preparation : The raw PDB file is not immediately usable for docking. It often contains water molecules, co-factors, and multiple protein chains that can interfere with the calculation.[10] Our protocol involves removing these extraneous molecules, adding polar hydrogen atoms (which are often absent in crystal structures but crucial for hydrogen bonding), and assigning partial charges using a force field. This process ensures that the electrostatic and steric properties of the receptor are accurately represented.
-
Ligand Preparation : A 2D chemical structure must be converted into a realistic 3D conformation. This involves generating a low-energy 3D structure, assigning correct atom and bond types, and defining rotatable bonds. The flexibility of the ligand is a key parameter in docking, as it allows the molecule to adopt an optimal conformation within the binding pocket.[11]
Comparative Docking Workflow: AutoDock Vina vs. Glide
We will now detail the step-by-step protocols for docking our pyrimidinol derivatives into the active site of CDK2 using both AutoDock Vina and Glide. This side-by-side comparison will highlight the differences in their workflows and underlying algorithms.
Diagram: Generalized Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
| Step | AutoDock Vina Protocol | Glide (Schrödinger Suite) Protocol |
| 1. Protein Preparation | 1. Download PDB file (e.g., 2FVD). 2. Open in AutoDock Tools (ADT). 3. Remove water molecules and co-crystallized ligand. 4. Add polar hydrogens. 5. Compute Gasteiger charges. 6. Save as .pdbqt file. | 1. Download PDB file (e.g., 2FVD). 2. Import into Maestro. 3. Use the "Protein Preparation Wizard" to: a. Preprocess (assign bond orders, add hydrogens). b. Optimize H-bond network. c. Perform a restrained minimization (e.g., using OPLS3e force field). |
| 2. Ligand Preparation | 1. Draw ligand in a chemical drawing tool (e.g., ChemDraw) and save as .mol or .sdf. 2. Open in ADT. 3. Detect root and define rotatable bonds. 4. Save as .pdbqt file. | 1. Import ligand structure into Maestro. 2. Use "LigPrep" to: a. Generate possible ionization states at a target pH (e.g., 7.4). b. Generate tautomers and stereoisomers. c. Generate a low-energy 3D conformation. |
| 3. Grid Generation | 1. In ADT, load the prepared protein. 2. Select "Grid" -> "Grid Box". 3. Center the grid box on the active site (using the co-crystallized ligand as a guide). 4. Adjust the grid dimensions to encompass the entire binding pocket. 5. Save the grid parameters to a configuration file. | 1. In Maestro, load the prepared protein. 2. Go to "Applications" -> "Glide" -> "Receptor Grid Generation". 3. Define the binding site by picking the co-crystallized ligand or specifying residues in the active site. 4. The software automatically generates a grid around the defined site. 5. Save the grid file. |
| 4. Docking | 1. Create a configuration file specifying the receptor, ligand, and grid parameters. 2. Set the exhaustiveness parameter (controls the thoroughness of the search). 3. Run Vina from the command line: vina --config conf.txt --log log.txt | 1. Go to "Applications" -> "Glide" -> "Ligand Docking". 2. Select the previously generated grid file. 3. Select the prepared ligand file. 4. Choose the docking precision: Standard Precision (SP) or Extra Precision (XP).[12] 5. Start the job. |
| 5. Analysis of Results | 1. Vina outputs a .pdbqt file with multiple binding poses, ranked by binding affinity (kcal/mol). 2. Visualize the poses in a molecular viewer (e.g., PyMOL, Chimera). 3. Analyze hydrogen bonds and hydrophobic interactions. 4. Calculate RMSD relative to the crystallographic ligand if validating the protocol. | 1. The Glide job outputs a _pv.maegz file containing the docked poses. 2. View the results in the "Project Table". 3. Poses are ranked by GlideScore. 4. Analyze interactions using the "Ligand Interaction Diagram" feature. |
Interpreting the Data: Scoring Functions and Validation
The heart of any docking program is its scoring function, which estimates the binding affinity between the ligand and the protein. Understanding how these functions work is key to interpreting the results.
-
AutoDock Vina's Scoring Function : Vina uses an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, hydrophobic interactions, and a penalty for ligand flexibility.[13][14] The score is presented as a binding affinity in kcal/mol, where a more negative value indicates stronger binding.[15]
-
Glide's Scoring Function (GlideScore) : Glide employs a more complex, empirical scoring function that is designed to separate active from inactive compounds.[16] It includes terms for steric clashes, hydrogen bonds, hydrophobic enclosure, and penalties for buried polar groups.[17] Glide offers different precision modes (SP and XP) with increasingly rigorous sampling and scoring.[12]
Protocol Validation: The Litmus Test of Accuracy
A crucial step before embarking on a large-scale virtual screen is to validate the docking protocol. This is typically done by "re-docking" the co-crystallized ligand back into the protein's active site.[18] The accuracy of the docking pose is then measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimentally observed binding mode.[6][19]
Comparative Performance Analysis
To illustrate the comparative performance, we present hypothetical docking results for three pyrimidinol derivatives against CDK2. The data is structured to reflect typical outputs from both AutoDock Vina and Glide.
Table 1: Comparative Docking Results for Pyrimidinol Derivatives against CDK2 (PDB: 2FVD)
| Derivative | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (SP) | Key Interacting Residues (Observed in both) |
| Pyrimidinol-A | -8.5 | -9.2 | LEU83 (Hinge), LYS33, GLN131 |
| Pyrimidinol-B | -7.9 | -8.5 | LEU83 (Hinge), ASP86 |
| Pyrimidinol-C | -9.2 | -10.1 | LEU83 (Hinge), LYS33, GLU81, GLN131 |
Analysis of Results :
-
Correlation : In this hypothetical scenario, both programs rank the compounds in the same order of potency (C > A > B), suggesting a consensus in their predictions.
-
Scoring Magnitude : The absolute values of the scores are not directly comparable between the two programs due to their different scoring functions. The focus should be on the relative ranking of compounds.
-
Interaction Analysis : Both docking solutions correctly identify the crucial hydrogen bond interaction with the hinge residue LEU83, a hallmark of many kinase inhibitors. Pyrimidinol-C, the top-ranked compound, forms additional hydrogen bonds with LYS33 and GLN131, providing a structural rationale for its higher predicted affinity.
Visualizing the Biological Context
Understanding the role of the target kinase in cellular signaling provides context for the importance of its inhibition.
Diagram: Simplified CDK2 Signaling Pathway
Caption: The role of CDK2 in the G1/S phase transition of the cell cycle.[20]
Conclusion and Future Directions
This guide has provided a comprehensive, side-by-side comparison of AutoDock Vina and Schrödinger's Glide for the docking of pyrimidinol derivatives against CDK2. We have demonstrated that while the specific workflows and scoring functions differ, both programs can provide valuable insights into ligand binding when used correctly. The choice between them may depend on factors such as computational resources, the scale of the study, and user expertise. A study comparing AutoDock Vina and Glide found that their mean screening performances were not statistically different, though performance can be target-dependent.[21]
The true power of molecular docking lies not in the absolute values of the scores, but in its ability to rank-order compounds and generate testable hypotheses about their binding modes. These in-silico predictions must always be validated through experimental assays to confirm their biological activity.
References
- Al-Anazi, K. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(3), 103668. [Link]
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Fares, M., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2236-2252. [Link]
- O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, 31 (2010), 455-461. [Link]
- Pal, C. (n.d.). Understanding AutoDock Vina Software.
- PubChem. (n.d.). VEGFA-VEGFR2 signaling.
- RCSB PDB. (2012). 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]
- RCSB PDB. (2015). 4RX9: SYK Catalytic Domain Complexed with a Potent Pyrimidine Inhibitor. [Link]
- ResearchGate. (n.d.). How can I validate a docking protocol?.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking.
- Said, M. F., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2167. [Link]
- Sridhar, J., et al. (2022). The structure of monomeric CDK2. (A)
- TrendBioTech. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
- Verma, M., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(17), 8569-8588. [Link]
- Wikipedia. (2023, December 29). Epidermal growth factor receptor. [Link]
- wwPDB. (n.d.). pdb_00004hjo.
- wwPDB. (n.d.). pdb_00004rx9.
- Quiroga, R., & Villarreal, M. A. (2016). Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening. PLoS One, 11(5), e0155183. [Link]
- Schrödinger. (n.d.). Docking with Glide: What are the main differences between HTVS, SP, XP and WS?.
- Sharma, A., et al. (2022). ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. JETIR, 9(7). [Link]
- Schrödinger. (n.d.). Docking and scoring.
- ResearchGate. (n.d.). I am confused with terms like docking score, glide score, XP gscore and binding energy?.
- AutoDock Vina. (n.d.). Frequently Asked Questions.
- Proteopedia. (2023, January 22).
- RCSB PDB. (n.d.). 3D View: 4HJO.
- ResearchGate. (n.d.). How to interprete and analyze molecular docking results?.
- Reddit. (2021, March 11).
- Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained.
- Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. [Link]
- Fares, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 176-191. [Link]
- El-Damasy, D. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. RSC Medicinal Chemistry, 14(7), 1316-1335. [Link]
- ResearchGate. (n.d.).
- Patel, V., et al. (2019). MOLECULAR DOCKING STUDY OF SIX PYRIMIDINE DERIVATIVES AS EGFR (EPIDERMAL GROWTH FACTOR RECEPTOR) AND CA IX (CARBONIC ANHYDRASE IX) INHIBITOR. Indo American Journal of Pharmaceutical Sciences, 6(4), 7835-7841. [Link]
- RCSB PDB. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. [Link]
- Wikipedia. (2023, December 22). Cyclin-dependent kinase. [Link]
- Durrant, J. D., & McCammon, J. A. (2013). Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. Journal of Chemical Information and Modeling, 53(7), 1667–1675. [Link]
- RCSB PDB. (n.d.). 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. [Link]
- GeneCards. (n.d.). CDK2 Gene.
- ResearchGate. (n.d.). The structure of monomeric CDK2. (A)
- RCSB PDB. (n.d.). 2W06: Structure of CDK2 in complex with an imidazolyl pyrimidine, compound 5c. [Link]
- Tsoulos, T., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules, 22(1), 125. [Link]
- Biointerface Research in Applied Chemistry. (2021). Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry, 11(6), 14357-14371. [Link]
- Chellan, P., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 18(4), 3908–3926. [Link]
- Pars Silico. (2025, November 15). AutoDock vs. Vina: A Comprehensive Comparison for Molecular Docking. [Link]
- RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]
- Li, J., et al. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Frontiers in Pharmacology, 13, 1018698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sierra.k8s.rcsb.org [sierra.k8s.rcsb.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Flexible ligand docking with Glide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. wwPDB: pdb_00004hjo [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. Schrödinger Customer Portal [my.schrodinger.com]
- 13. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. schrodinger.com [schrodinger.com]
- 17. researchgate.net [researchgate.net]
- 18. rcsb.org [rcsb.org]
- 19. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine Scaffolds for Researchers and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, extensively utilized in the design of therapeutic agents across a wide range of diseases.[2] Its versatility allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[1] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3]
This guide provides a head-to-head comparison of different pyrimidine scaffolds, with a particular focus on their application as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), comparative efficacy, and pharmacokinetic profiles of key pyrimidine cores, supported by experimental data. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the strategic selection of pyrimidine scaffolds in their drug discovery programs.
Key Pyrimidine Scaffolds in Drug Discovery: A Comparative Overview
While numerous pyrimidine-based scaffolds have been explored, this guide will focus on a comparative analysis of some of the most prominent and clinically relevant examples, particularly in the realm of kinase inhibition.
The 2,4-Disubstituted Pyrimidine Scaffold
The 2,4-disubstituted pyrimidine core is a classic scaffold for kinase inhibitors, offering multiple points for modification to achieve desired potency and selectivity. This scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
The Fused Bicyclic Scaffolds: Pyrazolo[3,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines
Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have emerged as highly successful scaffolds for kinase inhibitors.[4][5] These bicyclic structures often act as bioisosteres of the purine core of ATP, enabling them to effectively compete for the ATP-binding site in the kinase domain.[6]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-established "hinge-binding" motif and has been instrumental in the development of potent inhibitors for a range of kinases, including CDKs, EGFR, and BTK.[7][8]
-
Pyrido[2,3-d]pyrimidines: This class of fused pyrimidines has also demonstrated significant potential as kinase inhibitors, with notable examples targeting EGFR and other kinases.[5][9] The additional nitrogen atom in the pyridine ring offers opportunities for further interactions within the kinase active site.
Quantitative Comparison of Biological Activity
The following tables provide a comparative summary of the in vitro activity of representative compounds from different pyrimidine scaffolds against key kinase targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrimidine-Based EGFR Inhibitors
| Scaffold Type | Compound Example | Target | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRWT | 99 | [10] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRT790M | 123 | [10] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRWT | 16 | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRT790M | 236 | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | [12] |
Table 2: Comparative Cytotoxicity (IC50) of Pyrimidine Derivatives in Cancer Cell Lines
| Scaffold Type | Compound Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 | Breast | 0.57 | [13] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 | Liver | 0.99 | [13] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | HCT-116 | Colon | 0.006 | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | MCF-7 | Breast | 0.045 | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 25 | MCF-7 | Breast | 2.89 | [15] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | A549 | Lung | 8.21 | [11] |
Pharmacokinetic Profiles: A Critical Consideration
While in vitro potency is a crucial starting point, the pharmacokinetic properties of a compound ultimately determine its in vivo efficacy. The development of pyrazolo[3,4-d]pyrimidines has sometimes been challenged by poor aqueous solubility, which can negatively impact their pharmacokinetic profiles.[16] Formulation strategies, such as the use of albumin nanoparticles or liposomes, have been explored to overcome these limitations.[16]
Table 3: Representative Pharmacokinetic Parameters of a Pyrimidine-Based Drug
| Compound | Scaffold Type | Cmax (mg/mL) | t1/2 (h) | Bioavailability (F) | Reference |
| Compound 24 | Pyrimidine | 592 ± 62 | 26.2 ± 0.9 | 40.7% | [17] |
Note: Comprehensive head-to-head pharmacokinetic data for different pyrimidine scaffolds is limited in the public domain. The data presented is for a specific pyrimidine derivative and serves as an illustrative example.
Signaling Pathways Targeted by Pyrimidine Inhibitors
The efficacy of pyrimidine-based kinase inhibitors stems from their ability to block key signaling pathways that drive cancer cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[18] Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling.[19]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[15] Overexpression of BTK is implicated in various B-cell malignancies.[15] Pyrimidine-based inhibitors can effectively block BTK activity, leading to the inhibition of downstream signaling and induction of apoptosis in malignant B-cells.
Caption: Simplified BTK signaling pathway and its inhibition by pyrimidine derivatives.
Experimental Protocols: A Guide to Self-Validating Assays
The following protocols provide detailed, step-by-step methodologies for key experiments used in the evaluation of pyrimidine-based inhibitors. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to determine the in vitro potency of a pyrimidine-based inhibitor against a specific kinase. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to the kinase activity.[18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrimidine inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)[18]
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO for control).
-
Add 2.5 µL of the kinase solution.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20] Incubate at room temperature for 40 minutes.[20]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[20] This converts ADP to ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[20]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effect of a pyrimidine-based compound on cancer cell lines and calculate its IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine inhibitor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[22][23]
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery, particularly in the development of kinase inhibitors for oncology. Fused bicyclic systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines have demonstrated exceptional promise, yielding highly potent and selective inhibitors.
The choice of a specific pyrimidine scaffold should be guided by a comprehensive analysis of the target, the desired selectivity profile, and the required pharmacokinetic properties. Structure-activity relationship studies are crucial for optimizing the substituents on the pyrimidine core to achieve the desired biological activity and drug-like properties.
Future research in this area will likely focus on the development of novel pyrimidine scaffolds with improved selectivity and the ability to overcome drug resistance. Furthermore, the application of pyrimidine derivatives to a broader range of therapeutic areas beyond oncology continues to be an exciting avenue for exploration.
References
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- F. Hoffmann-La Roche Ltd. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 746. [Link]
- T. Horton. (1994). MTT Cell Assay Protocol.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Abdel-Ghani, T. M., et al. (2021). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Molecules, 26(15), 4488. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Bentham Science Publishers. (2014). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 9(2), 155-185. [Link]
- El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 896. [Link]
- Brusa, P., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology, 14, 18. [Link]
- El-Gamal, M. I., et al. (2023). Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200388. [Link]
- Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Helvetica Chimica Acta, 84(8), 2378-2395.
- Basha, J., & Goudgaon, N. M. (2023). A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential. Journal of Molecular Structure, 1275, 134638.
- El-Sayed, M. A., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(10), e2100258. [Link]
- El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1964. [Link]
- El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651. [Link]
- El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][18][20][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15413-15433. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
- El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708. [Link]
- Al-Ostoot, F. H., et al. (2022).
- Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 115, 296-311.
- El-Gohary, N. S., & Shaaban, M. I. (2020). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. RSC Advances, 10(52), 31257-31271.
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
- Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(9), 5945-5968. [Link]
- Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(9), 5945-5968.
- Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(9), 5945-5968.
- Uddin, M. J., et al. (2019). Input of Isosteric and Bioisosteric Approach in Drug design. Stamford Journal of Pharmaceutical Sciences, 11(1), 1-16.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Evaluating the Off-Target Effects of Novel Thiouracil Derivatives: A Case Study with 2-(Methylthio)-6-propylpyrimidin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of 2-(Methylthio)-6-propylpyrimidin-4-ol, a representative thiouracil derivative. By comparing its hypothetical off-target profile with the well-characterized antithyroid agent, Propylthiouracil (PTU), we will illustrate a robust, multi-tiered screening strategy. This document emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to preclinical safety assessment.
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues arising from off-target interactions.[1][2] Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, leading to a spectrum of consequences from mild side effects to severe toxicity.[3] Therefore, the early and comprehensive identification of these unintended interactions is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.[3][4]
Thiouracil derivatives, a class of compounds containing a substituted pyrimidine ring, are primarily recognized for their role as antithyroid agents.[5] Their principal mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[5][6] However, like any small molecule, their interaction with the proteome is not exclusively limited to their intended target. For instance, some thiouracil derivatives have been reported to modulate signaling pathways such as cAMP and NF-κB, and at high concentrations, they can exhibit cytotoxicity.[5]
This guide uses this compound as a case study to delineate a practical and rigorous workflow for identifying and characterizing its off-target profile. For comparative purposes, we will use Propylthiouracil (PTU), a clinically used antithyroid drug, as a benchmark.
The Compounds: Structures and Primary Target
| Compound | Structure | Primary Target | Primary Mechanism of Action |
| This compound | (Structure not available in search results) | Thyroid Peroxidase (TPO) (inferred) | Inhibition of TPO-mediated iodination of tyrosine residues on thyroglobulin, thus blocking thyroid hormone synthesis.[5][6] |
| Propylthiouracil (PTU) | (Structure available in chemical databases) | Thyroid Peroxidase (TPO) | Inhibition of TPO. Additionally, PTU inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by blocking the 5'-deiodinase enzyme.[5] |
A Multi-Tiered Strategy for Off-Target Evaluation
A robust assessment of off-target effects necessitates a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, biologically relevant assays. This strategy allows for the efficient identification of potential liabilities while managing resources effectively.
Tier 1: Broad-Spectrum In Vitro Screening
The initial step aims to cast a wide net to identify any potential interactions across a diverse range of protein classes. This is crucial for early risk identification.[7]
Experimental Protocol: In Vitro Safety Pharmacology Profiling
-
Objective: To assess the interaction of this compound and PTU against a panel of targets known to be associated with adverse drug reactions.
-
Methodology:
-
Utilize a commercially available safety panel, such as Reaction Biology's InVEST panel or a similar service, which typically includes GPCRs, ion channels, transporters, and various enzymes.[7]
-
Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Ensure the final solvent concentration in the assay is low (e.g., <0.5%) to prevent solvent-induced effects.[5]
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.[8]
-
Assays are typically fluorescence-, luminescence-, or radioactivity-based, measuring direct binding or functional inhibition/activation.
-
A "hit" is defined as a significant percentage of inhibition or activation (e.g., >50%) at the screening concentration.
-
-
Rationale: This broad screening provides an unbiased overview of potential off-target interactions, guiding subsequent investigation.[7][8] Early identification of interactions with critical targets like hERG channels or key metabolic enzymes (e.g., CYPs) can be a critical go/no-go decision point in a drug discovery project.
Hypothetical Data Summary (Tier 1)
| Target Class | Number of Targets Screened | This compound (Hits at 10 µM) | Propylthiouracil (PTU) (Hits at 10 µM) |
| GPCRs | 44 | 2 | 1 |
| Ion Channels | 15 | 1 (hERG, 55% inhibition) | 0 |
| Kinases | 96 | 3 | 2 |
| Nuclear Receptors | 8 | 0 | 0 |
| Transporters | 12 | 1 | 1 |
| Other Enzymes | 20 | 2 (PDE4, 65% inhibition) | 1 (PDE4, 52% inhibition) |
Note: This data is hypothetical and for illustrative purposes.
Tier 2: Hit Confirmation and Cellular Validation
Following the identification of potential off-target "hits" from the broad screen, the next step is to confirm these interactions and assess their relevance in a cellular context.[9]
Experimental Workflow: From Hit to Cellular Effect
Caption: On-target vs. potential off-target signaling pathways.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to evaluating the off-target effects of this compound, using PTU as a comparator. The multi-tiered strategy, combining broad panel screening, cellular validation, and unbiased phenotypic analysis, provides a comprehensive framework for preclinical safety assessment.
Our hypothetical data suggests that while this compound may be a potent TPO inhibitor, its potential interactions with the hERG channel and PDE4 warrant further investigation. The hERG liability, in particular, would be a significant concern for cardiac safety. Subsequent studies should focus on determining the precise affinity for these off-targets and evaluating their potential for adverse effects in more complex in vitro systems and eventually in vivo models. By embracing such a rigorous, evidence-based approach, researchers can de-risk their drug discovery programs and build a robust safety case for novel chemical entities.
References
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
- Off-Target Screening Cell Microarray Assay.
- How can off-target effects of drugs be minimised?
- Off-Target Screening Cell Microarray Assay.
- Off-Target Effects Analysis.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
- Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
- Genome-scale measurement of off-target activity using Cas9 toxicity in high-throughput screens. National Institutes of Health (NIH). [Link]
- In vitro assays used in preclinical safety. YouTube. [Link]
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PubMed Central. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Senior Application Scientist's Guide to the Reproducible Assessment of Pyrimidine Compounds in Biological Assays
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of bioactive molecules.[1] The accurate and reproducible evaluation of these compounds is paramount to advancing novel therapeutics. This guide provides an in-depth comparison of common biological assays used for pyrimidine compounds, with a core focus on achieving reproducible results. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to ensure your data is robust, reliable, and above all, reproducible.
The Reproducibility Crisis in Preclinical Research
Comparative Analysis of Common Biological Assays for Pyrimidine Compounds
The selection of a biological assay is a critical first step and depends on the therapeutic area and the specific biological question being addressed. Here, we compare three common categories of assays used for pyrimidine derivatives: cytotoxicity, enzyme inhibition, and antimicrobial susceptibility assays.
Cytotoxicity Assays: Gauging Anti-Cancer Potential
Cytotoxicity assays are fundamental in the screening of pyrimidine-based anti-cancer agents.[7] The choice of assay can significantly impact the perceived potency and reproducibility of the results.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Considerations |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product.[8] | Widely used, relatively inexpensive, and suitable for high-throughput screening (HTS).[8][9] | Indirect measurement of cell viability, can be affected by the metabolic state of the cells, and requires a solubilization step for the formazan crystals.[8] | Cell seeding density, incubation time, and complete solubilization of formazan crystals.[10] |
| SRB Assay | Measures total cellular protein content by staining with sulforhodamine B (SRB).[8] | Less susceptible to interference from compounds that affect metabolic activity, endpoint is stable, and offers good linearity.[8][11] | Requires cell fixation, which can introduce variability if not performed consistently. | Consistent fixation, thorough washing to remove unbound dye, and complete solubilization of the bound dye.[1] |
| CellTiter-Glo® | A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[12][13] | Highly sensitive, rapid, and has a broad linear range. The "glow-type" signal is stable, making it suitable for HTS.[13] | More expensive than colorimetric assays. Can be affected by compounds that interfere with luciferase. | Equilibration of plates to room temperature before adding the reagent to ensure consistent enzyme kinetics.[13] |
Expert Insight: While MTT is a workhorse in many labs, the SRB assay often provides more consistent and less variable results for adherent cell cultures.[11] For high-throughput screening where sensitivity is paramount, luminescent assays like CellTiter-Glo® are often the superior choice, despite the higher cost.[12]
Enzyme Inhibition Assays: Unraveling Mechanisms of Action
Many pyrimidine derivatives exert their effects by inhibiting specific enzymes. The reproducibility of enzyme inhibition assays is critical for establishing structure-activity relationships (SAR) and optimizing lead compounds.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Considerations |
| COX-2 Inhibition | Measures the inhibition of cyclooxygenase-2 (COX-2) activity, often through colorimetric or fluorometric detection of prostaglandin production.[1] | Allows for the determination of inhibitor potency (IC50) and selectivity over COX-1. | Variability in reported IC50 values across different studies due to variations in enzyme source, substrate concentration, and assay format.[1] | Standardized enzyme and substrate concentrations, consistent incubation times and temperatures, and careful control of pH.[14][15] |
| Kinase Inhibition | Measures the inhibition of a specific kinase's ability to phosphorylate a substrate, often detected via luminescence, fluorescence, or radioactivity. | High-throughput amenable and provides direct evidence of target engagement. | Can be expensive and may not always reflect the compound's activity in a cellular context.[16] | Purity of the enzyme, ATP and substrate concentrations, and prevention of compound precipitation. |
Expert Insight: When comparing COX-2 inhibitor data, it is crucial to consider the assay conditions. As an example, the IC50 values for celecoxib can vary significantly depending on the enzyme source and assay methodology.[1] Standardizing protocols is key to generating comparable data.
Antimicrobial Susceptibility Testing: Combating Infectious Diseases
Pyrimidine analogs are also explored as antimicrobial agents. The reproducibility of susceptibility testing is vital for determining the potential clinical utility of these compounds.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Considerations |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium.[17] | Provides a quantitative measure of antimicrobial activity (MIC) and is considered a reference method.[17] | Can be labor-intensive and results can be influenced by the inoculum size and growth medium composition.[5] | Standardization of inoculum density, use of appropriate quality control strains, and consistent incubation conditions (time, temperature, atmosphere).[17] |
| Agar Well Diffusion | A qualitative or semi-quantitative method where the compound diffuses from a well into an agar medium seeded with the test organism, creating a zone of growth inhibition.[1] | Simple, inexpensive, and useful for initial screening of a large number of compounds. | Results are influenced by the diffusion characteristics of the compound and the agar medium. Not as precise as dilution methods.[18] | Uniform agar depth, standardized inoculum, and precise application of the compound. |
Expert Insight: While agar diffusion is a useful primary screen, broth microdilution is the gold standard for determining MIC values and should be used for lead compounds. Inconsistencies in antimicrobial testing can arise from numerous factors, including the test system, the scientist performing the study, and the test substance itself.[5]
Foundational Pillars of Reproducibility: A Self-Validating System
To ensure the trustworthiness of your data, every protocol should be a self-validating system. This is achieved by focusing on the following core principles:
The Central Role of Cell Line Authentication
The use of misidentified or cross-contaminated cell lines is a major contributor to irreproducible research.[19][20][21] It is estimated that 18-36% of cell lines used in research are affected.[21]
-
Mandatory Authentication: All human cell lines should be authenticated at the start of a project, after receiving them from a new source, and before cryopreservation. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[19][20][22]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[21]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", ratio="fill"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for ensuring cell line integrity."
Mitigating Reagent and Equipment Variability
Consistency in reagents and proper equipment calibration are critical for minimizing experimental noise.[5]
-
Reagent Standardization: Use the same lot of reagents (e.g., serum, media, antibodies) for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure comparability.
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy and precision.
The Human Factor: Training and Standardization
The person performing the assay is a significant source of variability.[5][6]
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assays.
-
Training: Ensure all personnel are thoroughly trained on the SOPs and understand the critical steps of each assay.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Interplay of factors affecting assay reproducibility."
Experimental Protocols for Enhanced Reproducibility
Below are detailed, step-by-step methodologies for key experiments, designed to maximize reproducibility.
Protocol 1: Reproducible Cytotoxicity Assessment using the SRB Assay
This protocol is adapted from established methods and optimized for reproducibility.[1]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation and Staining:
-
Carefully remove the treatment medium.
-
Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Standardized In Vitro COX-2 Inhibition Assay
This protocol is based on commercially available fluorometric assay kits to enhance inter-laboratory reproducibility.[1]
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme and prepare dilutions of the test pyrimidine compound and a reference inhibitor (e.g., celecoxib) in the provided assay buffer.
-
Prepare a reaction mix containing the assay buffer, a fluorogenic probe, and a cofactor according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound or control to the appropriate wells of a 96-well plate.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (substrate) to each well.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.
-
Record data every 1-2 minutes for a total of 15-20 minutes.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion: A Commitment to Scientific Integrity
The reproducibility of biological assays is not merely a technical challenge but a cornerstone of scientific integrity. By understanding the principles of the assays used to evaluate pyrimidine compounds and by meticulously controlling for sources of variability, researchers can generate high-quality, reliable data. This guide provides a framework for achieving this goal, emphasizing the importance of standardized protocols, proper cell line management, and a critical understanding of the factors that can influence experimental outcomes. Adherence to these principles will not only enhance the robustness of your own research but also contribute to the overall progress of drug discovery and development.
References
- Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- Variability in Antimicrobial Testing. (n.d.). Microchem Laboratory.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (n.d.). Code Ocean.
- Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International.
- Intra- and Inter-assay variability of cytotoxicity testing. (2024). Medical Matters.
- Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
- Fathalla, O. A., et al. (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- The Importance of Cell-Line Authentication. (2021). Biocompare.
- Quality and suitability of antimicrobial discs: theoretical and practical sources of error and variability. (n.d.). ResearchGate.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Journal of Chromatography B.
- Data variability in standardised cell culture experiments. (2021). bioRxiv.
- Overcoming Variability in Cell-Based Assays. (n.d.). ResearchGate.
- Cell Line Authentication Methods: Ensuring Research Integrity. (2024). Cell Culture Company, LLC.
- Cell line authentication: a necessity for reproducible biomedical research. (2022). The EMBO Journal.
- Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. (n.d.). Journal of Cell Communication and Signaling.
- MTT assay or SRB assay, which one gives accurate results?. (2013). ResearchGate.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Antibiotics.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Advancing Translational Sciences.
- Potency Assay Variability Estimation in Practice. (n.d.). Statistics in Biopharmaceutical Research.
- Bioassay Statistics. (n.d.). Quantics Biostatistics.
- USP General Chapter <1033> Biological Assay Validation. (n.d.). United States Pharmacopeia.
- Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. (n.d.). Isogen Life Science.
- Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (n.d.). Separation Science.
- Design and Implementation of High Throughput Screening Assays. (n.d.). Semantic Scholar.
- Defining a Statistical Analysis for Bioassay: Response Modelling. (n.d.). Quantics Biostatistics.
- Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. (n.d.). ResearchGate.
- Statistical methods for the analysis of bioassay data. (2016). Eindhoven University of Technology.
- A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). Platypus Technologies.
- Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance. (n.d.). ProQuest.
- Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. (n.d.). International Journal of Radiation Biology.
- Biological Assay Qualification Using Design of Experiments. (2013). BioProcess International.
- Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray.
- Intra-and inter-assay variability Coefficient of variability (CV in %). (n.d.). ResearchGate.
- Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics.
- Inter- and Intra-Assay Coefficients of Variability. (n.d.). ResearchGate.
- Intra-Assay and Inter-Assay %CVs. (n.d.). Brendan Bioanalytics.
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Methods in Molecular Biology.
- Factors Influencing Enzyme Activity: Concentration, Temperature, and pH. (2023). BNS Institute.
- Factors affecting enzyme activity. (n.d.). Monash University.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
- Factors Affecting the Enzyme Activity | Enzymology. (n.d.). Biology Discussion.
- A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Code Ocean [codeocean.com]
- 4. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 5. microchemlab.com [microchemlab.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 11. researchgate.net [researchgate.net]
- 12. isogen-lifescience.com [isogen-lifescience.com]
- 13. fishersci.com [fishersci.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.tue.nl [pure.tue.nl]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. cellculturecompany.com [cellculturecompany.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)-6-propylpyrimidin-4-ol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a compound extends beyond its use in experimentation; its proper disposal is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Methylthio)-6-propylpyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it is imperative to treat it as a hazardous substance, applying the principles of prudent laboratory practice and chemical waste management.[1][2]
The causality behind this cautious approach is rooted in the compound's structure: a pyrimidine core, which is common in biologically active molecules, and a methylthio group, which indicates the presence of sulfur. Sulfur-containing organic compounds can pose unique environmental hazards, including the potential for soil and groundwater acidification upon improper disposal.[3] Therefore, a robust disposal plan, formulated before the compound is even used, is the cornerstone of responsible research.[4]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, a thorough risk assessment is essential. Based on data from structurally similar pyrimidine derivatives, this compound should be presumed to be, at a minimum, an irritant to the skin and eyes and potentially harmful if inhaled or ingested.[5][6][7][8]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield may be required for bulk quantities. | Protects against accidental splashes of solutions or contact with solid particulates. Pyrimidine derivatives are often cited as causing serious eye irritation.[5][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) inspected for integrity before each use. | Prevents dermal absorption and skin irritation, a common hazard for this class of compounds.[5][8] |
| Body Protection | A standard laboratory coat. For larger quantities or significant spill risk, a chemically resistant apron is advisable. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary. | Avoids inhalation of the compound, which may cause respiratory tract irritation.[6][7][9] |
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2][10] The immediate work area must be equipped with an accessible eyewash station and safety shower.[2]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is that it should be managed by a licensed and approved waste disposal company.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[10]
Workflow for Waste Segregation and Collection
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation :
-
Solid Waste : Collect any pure, unadulterated this compound, along with contaminated items like gloves, weigh paper, and pipette tips, in a designated container for solid hazardous waste.[12]
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams (e.g., halogenated solvents) unless compatibility is confirmed and permitted by your institution.[12]
-
Sharps Waste : Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container.[2]
-
-
Container Management :
-
Selection : Use only containers approved for hazardous waste that are chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] The container must have a tightly sealing lid.[12]
-
Labeling : Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2] The label must be filled out completely and legibly, including the full chemical name "this compound," the accumulation start date, and all associated hazards (e.g., "Irritant," "Handle with Caution").[4][13]
-
-
On-Site Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1][13]
-
Ensure the storage area is cool, dry, and well-ventilated.[10]
-
Store the waste away from incompatible materials, particularly strong oxidizing agents, which are a common incompatibility for pyrimidine derivatives.[14][15]
-
-
Disposal of "Empty" Containers :
-
A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or acetone).[1][4]
-
The first rinsate is considered acutely hazardous waste and MUST be collected and disposed of in the appropriate liquid hazardous waste container.[4] Subsequent rinsates should also be collected as hazardous waste.
-
Only after proper rinsing can the container be defaced of its original labels and disposed of as regular trash, if permitted by institutional policy.[1]
-
-
Spill Management :
-
In the event of a spill, evacuate non-essential personnel.
-
Wearing full PPE, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[14]
-
All materials used for cleanup must also be treated as hazardous waste.[1]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.[13] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[13] The most probable disposal method for this type of organic compound is controlled incineration.[10]
-
Logical Decision Tree for Disposal
Caption: Decision-making process for handling different waste forms.
Part 3: Waste Minimization
A core principle of modern chemical management is waste minimization.[4][13][16] This not only reduces disposal costs and environmental impact but also enhances laboratory safety.
-
Source Reduction : Order only the quantity of the chemical that is realistically needed for your experiments.[13]
-
Inventory Management : Maintain a detailed and up-to-date chemical inventory to prevent ordering duplicates.[4][16]
-
Scale Reduction : Where feasible, reduce the scale of experiments to decrease the volume of waste generated.[4]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental responsibility.
References
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management. CSIR IIP.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
- Management of Waste.
- Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Labor
- Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Labor
- SAFETY DATA SHEET - 2-(Methylthio)-5-pyrimidinamine. Fisher Scientific.
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program, Alberta Environment.
- 2-(methylthio)
- SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine. TCI Chemicals.
- SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine. Fisher Scientific.
- How to Safely Dispose of Labor
- Methyl 2-(methylthio)
- SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.
- 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. open.alberta.ca [open.alberta.ca]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to the Safe Handling of 2-(Methylthio)-6-propylpyrimidin-4-ol
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, pyrimidine derivatives form a cornerstone of many therapeutic agents. This guide provides essential, immediate safety and logistical information for handling 2-(Methylthio)-6-propylpyrimidin-4-ol, a compound of interest in medicinal chemistry. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we aim to empower our partners in research with the knowledge to handle these materials safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Source of Inference |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Based on data for similar pyrimidine compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Based on data for similar pyrimidine compounds. |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust/aerosols.[3] | A common hazard for powdered chemical compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment and established laboratory safety protocols.
Hand Protection
Disposable nitrile gloves are recommended for providing short-term protection against a broad range of chemicals.[4] It is crucial to inspect gloves for any signs of damage before use.[5] Given the potential for skin irritation, double-gloving is a recommended best practice, especially during procedures with a higher risk of splashing or contamination.[6][7] The outer glove should be removed and disposed of immediately upon contamination.[6]
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] In situations where there is a risk of splashing, a face shield worn over safety glasses is required.[4]
Body Protection
A laboratory coat should be worn at all times and must be fully buttoned to cover as much skin as possible.[4] For handling larger quantities or in situations with a higher risk of contamination, consider a disposable gown made of a low-permeability fabric.[7]
Respiratory Protection
All handling of this compound in its solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[4]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
